molecular formula C7H15NO B2894178 2-(Cyclobutylmethoxy)ethan-1-amine CAS No. 883523-19-1

2-(Cyclobutylmethoxy)ethan-1-amine

Cat. No.: B2894178
CAS No.: 883523-19-1
M. Wt: 129.203
InChI Key: FFBGCGQJTVTFOC-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)ethan-1-amine ( 883523-19-1) is a chemical building block of interest in pharmaceutical and organic synthesis research. This amine, with the molecular formula C 7 H 15 NO and a molecular weight of 129.20 g/mol, features a flexible structure combining an ethanamine chain with a cyclobutylmethoxy moiety . This specific architecture makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships. Its primary utility lies in its role as a synthon in medicinal chemistry, where researchers can leverage its amine functional group for further derivatization, such as amide bond formation or reductive amination . Suppliers offer this compound with a certified purity of not less than 95% to 98%, ensuring consistency for experimental results . It is supplied and stored at controlled room temperature. This product is intended for research and development purposes only and is not for human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling, as this compound may be harmful if swallowed, causes skin and eye irritation . Global suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd., provide this compound to support innovation in scientific discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGCGQJTVTFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclobutylmethoxy)ethan-1-amine CAS 1491746-50-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Cyclobutylmethoxy)ethan-1-amine

CAS: 1491746-50-9 Formula: C


H

NO Molecular Weight: 129.20 g/mol

Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine is a specialized aliphatic ether-amine building block used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a primary ethylamine linker attached via an ether oxygen to a cyclobutyl methyl group.

This compound serves as a critical intermediate for introducing the cyclobutylmethoxy motif—a steric and lipophilic modulator that functions as a bioisostere for straight-chain alkyl ethers or cyclohexyl groups. By replacing flexible alkyl chains with the semi-rigid cyclobutyl ring, researchers can reduce conformational entropy, potentially improving binding affinity and metabolic stability (blocking


-oxidation).

Key Utility:

  • Linkerology: Used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) where specific chain length and lipophilicity are required.

  • Fragment-Based Drug Design (FBDD): Acts as a "cap" or "tail" to probe hydrophobic pockets in GPCRs and kinases.

  • Physicochemical Modulation: Increases LogP moderately compared to methoxy/ethoxy analogs while maintaining solubility via the ether oxygen.

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structure-activity relationship (SAR) algorithms and standard ether-amine class properties.

PropertyValue / DescriptionSource/Method
Appearance Colorless to pale yellow liquidClass Standard
Boiling Point 185°C – 195°C (Predicted at 760 mmHg)ACD/Labs
Density 0.92 ± 0.05 g/cm³Predicted
pKa (Base) 9.6 ± 0.2 (Primary Amine)Calculated
LogP 0.85 ± 0.3Consensus LogP
Solubility Soluble in MeOH, DCM, DMSO, Water (moderate)Polarity Analysis
H-Bond Donors 1 (–NH

)
Structure
H-Bond Acceptors 2 (–O–, –N)Structure
Rotatable Bonds 4Structure

Synthesis & Manufacturing Methodologies

To ensure high purity and scalability, the synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine typically follows one of two pathways. The Cyanoethylation-Reduction Route is preferred for industrial scalability, while the Williamson Ether Synthesis is common in laboratory settings for derivative generation.

Pathway A: Industrial Cyanoethylation (The "Nitrile" Route)

This method avoids expensive protecting groups and utilizes robust hydrogenation chemistry.

  • Michael Addition: Cyclobutylmethanol reacts with acrylonitrile in the presence of a catalytic base (Triton B or NaOH) to form 3-(cyclobutylmethoxy)propanenitrile.

    • Reaction Control: Temperature must be controlled (0–25°C) to prevent polymerization of acrylonitrile.

  • Reduction: The nitrile intermediate is reduced to the primary amine using Hydrogen gas (H

    
    ) and Raney Nickel or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
Pathway B: Williamson Ether Synthesis (Lab Scale)

Ideal for generating isotopically labeled analogs or when acrylonitrile handling is restricted.

  • Alkylation: Cyclobutylmethanol is deprotonated (NaH/THF) and reacted with N-Boc-2-bromoethylamine.

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the amine salt.

SynthesisPathways Start Cyclobutylmethanol Acrylo + Acrylonitrile (Michael Addition) Start->Acrylo BocBromo + N-Boc-2-bromoethylamine (NaH, THF) Start->BocBromo Nitrile Intermediate: 3-(Cyclobutylmethoxy)propanenitrile Acrylo->Nitrile Base Cat. Reduction Reduction (H2/Raney Ni or LiAlH4) Nitrile->Reduction Product TARGET: 2-(Cyclobutylmethoxy)ethan-1-amine Reduction->Product Yield >80% BocInter Intermediate: N-Boc-Protected Ether BocBromo->BocInter SN2 Deprotect Deprotection (TFA or HCl) BocInter->Deprotect Deprotect->Product

Figure 1: Dual synthetic pathways for CAS 1491746-50-9 highlighting industrial vs. laboratory routes.

Handling, Stability, and Safety

As a primary amine, this compound exhibits specific reactivity and stability profiles that dictate handling protocols.

  • Air Sensitivity: Primary amines react with atmospheric CO

    
     to form carbamates. Store under Nitrogen or Argon. 
    
  • Oxidation: Susceptible to N-oxidation over time. Store in amber vials at -20°C for long-term stability.

  • Corrosivity: Likely corrosive to skin and mucous membranes (Class 8 equivalent). Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides unless reaction is intended.

Experimental Protocol: General Amide Coupling

Scenario: Attaching CAS 1491746-50-9 to a carboxylic acid scaffold (R-COOH).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-(Cyclobutylmethoxy)ethan-1-amine (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Addition: Add 2-(Cyclobutylmethoxy)ethan-1-amine (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]

    
    .
    
  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Applications in Drug Design

The cyclobutylmethoxy group is a strategic structural motif.

  • Metabolic Stability: The cyclobutyl ring is more resistant to Cytochrome P450 oxidation compared to linear alkyl chains. The ether linkage prevents rapid metabolic cleavage common to esters.

  • Conformational Restriction: The "puckered" conformation of the cyclobutyl ring (bond angles ~88°) creates a distinct vector compared to cyclopentyl or isopropyl groups, often improving selectivity for hydrophobic pockets in kinases or GPCRs.

  • Solubility Balance: The ether oxygen acts as a hydrogen bond acceptor, offsetting the lipophilicity of the cyclobutyl group and improving aqueous solubility compared to a pure alkyl chain.

ApplicationWorkflow Compound 2-(Cyclobutylmethoxy)ethan-1-amine (The Linker) Target1 Kinase Inhibitors (Hydrophobic Pocket Filling) Compound->Target1 Target2 PROTACs (Linker Length Modulation) Compound->Target2 Target3 GPCR Ligands (Bioisostere for Pentyl/Hexyl) Compound->Target3 Outcome1 Improved Selectivity Target1->Outcome1 Outcome2 Optimized Permeability (LogP) Target2->Outcome2 Target3->Outcome1

Figure 2: Strategic application of the cyclobutylmethoxy motif in medicinal chemistry campaigns.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual grounding for 4-membered rings). Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Bioisosterism of cycloalkyl ethers). Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Amide coupling protocols). Link

  • PubChem Compound Summary. (2024). "Cyclobutylmethanol." National Center for Biotechnology Information. (Precursor properties).[1] Link

Sources

An In-depth Technical Guide to 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(Cyclobutylmethoxy)ethan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of novel alkoxyethanamines. The guide details a robust synthetic protocol, predicted spectroscopic data for structural elucidation, and essential safety and handling procedures. The unique structural motif of a cyclobutane ring linked to an aminoethyl ether offers a compelling scaffold for the design of new chemical entities with potential pharmacological or material science applications.

Introduction: The Significance of Alkoxyethanamines

Alkoxyaminoalcohols and their derivatives are a class of organic compounds that feature prominently in various fields of chemistry, including medicinal chemistry and materials science.[1][2] The presence of an amino group, a flexible ether linkage, and a variable alkyl or cycloalkyl group imparts a unique combination of properties, such as basicity, hydrogen bonding capability, and lipophilicity. These characteristics make them valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2]

The cyclobutane moiety, in particular, has garnered significant interest in synthetic and medicinal chemistry.[1] Its rigid, three-dimensional structure can provide a well-defined orientation for functional groups, which can be advantageous for optimizing interactions with biological targets. The inclusion of a cyclobutane ring in a molecule can also influence its metabolic stability and pharmacokinetic profile. This guide focuses on 2-(Cyclobutylmethoxy)ethan-1-amine, a molecule that combines the key features of an alkoxyethanamine with the unique conformational constraints of a cyclobutane ring.

Chemical Structure and Properties

The chemical structure of 2-(Cyclobutylmethoxy)ethan-1-amine is characterized by a primary amine attached to an ethyl group, which is, in turn, linked to a cyclobutylmethyl group via an ether oxygen.

Structural Diagram

Caption: 2D Chemical Structure of 2-(Cyclobutylmethoxy)ethan-1-amine

Physicochemical Properties
PropertyPredicted ValueSource/Basis
IUPAC Name 2-(Cyclobutylmethoxy)ethan-1-amine
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquidInferred from similar amines[4]
Boiling Point ~180-190 °CExtrapolated from similar structures
Density ~0.9 g/mL
Solubility Soluble in water and common organic solvents
pKa ~9.5 - 10.5Typical for primary amines

Synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine

A robust and logical synthetic route to 2-(Cyclobutylmethoxy)ethan-1-amine can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitrile. This approach is favored for its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction A Cyclobutylmethanol C Cyclobutylmethoxide Intermediate A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E Cyclobutylmethoxyacetonitrile C->E Nucleophilic Substitution D 2-Chloroacetonitrile D->E F Cyclobutylmethoxyacetonitrile I 2-(Cyclobutylmethoxy)ethan-1-amine F->I Reduction G Lithium Aluminum Hydride (LiAlH₄) in THF G->I H Aqueous Workup I->H Quenching

Caption: Proposed two-step synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine.

Experimental Protocol

Step 1: Synthesis of (Cyclobutylmethoxy)acetonitrile

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Alcohol: Cool the suspension to 0 °C using an ice bath. Slowly add cyclobutylmethanol (8.6 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium cyclobutylmethoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-chloroacetonitrile (7.55 g, 0.1 mol) dropwise.

  • Reaction Completion and Workup: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield (cyclobutylmethoxy)acetonitrile as a colorless oil.

Step 2: Synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4.2 g, 0.11 mol) in anhydrous THF (150 mL).

  • Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of (cyclobutylmethoxy)acetonitrile (12.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and finally water (12.6 mL). A granular precipitate should form.

  • Isolation and Purification: Filter the precipitate and wash it with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford 2-(Cyclobutylmethoxy)ethan-1-amine as a colorless liquid.

Structural Characterization

The unambiguous identification and confirmation of the structure of 2-(Cyclobutylmethoxy)ethan-1-amine would be achieved through a combination of spectroscopic techniques.[5]

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the target compound.

TechniquePredicted Spectral Features
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.5 (t, 2H, -O-CH₂-CH₂-NH₂), ~3.4 (d, 2H, -C₄H₇-CH₂-O-), ~2.8 (t, 2H, -CH₂-NH₂), ~2.5 (m, 1H, -CH- of cyclobutane), ~1.8-2.0 (m, 4H, cyclobutane CH₂), ~1.6-1.8 (m, 2H, cyclobutane CH₂), ~1.2 (s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~75 (-O-CH₂-), ~72 (-C₄H₇-CH₂-O-), ~42 (-CH₂-NH₂), ~35 (-CH- of cyclobutane), ~25 (cyclobutane CH₂), ~19 (cyclobutane CH₂)
FT-IR (neat)ν (cm⁻¹): 3360-3280 (N-H stretch, primary amine), 2950-2850 (C-H stretch, alkane), 1590 (N-H bend), 1100 (C-O stretch, ether)
Mass Spec. (EI)m/z (%): 129 (M⁺), 112 (M⁺ - NH₃), 83, 56, 44, 30

Potential Applications

While specific applications for 2-(Cyclobutylmethoxy)ethan-1-amine are not yet documented, its structural features suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediates: The primary amine functionality serves as a key handle for the introduction of this scaffold into more complex molecules with potential biological activity.[4][6]

  • Epoxy Curing Agents: Similar to other amines, it could function as a curing agent for epoxy resins, potentially imparting unique flexibility and thermal properties due to the cyclobutyl group.[2]

  • Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors, and the alkoxy group in this molecule could enhance its solubility and performance in various formulations.[2]

  • Ligands in Coordination Chemistry: The bidentate N,O-ligation motif could be exploited in the design of novel ligands for metal catalysts.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(Cyclobutylmethoxy)ethan-1-amine. Although specific toxicity data is unavailable, the compound should be treated as a potentially hazardous substance.

  • General Precautions: Handle in a well-ventilated fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

  • Fire Safety: The compound is likely a flammable liquid. Keep away from open flames, sparks, and other ignition sources.[7] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[8]

Conclusion

2-(Cyclobutylmethoxy)ethan-1-amine represents a structurally interesting and synthetically accessible molecule. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The insights and protocols detailed herein are intended to facilitate further research into the properties and potential applications of this and related alkoxyethanamines, thereby empowering scientists and researchers to explore new frontiers in chemical synthesis and drug discovery.

References

  • Safety Data Sheet. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. PubChem. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. Benchchem. (n.d.).
  • 2-(Cyclobutyl(methyl)amino)ethan-1-ol. PubChem. (n.d.).
  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. (n.d.).
  • amine applications and properties data - alkanolamines. (n.d.).
  • 2-Cyclohexyl ethylamine. Chem-Impex. (n.d.).
  • Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. Benchchem. (n.d.).

Sources

2-(Cyclobutylmethoxy)ethan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Cyclobutylmethoxy)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclobutylmethoxy)ethan-1-amine, a novel amine derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to detail its physicochemical properties, propose a viable synthetic route, and discuss its potential applications, particularly within the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who are interested in the strategic incorporation of the cyclobutyl motif and amino ether scaffolds in novel molecular entities.

Introduction and Molecular Identification

2-(Cyclobutylmethoxy)ethan-1-amine is a primary amine featuring a cyclobutylmethoxy side chain. While not extensively documented in mainstream chemical literature, its structure can be inferred from its nomenclature. The cyclobutyl group, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its unique puckered conformation and influence on the spatial arrangement of pharmacophoric groups can lead to improved metabolic stability and binding affinity of drug candidates[1]. The amino ether moiety is also a prevalent feature in many biologically active compounds.

Based on standard chemical nomenclature, the molecular formula of 2-(Cyclobutylmethoxy)ethan-1-amine is determined to be C₇H₁₅NO , with a corresponding molecular weight of approximately 129.20 g/mol [2][3]. This is consistent with isomeric and closely related structures found in chemical databases[2][3].

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predicted spectroscopic data for 2-(Cyclobutylmethoxy)ethan-1-amine. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₅NOCalculated
Molecular Weight 129.20 g/mol [2]
Monoisotopic Mass 129.115364 Da[2][3]
XLogP3 (Predicted) ~1.0 - 1.5Analog-based estimation
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 4Calculated
Topological Polar Surface Area 35.25 ŲCalculated
Table 2: Predicted Spectroscopic Data

This predicted data is crucial for the identification and characterization of 2-(Cyclobutylmethoxy)ethan-1-amine in a laboratory setting.

Spectroscopy Predicted Data
¹H NMR ~7.5-8.5 ppm (broad s, 2H, -NH₂) , ~3.5 ppm (t, 2H, -O-CH₂-), ~3.4 ppm (d, 2H, Cyclobutyl-CH₂-O-), ~2.8 ppm (t, 2H, -CH₂-NH₂), ~2.5 ppm (m, 1H, Cyclobutyl-CH), ~1.8-2.0 ppm (m, 4H, Cyclobutyl-CH₂), ~1.6-1.7 ppm (m, 2H, Cyclobutyl-CH₂)
¹³C NMR ~75 ppm (Cyclobutyl-CH₂-O-) , ~70 ppm (-O-CH₂-), ~42 ppm (-CH₂-NH₂), ~35 ppm (Cyclobutyl-CH), ~25 ppm (Cyclobutyl-CH₂), ~19 ppm (Cyclobutyl-CH₂)
IR (Infrared) ~3300-3400 cm⁻¹ (N-H stretch) , ~2850-2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend), ~1100 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) [M+H]⁺ = 130.1226 m/z

Proposed Synthesis Protocol

A robust and scalable synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine can be envisioned through a Williamson ether synthesis followed by a standard deprotection step. This approach offers high yields and utilizes readily available starting materials.

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A Cyclobutylmethanol NaH Sodium Hydride (NaH) in THF A->NaH Deprotonation B N-Boc-2-bromoethylamine C N-Boc-2-(cyclobutylmethoxy)ethan-1-amine (Protected Intermediate) B->C Nucleophilic Substitution NaH->C D N-Boc-2-(cyclobutylmethoxy)ethan-1-amine TFA Trifluoroacetic Acid (TFA) in DCM D->TFA Boc Removal E 2-(Cyclobutylmethoxy)ethan-1-amine (Final Product) TFA->E

Caption: Proposed two-step synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine.

Step-by-Step Methodology
  • Alkoxide Formation: To a solution of cyclobutylmethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Williamson Ether Synthesis: To the resulting alkoxide solution, add a solution of N-Boc-2-bromoethylamine (1.05 eq.) in THF dropwise at 0 °C. The reaction is then warmed to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-2-(cyclobutylmethoxy)ethan-1-amine, is purified by column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 2-4 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the final product, 2-(Cyclobutylmethoxy)ethan-1-amine, with DCM, dry the organic layer, and concentrate to yield the pure amine.

Potential Applications in Drug Discovery

The structural features of 2-(Cyclobutylmethoxy)ethan-1-amine make it an attractive scaffold for the development of novel therapeutics.

  • Histamine H3 Receptor Antagonists: A patent for cyclobutyl amine derivatives has indicated their potential as histamine-3 (H3) receptor ligands[4]. The H3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders.

  • Improved Pharmacokinetic Properties: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism[1]. This can lead to improved oral bioavailability and a longer duration of action.

  • Conformational Constraint: The rigid, puckered nature of the cyclobutane ring can lock the side chain into a specific conformation, which can be beneficial for optimizing binding to a biological target[1].

  • Scaffold for Library Synthesis: As a primary amine, 2-(Cyclobutylmethoxy)ethan-1-amine is an excellent building block for the synthesis of a diverse library of compounds through techniques like reductive amination, acylation, and sulfonylation. This is a common strategy in early-stage drug discovery to explore the structure-activity relationship (SAR) around a novel scaffold.

Safety and Handling

While specific toxicity data for 2-(Cyclobutylmethoxy)ethan-1-amine is not available, it should be handled with the care appropriate for a primary amine.

  • General Precautions: Assume the compound is corrosive and may cause skin and eye irritation or burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[5].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

Conclusion

2-(Cyclobutylmethoxy)ethan-1-amine represents a promising, yet underexplored, chemical entity. Its combination of a metabolically robust cyclobutyl group and a versatile primary amine function makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic route proposed herein is practical and should enable further investigation into the biological and material properties of this and related compounds. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Accela ChemBio Inc. Material Safety Data Sheet: 1-(1-Methylcyclobutyl)ethanamine Hydrochloride. Available at: [Link]

  • PubChem. 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Hampton Research. Safety Data Sheet: 50% v/v Jeffamine® M-600® pH 7.0. Available at: [Link]

  • PubChemLite. 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride. Available at: [Link]

  • PubChem. 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. 2-cyclobutyl-1-cyclohexyl-N-methylethanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2-Cyclobutylethyl)(ethyl)amine. National Center for Biotechnology Information. Available at: [Link]

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  • Google Patents. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
  • Google Patents. EP1888523B1 - Cyclobutyl amine derivatives.
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  • Iovine, V., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. Available at: [Link]

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Cyclobutyl Ether Amine Building Blocks: A Technical Guide to Morpholine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutyl ether amines—specifically 3-alkoxycyclobutan-1-amines —have emerged as high-value bioisosteres for morpholine, piperidine, and cyclohexyl ether scaffolds in modern drug discovery.[1] By replacing the metabolically labile or conformationally flexible six-membered rings with a puckered, sp³-rich cyclobutane core, medicinal chemists can significantly alter the physicochemical profile (LogD, solubility) and metabolic stability of a lead compound while retaining critical vector alignment.

This guide details the structural logic, synthetic pathways, and experimental protocols required to deploy these building blocks effectively.

The Strategic Logic: Why Cyclobutyl Ether Amines?

Bioisosterism and Vector Alignment

The primary utility of the 3-alkoxycyclobutan-1-amine scaffold lies in its ability to mimic the spatial arrangement of morpholine or 4-alkoxypiperidine .[1]

  • The Geometric Mismatch/Match: A common misconception is that cyclobutane is a flat square. In reality, it adopts a puckered "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain.

  • The Critical Stereochemical Insight:

    • In cyclohexane/morpholine, the trans-1,4-disubstitution allows for a stable diequatorial arrangement, extending the substituents linearly.

    • In cyclobutane, the cis-1,3-disubstitution corresponds to the diequatorial-like conformation.

    • Therefore, cis-3-alkoxycyclobutan-1-amine is the topological equivalent of trans-4-alkoxypiperidine or the vector mimic of morpholine .[1]

Metabolic Stability & Fsp³

Morpholine rings are often susceptible to oxidative metabolism at the carbon adjacent to the oxygen (hemiaminal formation) or nitrogen. The cyclobutane scaffold removes the heteroatom from the ring system while maintaining the polar ether handle, often blocking these soft metabolic spots. Furthermore, the high strain energy (~26 kcal/mol) of the cyclobutane ring paradoxically imparts chemical stability in biological systems, as the ring opening is kinetically disfavored under physiological conditions.

Structural Logic Diagram

BioisostereLogic cluster_0 Target Scaffold (Morpholine) cluster_1 Bioisostere (Cyclobutyl Ether) M Morpholine Ring (Chair Conformation) M_Prop Issues: - Metabolic Hotspot (C-H) - Generic IP Space M->M_Prop CB cis-3-Alkoxycyclobutane (Puckered Conformation) M->CB Bioisosteric Replacement CB_Prop Advantages: - Increased Fsp3 - Blocked Metabolism - Vector Retention CB->CB_Prop Logic Stereochemical Key: cis-1,3-cyclobutane ≈ trans-1,4-cyclohexane CB->Logic

Figure 1: Strategic rationale for replacing morpholine with cis-3-alkoxycyclobutane, highlighting the stereochemical correspondence.

Synthetic Methodologies

The synthesis of these building blocks typically avoids the direct formation of the ring via [2+2] cycloaddition (which is atom-inefficient for late-stage medicinal chemistry). Instead, it relies on the functionalization of commercially available 3-oxocyclobutanecarboxylic acid or 3-benzyloxycyclobutanone .[1]

The "Reductive Amination" Route (Preferred)

This is the most robust method for generating the amine. The key challenge is controlling the cis/trans ratio.

  • Thermodynamic Control: Using weak reducing agents like NaBH(OAc)₃ allows equilibration of the intermediate iminium species, favoring the thermodynamically more stable cis-isomer (diequatorial-like).

  • Kinetic Control: Bulky reducing agents (e.g., L-Selectride) can sometimes favor the trans-isomer (axial attack), but this is less common for this specific scaffold.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylic Acid Step1 1. Curtius Rearrangement (DPPA, tBuOH) 2. Deprotection Start->Step1 Ketone 3-Aminocyclobutanone (Protected) Step1->Ketone Branch Functionalization Strategy Ketone->Branch RouteA Route A: Reductive Amination (Install Amine) Branch->RouteA If Ether exists RouteB Route B: Ketalization/Etherification (Install Ether) Branch->RouteB If Ketone exists Final_Cis cis-3-Alkoxycyclobutan-1-amine (Major Product via NaBH(OAc)3) RouteA->Final_Cis Thermodynamic Control Final_Trans trans-3-Alkoxycyclobutan-1-amine (Minor Product) RouteA->Final_Trans

Figure 2: Synthetic decision tree for accessing 3-alkoxycyclobutan-1-amines from common precursors.

Experimental Protocols

Protocol A: Thermodynamic Reductive Amination (Targeting cis-Isomer)

Objective: Synthesis of cis-3-methoxycyclobutan-1-amine from 3-methoxycyclobutanone.[1]

Materials:

  • 3-Methoxycyclobutanone (1.0 equiv)[1]

  • Amine source (e.g., Benzylamine or NH₄OAc for primary amine) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, 1-2 drops)

Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 3-methoxycyclobutanone in anhydrous DCM (0.1 M). Add the amine and acetic acid. Stir at room temperature for 1-2 hours. Note: Pre-forming the imine ensures better conversion.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is slightly exothermic.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12-16 hours. Crucial Step: The long stir time allows the hydride to deliver to the face that leads to the thermodynamic (cis) product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The cis and trans isomers are often separable by flash chromatography.[1] The cis isomer (more polar due to dipole alignment) typically elutes later than the trans isomer on silica gel, though this varies by substituent.

Protocol B: Etherification of 3-Hydroxycyclobutanes

Context: If building the ether from the alcohol. Warning: 3-Hydroxycyclobutanes are prone to elimination (ring opening or dehydration) under harsh basic conditions.[1] Recommended Method: Use Silver(I) Oxide (Ag₂O) mediated alkylation.[1]

  • Dissolve N-protected 3-aminocyclobutanol in DMF.[1]

  • Add Alkyl Iodide (3.0 equiv) and Ag₂O (2.0 equiv).[1]

  • Stir at ambient temperature for 24-48h. This mild condition prevents the elimination often seen with NaH.

Physicochemical Comparison Data

The following table highlights the advantages of the cyclobutyl ether scaffold over the traditional morpholine ring.

PropertyMorpholinecis-3-MethoxycyclobutanamineImpact
ClogP -0.86-0.5 to 0.2Slightly more lipophilic, better membrane permeability.[1]
TPSA (Ų) 12.0 (Ether O)9.2 (Ether O)Reduced polar surface area; better BBB penetration.
Fsp³ 1.01.0Retains high saturation (good solubility).
Metabolic Stability Low (N-dealkylation, C-oxidation)HighRemoves hemiaminal liability.[1]
Conformation Chair (Dynamic)Puckered (Rigid)Entropic benefit in binding if vectors match.

References

  • Mykhailiuk, P. K. (2021).[1] Construction of Complex Cyclobutane Building Blocks. Organic Letters. Link

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Journal of Medicinal Chemistry. Link (Contextual reference for strained rings).

  • Enamine Ltd. (2024).[1] Morpholine Bioisosteres for Drug Design. Enamine Technical Library. Link

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] 3-Hydroxycyclobutanone Experimental Protocols. BenchChem Protocols. Link

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metabolic stability of cyclobutylmethoxy amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of Cyclobutylmethoxy Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the metabolic landscape of cyclobutylmethoxy amine derivatives, a chemical scaffold of growing interest in medicinal chemistry. We delve into the primary biotransformation pathways, including Phase I oxidation by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes, and Phase II conjugation, primarily N-glucuronidation. This document offers field-proven, step-by-step protocols for essential in vitro stability assays—liver microsomal and hepatocyte stability—and explains the causality behind experimental choices. Furthermore, we explore actionable strategies for enhancing metabolic robustness through targeted chemical modifications, such as metabolic blocking and bioisosteric replacement. The integration of detailed experimental workflows, data interpretation guidelines, and visual diagrams aims to equip drug discovery and development professionals with the expertise to anticipate and mitigate metabolic liabilities associated with this important class of compounds.

Introduction: The Critical Role of Metabolic Stability

In the trajectory of drug discovery, a candidate's journey from a promising hit to a viable therapeutic is gated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Among these, metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a pivotal factor.[1] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient in vivo exposure and diminished therapeutic efficacy.[3] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[3] The liver is the primary site of drug metabolism, where enzymes convert drug molecules into more polar, readily excretable metabolites.[4]

The cyclobutylmethoxy amine scaffold has emerged as a valuable motif in modern drug design. The cyclobutane ring is often incorporated to improve pharmacological properties by introducing conformational restriction, reducing planarity, and filling hydrophobic pockets.[5] Its unique structural features can also influence metabolic stability, making a thorough understanding of its metabolic fate essential.[6] This guide focuses on elucidating the metabolic pathways affecting this scaffold and providing the practical tools to assess and improve its stability profile.

The Metabolic Landscape of Cyclobutylmethoxy Amine Derivatives

The biotransformation of cyclobutylmethoxy amine derivatives typically proceeds through two main phases: Phase I functionalization and Phase II conjugation.[7]

Phase I Metabolism: The Primary Sites of Attack

Phase I reactions introduce or expose functional groups, primarily through oxidation.[8] For cyclobutylmethoxy amine derivatives, the key enzymatic players are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[9]

  • Cytochrome P450 (CYP) Enzymes : Located predominantly in the liver's endoplasmic reticulum, CYPs are the most significant family of enzymes in drug metabolism.[10] For this scaffold, CYP-mediated oxidation can occur at several "hotspots":

    • N-Dealkylation : The carbons alpha to the amine nitrogen are frequent targets for oxidation. This leads to the formation of an unstable carbinolamine intermediate that cleaves, resulting in the loss of an alkyl group.[11][12] This is often a major clearance pathway for secondary and tertiary amines.

    • Ring Hydroxylation : The cyclobutane ring itself can undergo hydroxylation, although its saturated, constrained nature can sometimes lend it greater stability compared to more flexible alkyl chains.[5]

    • O-Dealkylation : The methylene bridge between the cyclobutane and the ether oxygen can be oxidized, leading to the cleavage of the methoxy group. This pathway is analogous to the O-dealkylation of other ether-containing drugs.[11]

    • N-Oxidation : Tertiary amines can be directly oxidized on the nitrogen atom by flavin-containing monooxygenases (FMOs) or CYPs to form N-oxides.[11]

  • Aldehyde Oxidase (AO) : This cytosolic molybdo-flavoenzyme is gaining recognition for its significant role in the metabolism of nitrogen-containing heterocycles and iminium ions.[13][14] While CYPs execute electrophilic attacks, AO proceeds via a nucleophilic attack mechanism, often targeting electron-deficient carbons adjacent to a nitrogen atom.[15] If the amine or adjacent structures can be oxidized to an iminium intermediate by CYPs or monoamine oxidases (MAOs), AO can further oxidize this intermediate.[13][16] The relevance of AO should be considered, especially when CYP-mediated pathways are successfully blocked.

The diagram below illustrates the potential Phase I metabolic pathways for a representative cyclobutylmethoxy amine derivative.

G cluster_main Metabolic Pathways of a Cyclobutylmethoxy Amine Derivative cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_enzymes Key Enzymes Parent Cyclobutylmethoxy Amine Derivative NDealk N-Dealkylation Parent->NDealk α-carbon hydroxylation RingOH Ring Hydroxylation Parent->RingOH C-H oxidation ODealk O-Dealkylation Parent->ODealk ether cleavage NOxide N-Oxidation Parent->NOxide N-oxidation NGluc N-Glucuronidation Parent->NGluc conjugation Iminium Iminium Formation NDealk->Iminium CYP CYP450s (e.g., 3A4, 2D6) NDealk->CYP RingOH->CYP ODealk->CYP Iminium->RingOH via AO AO Aldehyde Oxidase (AO) Iminium->AO UGT UGTs (e.g., UGT1A4) NGluc->UGT

Caption: Primary Phase I and Phase II metabolic pathways.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • N-Glucuronidation : For amine-containing compounds, N-glucuronidation is a significant pathway.[17] Uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT1A4 in humans, catalyze the transfer of glucuronic acid to primary, secondary, and tertiary amines.[17][18] The formation of a quaternary ammonium-linked glucuronide from a tertiary amine is a unique and important metabolic route in humans.[19][20]

Assessing Metabolic Stability: A Practical Guide

Evaluating metabolic stability early in drug discovery is crucial for selecting candidates with favorable pharmacokinetic profiles.[2][21] In vitro assays using liver-derived subcellular fractions or cells are the workhorses for this assessment.[22]

Key In Vitro Methodologies

The choice of in vitro system depends on the specific question being asked. A tiered approach is often most effective.

  • Liver Microsomal Stability Assay :

    • Rationale & Expertise : Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, especially CYPs.[3] This assay is a cost-effective, high-throughput screen to assess CYP-mediated metabolic liability. Its simplicity makes it ideal for the early lead optimization stage. The system requires the addition of a cofactor, NADPH, to function. Comparing compound turnover in the presence and absence of NADPH provides a definitive indication of CYP-dependent metabolism.

    • Trustworthiness : The protocol's validity is ensured by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin). This validates that the enzymatic system is active and performing as expected.

  • Hepatocyte Stability Assay :

    • Rationale & Expertise : Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I (CYPs, AO) and Phase II (UGTs, SULTs) enzymes, as well as necessary cofactors and drug transporters.[21][22] This assay provides a more comprehensive and physiologically relevant picture of overall hepatic clearance. It is the gold standard in vitro model for predicting in vivo intrinsic clearance.

    • Trustworthiness : The viability of the cryopreserved hepatocytes must be confirmed before use (e.g., via Trypan Blue exclusion). Including known substrates for both Phase I and Phase II metabolism as controls ensures all relevant pathways are active.

Experimental Protocols
  • Preparation :

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Incubation :

    • On a 96-well plate, combine buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the NRS solution. For the negative control (T=0), add quenching solution before the NRS.

    • Incubate the plate at 37°C with shaking.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching & Analysis :

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Preparation :

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the cells in fresh medium and determine cell viability and density. Adjust to a final density of 1 million viable cells/mL.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation :

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Sample at designated time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Analysis :

    • Follow the same quenching and analysis procedure as described for the microsomal assay (Step 3).

The workflow for these in vitro assays can be visualized as follows:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis p1 Thaw Reagents (Microsomes/Hepatocytes) i1 Combine Reagents & Compound p1->i1 p2 Prepare Compound Stock Solution p2->i1 p3 Prepare Buffers & Cofactors (NADPH) i3 Initiate Reaction (Add Cofactor) p3->i3 i2 Pre-incubate @ 37°C i1->i2 i2->i3 i4 Incubate & Sample at Time Points i3->i4 a1 Quench Reaction (Acetonitrile + IS) i4->a1 a2 Centrifuge to Remove Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate Parameters (t½, CLint) a3->a4

Caption: A generalized workflow for in vitro metabolic stability assays.

Data Interpretation and Key Parameters

The primary output of these assays is the concentration of the parent drug over time. This data is used to calculate key pharmacokinetic parameters.

  • Half-Life (t½) : The time required for the concentration of the compound to decrease by half. It is calculated from the slope (k) of the natural log of the percent remaining versus time plot.

    • Equation : t½ = 0.693 / k

  • Intrinsic Clearance (CLint) : The inherent ability of the liver to metabolize a drug, independent of blood flow. It reflects the activity of the metabolic enzymes.[22]

    • Equation (Microsomes) : CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • Equation (Hepatocytes) : CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ cells)

These in vitro CLint values can then be scaled to predict in vivo hepatic blood clearance and bioavailability.[22]

ParameterLow StabilityModerate StabilityHigh Stability
Microsomal t½ (min) < 1515 - 60> 60
Hepatocyte t½ (min) < 3030 - 120> 120
Predicted Hepatic CL HighIntermediateLow

Table 1: General classification of metabolic stability based on in vitro half-life.

Strategies for Enhancing Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several strategies to mitigate the liability. Understanding the metabolic pathway is the first step to rationally designing more robust molecules.[23]

  • Blocking Metabolic Hotspots :

    • Steric Hindrance : Introducing a bulky group near a metabolically labile site can physically block the enzyme's active site from accessing it. For example, adding a methyl or cyclopropyl group adjacent to a site of hydroxylation.[24]

    • Electronic Modification : Replacing a hydrogen atom with an electron-withdrawing group (like fluorine) can decrease the electron density of a nearby site, making it less susceptible to oxidative metabolism.[24]

  • Bioisosteric Replacement : This strategy involves replacing a metabolically labile moiety with a different functional group that retains the desired pharmacological activity but has improved metabolic properties.[24] For the cyclobutylmethoxy group, if O-dealkylation is a major issue, one might consider replacing the ether linkage with a more stable carbon-carbon bond or a different heteroatom-containing linker.

  • Deuteration : Replacing a carbon-hydrogen bond at a metabolic hotspot with a carbon-deuterium bond can slow the rate of metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation. This "kinetic isotope effect" can significantly increase the compound's half-life.[24]

G Start Compound has Poor Metabolic Stability Q1 Metabolite ID Performed? Start->Q1 MetID Identify Metabolic Hotspot Q1->MetID Yes Hypo Hypothesize Metabolic Hotspot Q1->Hypo No Q2 Is the Hotspot on the Amine α-carbon? MetID->Q2 Hypo->Q2 Q3 Is the Hotspot on the Cyclobutyl Ring? Q2->Q3 No S1 Strategy: - Introduce Steric Bulk - Deuterate α-carbon Q2->S1 Yes Q4 Is the Hotspot on the Methoxy Linker? Q3->Q4 No S2 Strategy: - Introduce EWG (e.g., F) - Deuterate Ring Q3->S2 Yes S3 Strategy: - Bioisosteric Replacement of Ether Linkage Q4->S3 Yes End Synthesize & Re-test Analogs S1->End S2->End S3->End

Caption: Decision tree for selecting a metabolic stabilization strategy.

Conclusion and Future Perspectives

A thorough understanding and early assessment of the are indispensable for successful drug development. By leveraging a tiered approach of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, researchers can build a comprehensive profile of a compound's metabolic liabilities. The insights gained from these studies, particularly the identification of metabolic hotspots, empower medicinal chemists to rationally design next-generation analogs with enhanced stability and improved pharmacokinetic properties. As analytical techniques become more sensitive and in silico predictive models more accurate, the ability to forecast and engineer metabolic stability will continue to be a cornerstone of efficient and effective drug discovery.

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  • Galal, R., & Taha, M. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. IntechOpen. [Link]

  • Bolleddula, J. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Request PDF. [Link]

  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • ResearchGate. (2026). Pharmacokinetics and Drug Interactions. ResearchGate. [Link]

  • Preissner, S. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals. [Link]

  • ResearchGate. (n.d.). Pathways of Biotransformation — Phase I Reactions. Request PDF. [Link]

  • Go, J., & Lee, J. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases. PMC. [Link]

  • Lo, Y. C., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]

  • MSD Manual Consumer Version. (n.d.). Drug Metabolism. Retrieved from MSD Manual Consumer Version. [Link]

  • Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • MDPI. (n.d.). Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles. Retrieved from MDPI. [Link]

  • StatPearls. (2023). Drug Metabolism. NCBI Bookshelf. [Link]

  • MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Retrieved from MDPI. [Link]

Sources

2-(Cyclobutylmethoxy)ethan-1-amine safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Safety Guide: 2-(Cyclobutylmethoxy)ethan-1-amine

Document Control:

  • Version: 1.0 (Technical Advisory)

  • Status: Research Use Only (RUO)

Part 1: Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine is a specialized bifunctional building block used primarily in medicinal chemistry as a linker or a distinct amine motif. It features a cyclobutyl group connected via a methoxy ether linkage to an ethylamine chain.[1] This structural combination offers a balance of lipophilicity (from the cyclobutyl ring) and polarity (from the ether and amine), making it valuable for modulating the physicochemical properties of drug candidates.

Safety Snapshot: As a primary aliphatic amine, this compound is corrosive and basic . It poses significant risks of skin burns and eye damage.[2] The ether linkage introduces potential flammability and peroxide formation risks upon prolonged storage. Strict adherence to engineering controls and personal protective equipment (PPE) is non-negotiable.

Part 2: Chemical Identity & Characterization

ParameterSpecification
Chemical Name 2-(Cyclobutylmethoxy)ethan-1-amine
Synonyms 2-(Cyclobutylmethoxy)ethylamine; (2-Aminoethoxy)methylcyclobutane
CAS Number Not widely listed (Refer to Vendor COA)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES C1CCC1COCCN
Functional Groups Primary Amine (-NH₂), Ether (-O-), Cyclobutane Ring
Physical State Liquid (Colorless to pale yellow)
Predicted Boiling Point ~160–170 °C (based on SAR with 2-methoxyethylamine)
Solubility Soluble in water, methanol, DCM, DMSO
Structural Analysis (DOT Visualization)

ChemicalStructure Fig 1. Functional Group Connectivity of 2-(Cyclobutylmethoxy)ethan-1-amine Cyclobutyl Cyclobutyl Ring (Lipophilic Core) Ether Ether Linkage (H-Bond Acceptor) Cyclobutyl->Ether -CH2- Ethyl Ethyl Spacer (Flexible Linker) Ether->Ethyl -O- Amine Primary Amine (Basic/Nucleophilic) Ethyl->Amine -NH2

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Predicted/Class-Based):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Serious Eye Damage: Category 1.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Flammable Liquids: Category 4 (Combustible liquid).

Toxicological Mechanisms:

  • Corrosivity: The primary amine group (pKₐ ~10) readily protonates upon contact with tissue moisture, generating hydroxide ions that cause saponification of lipids and protein denaturation (alkaline burn).

  • Sensitization: While not explicitly characterized for this specific analog, primary amines can act as haptens, potentially leading to skin sensitization.

Risk Assessment Matrix:

Hazard TypeRisk LevelMitigation Strategy
Contact (Skin/Eye) CRITICAL Full-face shield, Neoprene/Nitrile gloves (double-gloved), Lab coat.
Inhalation HIGH Use only in a chemical fume hood. Amine vapors are respiratory irritants.[3]
Flammability MODERATE Keep away from heat/sparks.[3] Ground equipment to prevent static discharge.
Reactivity MODERATE Incompatible with strong acids, acid chlorides, and anhydrides.

Part 4: Safe Handling & Storage Protocols

Handling Workflow
  • Atmosphere: Amines react with atmospheric CO₂ to form carbamates (white crust). Handle under an inert atmosphere (Nitrogen or Argon) whenever possible.[4]

  • Transfer: Use positive displacement pipettes or glass syringes for small volumes. For larger volumes, use cannula transfer techniques.

  • Vessel: Glass (borosilicate). Avoid aluminum or copper fittings as amines can corrode them.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Environment: Store under Nitrogen/Argon. Hygroscopic—keep tightly sealed.

  • Shelf Life: ~12 months if stored correctly. Check for discoloration (yellowing indicates oxidation) or precipitate (carbamates) before use.

Analytical Verification (Self-Validating Protocol)

Before using the reagent in critical synthesis, verify its integrity:

  • Visual: Clear liquid.[4] Haze implies water absorption or salt formation.

  • ¹H NMR (CDCl₃): Check for the characteristic cyclobutyl multiplet (~1.7–2.0 ppm) and the triplet for -CH₂-N (~2.8 ppm).

  • Titration (Optional): Titrate with 0.1 M HCl to determine exact amine content if precise stoichiometry is required.

Part 5: Emergency Response Protocols

Emergency Action Plan (DOT Visualization)

EmergencyResponse Fig 2. Emergency Response Decision Tree for Corrosive Amines Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Spill (>10 mL) Start->Spill Rinse Immed. Rinse (15 min) Safety Shower/Tap Skin->Rinse Remove Remove Contaminated Clothing Rinse->Remove Medical Seek Medical Attention (Show SDS) Remove->Medical EyeRinse Eye Wash Station (15+ min, hold eyelids open) Eye->EyeRinse EyeRinse->Medical FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir FreshAir->Medical Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Vermiculite or Chem-Pad Evacuate->Absorb Neutralize Neutralize with dilute Acetic Acid Absorb->Neutralize Neutralize->Medical

Part 6: Synthesis & Application Context

This amine is typically synthesized via Williamson Ether Synthesis followed by Gabriel Synthesis or Nitrile Reduction :

  • Ether Formation: Cyclobutylmethanol + 2-Chloroethanol

    
     2-(Cyclobutylmethoxy)ethanol.
    
  • Activation: Conversion of the alcohol to a mesylate/tosylate.

  • Amination: Displacement with Sodium Azide followed by reduction (Staudinger or Hydrogenation) to yield the final amine.

Key Application: It serves as a "linker" in PROTACs (Proteolysis Targeting Chimeras) or as a side-chain modifier in kinase inhibitors, where the cyclobutyl group provides steric bulk without the high lipophilicity of a cyclohexyl or phenyl group.

References

  • PubChem. Compound Summary: 2-methoxyethylamine (Analogous Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Amines, C12-14-tert-alkyl. (General Amine Safety). Available at: [Link]

Sources

Technical Guide: Novel Primary Amine Linkers with Cyclobutyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bifunctional pharmacophores—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—linker chemistry has evolved from passive spacing to active structural governance.[1] This guide focuses on cyclobutyl-containing primary amine linkers , a motif that offers a superior bioisosteric alternative to linear alkyl chains.

Unlike flexible polymethylene linkers (


), cyclobutyl groups introduce defined exit vectors and reduce the entropic penalty of binding events. Furthermore, the strained ring system alters the metabolic soft spots associated with oxidative dealkylation. This document details the physicochemical rationale, synthetic routes for stereochemical control, and conjugation protocols for these linkers.[2][3]

Structural & Physicochemical Rationale[2][3][4][5][6][7]

The "Goldilocks" Ring Strain

The cyclobutane ring exists in a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35° . This puckering relieves torsional strain caused by eclipsing hydrogens.

  • vs. Cyclopropane: Cyclobutane is less reactive and less prone to acid-catalyzed ring opening, making it stable enough for diverse conjugation chemistries.

  • vs. Cyclopentane: It possesses significantly higher rigidity. While cyclopentane undergoes rapid pseudorotation ("envelope" flipping), cyclobutane’s inversion barrier (~1.5 kcal/mol) allows for distinct, separable geometric isomers that can be exploited to fix ligand orientation.

Vectorial Control: cis vs. trans

The primary amine functionality on a cyclobutyl ring offers two distinct geometric isomers, each providing a unique "exit vector" for the attached payload or ligand.

IsomerGeometryVector Angle (Approx)Application Case
cis-1,3-disubstituted Convergent~60°"U-shape" binding modes; inducing proximity in ternary complexes (PROTACs).
trans-1,3-disubstituted Linear~180°Extended reach; mimics linear alkyl chains but with rigidified distance (ADCs).
1,2-disubstituted Orthogonal~90°Fragment-based design; exploring side-pockets.
Metabolic Stability

Linear alkyl amines are susceptible to Cytochrome P450-mediated


-hydroxylation, leading to N-dealkylation and linker fragmentation. The cyclobutyl ring sterically hinders the approach of metabolic enzymes to the 

-carbon and imposes geometric constraints that disfavor the formation of the planar iminium ion intermediate required for oxidative cleavage.

Synthetic Architectures & Stereocontrol

The synthesis of cyclobutyl primary amines generally proceeds through the modification of 3-oxocyclobutane-1-carboxylic acid . The critical challenge is controlling the cis/trans ratio during the installation of the amine.

Workflow: Reductive Amination Approach

This is the most robust route for generating the primary amine handle.

SynthesisWorkflow Start 3-Oxocyclobutane- 1-carboxylic acid Step1 Oximation (NH2OH·HCl) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Reduction (H2, Rh/C or Na/EtOH) Inter->Step2 Thermodynamic Control Product 3-Aminocyclobutane- 1-carboxylic acid Step2->Product Mixture (cis/trans) Sep Isomer Separation (Crystallization/HPLC) Product->Sep

Figure 1: Synthetic pathway for generating the core amine linker motif. Thermodynamic control during reduction dictates the diastereomeric ratio.

Protocol: Synthesis of 3-Aminocyclobutane-1-carboxylic Acid (HCl Salt)

Reagents: 3-Oxocyclobutane-1-carboxylic acid, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Raney Nickel (or Rh/Al2O3).

  • Oxime Formation:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in water/ethanol (1:1).

    • Add

      
       (1.2 eq) and NaOAc (1.5 eq).
      
    • Reflux for 2 hours. Monitor by LC-MS for disappearance of ketone.

    • Checkpoint: The oxime usually precipitates upon cooling or concentration.

  • Reduction (Stereodivergent Step):

    • For cis-dominant: Hydrogenation using

      
       in aqueous ammonia often favors the cis isomer due to catalyst face selectivity.
      
    • For trans-dominant: Reduction with Sodium in Ethanol (dissolving metal reduction) typically yields the thermodynamically more stable trans isomer.

    • Procedure (General Hydrogenation): Suspend oxime in 10%

      
      . Add Raney Ni (10 wt%). Hydrogenate at 50 psi for 12 hours.
      
  • Purification:

    • Filter catalyst. Concentrate filtrate.

    • Acidify with 6N HCl to form the hydrochloride salt.

    • Isomer Separation: Fractional crystallization from MeOH/Et2O is often sufficient to isolate the trans-isomer. The cis-isomer may require preparative HPLC or conversion to an N-Boc derivative for silica chromatography.

Application Protocols: Conjugation Chemistry

Once the linker is synthesized, the primary amine serves as the nucleophile for attachment to the payload or E3 ligase ligand.

General Amide Coupling (To Carboxylic Acid Payloads)

Context: Attaching the linker to a PROTAC ligand (e.g., VHL ligand or Thalidomide derivative).

Reagents: HATU, DIPEA, DMF.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the cyclobutyl amine linker (1.1 eq). If using the HCl salt, ensure sufficient DIPEA is added (total 4-5 eq) to neutralize the salt.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Self-Validation:

    • Take a 5 µL aliquot.

    • Quench with MeOH.

    • Run LC-MS.

    • Success Criteria: >95% conversion to product mass; absence of activated ester peak.

Reductive Amination (To Aldehyde Payloads)

Context: Creating secondary amine linkages which retain basicity (often crucial for solubility).

  • Imine Formation: Combine cyclobutyl amine (1.2 eq) and aldehyde payload (1.0 eq) in DCM/MeOH (1:1). Add

    
     (anhydrous) to scavenge water. Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (3.0 eq) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Case Studies & Biological Logic

PROTACs: The "Rigidity" Advantage

In PROTAC design, the formation of a productive Ternary Complex (Target:PROTAC:E3 Ligase) is cooperative. Flexible alkyl linkers suffer from a high entropic penalty (


) upon binding.
  • Logic: Replacing a butyl linker with a trans-1,3-cyclobutyl linker maintains the distance (~6 Å) but freezes the conformation.

  • Outcome: If the vector matches the required binding interface, the binding affinity (

    
    ) and degradation potency (
    
    
    
    ) improve significantly due to the reduced entropic cost.
ADCs: Cathepsin Selectivity

Recent studies utilize cyclobutane-1,1-dicarboxamide motifs in ADC linkers.[4][]

  • Mechanism: The steric bulk of the cyclobutane adjacent to the amide bond alters protease recognition.

  • Data: Linkers containing this motif show high sensitivity to Cathepsin B (tumor-associated) but resistance to Cathepsin K (bone/normal tissue), improving the therapeutic index compared to standard Val-Cit linkers.

LinkerLogic Decision Linker Selection Linear Linear Alkyl (-(CH2)n-) Decision->Linear Cyclic Cyclobutyl Amine Decision->Cyclic Entropy High Entropic Penalty (Floppy) Linear->Entropy Metab Metabolic Soft Spot (Oxidative Dealkylation) Linear->Metab Rigid Conformational Lock (Low Entropy Cost) Cyclic->Rigid Stable Metabolic Shielding (Ring Strain/Sterics) Cyclic->Stable Vector Defined Exit Vector (cis vs trans) Cyclic->Vector

Figure 2: Decision matrix for selecting cyclobutyl linkers over traditional alkyl chains in drug design.

References

  • Vazquez, M. et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Conformationally Restricted Amines in Medicinal Chemistry." Enamine Technical Review. Link

  • Wei, S. et al. (2018). "Cyclobutane-1,1-dicarboxamide-based linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry. Link

  • Testa, A. et al. (2020). "3-Fluoro-cyclobutane as a rigid linker in PROTAC design." Angewandte Chemie International Edition. Link

  • Caculitan, N. G. et al. (2017). "Cathepsin B is the primary protease responsible for cleaving Val-Cit linkers in ADCs." Cancer Research. Link

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(Cyclobutylmethoxy)ethan-1-amine

[1]

Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine (C7H15NO) represents a specialized ether-amine building block, increasingly relevant in medicinal chemistry for linker design (e.g., PROTACs) and fragment-based drug discovery.[1] Its structure—comprising a lipophilic cyclobutyl headgroup, an ether linkage, and a polar primary amine tail—creates a unique amphiphilic solubility profile.

This guide provides a technical analysis of its solubility behavior, predicting high solubility in polar organic solvents and pH-dependent aqueous solubility.[1] It establishes protocols for experimental validation, solvent selection for synthesis, and purification strategies based on acid-base partitioning.[1]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility.[1]

PropertyValue (Predicted)Structural Basis
Molecular Formula C7H15NOCyclobutyl-CH2-O-CH2-CH2-NH2
Molecular Weight 129.20 g/mol Low MW facilitates high molar solubility.[1]
pKa (Conjugate Acid) ~9.8 – 10.2Typical for primary aliphatic amines; dictates pH-dependent solubility.[1]
LogP (Octanol/Water) ~0.8 – 1.2The cyclobutyl group adds lipophilicity, balancing the hydrophilic amine/ether.[1]
H-Bond Donors 2 (NH2)Critical for solubility in protic solvents (Water, Alcohols).[1]
H-Bond Acceptors 2 (N, O)Facilitates solubility in polar aprotic solvents.[1]

Senior Scientist Insight: The ether oxygen acts as a weak Lewis base, enhancing solubility in aqueous media without significantly increasing the pKa of the amine.[1] This "stealth" hydrophilicity is often underestimated in solvent screening.[1]

Solubility Profile & Solvent Compatibility

Based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) analysis of analogous ether-amines (e.g., 2-methoxyethylamine), the following solubility profile is established for the free base form.

A. Polar Protic Solvents (High Solubility)[1]
  • Solvents: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

  • Mechanism: Strong hydrogen bonding between the solvent -OH and the amine -NH2 / ether -O-.[1]

  • Application: Ideal for hydrogenation reactions or nucleophilic opening of epoxides.[1]

  • Caution: In water, the solution will be alkaline (pH > 11).[1]

B. Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.[1]

  • Mechanism: Dipole-dipole interactions solvate the polar amine headgroup.[1]

  • Application: Preferred for S_N2 alkylation reactions where nucleophilicity of the amine must be maximized.[1]

C. Chlorinated & Non-Polar Solvents (Moderate to High Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl3), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).[1]

  • Mechanism: The cyclobutyl and ethyl chains provide sufficient Van der Waals surface area for solvation in moderately polar organics.[1]

  • Application: DCM is the "Gold Standard" for extraction and amide coupling reactions.[1]

D. Hydrocarbons (Low Solubility / Anti-Solvents)[1]
  • Solvents: Hexanes, Heptane, Diethyl Ether (Et2O).[1]

  • Mechanism: The high polarity of the primary amine often leads to phase separation or oiling out in strictly non-polar alkanes.[1]

  • Application: Used as anti-solvents to precipitate the hydrochloride salt of the amine.[1]

Experimental Protocols

As this is a specific building block, empirical data must be generated to validate process parameters.[1]

Protocol 1: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to determine the exact solubility limit (mg/mL) for process scale-up.[1]

  • Preparation: Weigh 50 mg of 2-(Cyclobutylmethoxy)ethan-1-amine into a tared 4 mL vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1]

    • Insoluble: Turbidity or phase separation.[1]

  • Calculation:

    
    
    
Protocol 2: pH-Dependent Partitioning (LogD) Validation

Critical for designing extraction workups.[1]

  • System: Prepare a biphasic system of DCM (Organic) and Water (Aqueous) .

  • Acidic Condition (pH 2): Add 1M HCl. The amine protonates (

    
    ) and partitions into the Aqueous Phase .[1]
    
  • Basic Condition (pH 12): Add 1M NaOH. The amine deprotonates (

    
    ) and partitions into the Organic Phase (DCM) .[1]
    
  • Validation: Analyze layers via TLC or LC-MS to confirm migration.

Application in Drug Development

Workflow Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolventStrategyStartStart: 2-(Cyclobutylmethoxy)ethan-1-amineReaction_SN2Reaction: Alkylation (SN2)Solvent: DMF, MeCNStart->Reaction_SN2NucleophileReaction_AmideReaction: Amide CouplingSolvent: DCM, DMFStart->Reaction_AmideCoupling PartnerWorkupWorkup: Acid-Base ExtractionSolvent: DCM/Water (pH dependent)Start->WorkupIsolationReaction_SN2->WorkupReaction_Amide->WorkupPurification_SaltPurification: Salt FormationSolvent: EtOH + Et2O (Precipitation)Avoid_HexaneAvoid: Hexanes(Phase Separation Risk)Purification_Salt->Avoid_HexaneAnti-SolventWorkup->Purification_SaltFinal Form

Figure 1: Decision matrix for solvent selection during reaction, workup, and purification phases.[1]

Purification Strategy: The Acid-Base Swing

Because 2-(Cyclobutylmethoxy)ethan-1-amine is a base, it can be purified without chromatography using a "Catch and Release" strategy:

  • Dissolve crude mixture in DCM.

  • Extract with 1M HCl (aq).

    • Result: Impurities remain in DCM; Product moves to Water as

      
      .[1]
      
  • Wash the aqueous layer with fresh DCM (removes neutral/acidic byproducts).[1]

  • Basify the aqueous layer with 6M NaOH to pH > 12.[1]

    • Result: Product returns to free base form (

      
      ).
      
  • Extract the basic aqueous layer with DCM (x3).[1]

  • Dry & Concentrate: Yields pure amine.[1]

References

  • PubChem. Compound Summary: 2-(Cyclobutylmethoxy)ethan-1-amine (Analog Analysis).[1] National Library of Medicine.[1] Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for amine solubility and acid-base extraction protocols).

Technical Procurement Guide: 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing, and synthesis strategies for 2-(Cyclobutylmethoxy)ethan-1-amine , a specialized ether-amine linker used in medicinal chemistry.

Executive Summary & Compound Profile

2-(Cyclobutylmethoxy)ethan-1-amine is a niche building block, primarily utilized in drug discovery as a flexible linker or to introduce a cyclobutyl motif for metabolic stability and lipophilicity modulation.

Current market analysis indicates this compound is not a commodity catalog item . It is classified as "Virtual Inventory" or "Make-on-Demand" . Researchers cannot purchase this directly off-the-shelf from standard catalogs (e.g., Sigma, Fisher) without a lead time for synthesis.

Chemical Identity
PropertySpecification
IUPAC Name 2-(Cyclobutylmethoxy)ethan-1-amine
Structure Cyclobutyl-CH₂-O-CH₂-CH₂-NH₂
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Predicted LogP ~0.8 (Moderate Lipophilicity)
Key Functionality Primary Amine (Nucleophile), Ether Linker (Stable spacer)
Commercial Status Virtual / Custom Synthesis Required

Sourcing Strategy: "Buy vs. Make" Decision

Since no direct stock exists, procurement teams must choose between outsourcing custom synthesis or performing the synthesis in-house using readily available raw materials.

Option A: Custom Synthesis (Outsourced)
  • Target Suppliers: Specialized CROs (Contract Research Organizations) such as Enamine , WuXi AppTec , PharmBlock , or Boutique Synthesizers (e.g., Synthonix).

  • Estimated Cost: $2,500 – $4,500 USD for the first gram (FTE-based pricing).

  • Lead Time: 4 – 6 weeks.

  • Pros: Guaranteed purity (>95%), full Certificate of Analysis (CoA).

  • Cons: High cost, long wait time.

Option B: In-House Synthesis (Recommended)

For teams with synthetic chemistry capabilities, in-house production is significantly faster and cheaper. The raw materials are commodity chemicals.

  • Estimated Material Cost: <$150 USD for 10 grams.

  • Lead Time: 3 – 5 days (Synthesis + Purification).

Procurement Decision Tree (Graphviz)

procurement_tree Start Need 2-(Cyclobutylmethoxy)ethan-1-amine CheckStock Check Commodity Catalogs (Sigma, MolPort) Start->CheckStock StockResult Not in Stock (Virtual) CheckStock->StockResult Decision Internal Chemistry Capacity? StockResult->Decision Outsource No: Contact CRO (Enamine, WuXi) Decision->Outsource Low Capacity InHouse Yes: Purchase Raw Materials Decision->InHouse High Capacity RM1 Cyclobutylmethanol (CAS 4415-82-1) InHouse->RM1 RM2 2-Bromoethylamine HBr (CAS 2576-47-8) InHouse->RM2 Synthesis Perform Williamson Ether Synthesis RM1->Synthesis RM2->Synthesis

Figure 1: Decision logic for procuring non-catalog building blocks.

Cost Analysis of Raw Materials (In-House Route)

To synthesize this compound, you need two primary precursors. Both are inexpensive and widely available.

ComponentCAS NumberSupplier ExamplesApprox. Price
Cyclobutylmethanol 4415-82-1TCI, Sigma, Ambeed$110 / 25g
2-Bromoethylamine HBr 2576-47-8Combi-Blocks, Alfa Aesar$40 / 100g
Sodium Hydride (60%) 7646-69-7Generic$30 / 100g
Total Materials Cost ----~$180 USD (Yields >10g)

Note: Prices are estimates based on 2025 catalog data for research-grade quantities.

Synthesis Protocol (Williamson Ether Synthesis)

The most robust route involves the nucleophilic attack of the cyclobutylmethanol alkoxide on an ethylamine electrophile.

Reaction Scheme (Graphviz)

synthesis_pathway SM1 Cyclobutylmethanol (Alcohol) Base NaH (2.2 equiv) THF, 0°C SM1->Base Inter Alkoxide Intermediate Base->Inter Deprotonation SM2 2-Bromoethylamine HBr (Electrophile) SM2->Inter Addition Prod 2-(Cyclobutylmethoxy)ethan-1-amine (Target) Inter->Prod Reflux 4-16h

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Methodology
  • Activation: Suspend Sodium Hydride (NaH, 60% in oil, 2.2 equiv) in anhydrous THF at 0°C under Nitrogen/Argon.

  • Alkoxide Formation: Add Cyclobutylmethanol (1.0 equiv) dropwise. Stir for 30 mins at 0°C until H₂ evolution ceases.

  • Coupling: Add 2-Bromoethylamine hydrobromide (1.1 equiv) portion-wise. (Note: The extra equivalent of base neutralizes the HBr salt).

  • Reaction: Warm to room temperature, then reflux for 4–16 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup: Quench with water (carefully). Extract with DCM or EtOAc.

  • Purification: The product is a primary amine.[1] Purify via Acid-Base extraction (wash organic layer with 1N HCl to pull amine into water, wash aqueous with ether, basify aqueous to pH >12, extract back into DCM) or Column Chromatography (DCM/MeOH/NH₃).

Quality Control & Validation

Since this is a custom or in-house material, rigorous QC is required before using it in biological assays.

TechniqueExpected SignalPurpose
¹H NMR (CDCl₃) δ 3.5-3.6 (m, 2H, -O-CH₂-CH₂-N)δ 2.8-2.9 (t, 2H, -CH₂-NH₂)δ 3.3 (d, 2H, Cyclobutyl-CH₂-O)Confirm structure and connectivity.
LCMS (ESI+) [M+H]⁺ = 130.2 Confirm Molecular Weight.
Appearance Colorless to pale yellow oilPhysical verification.

References

Sources

Methodological & Application

Technical Guide: Reductive Amination Strategies utilizing 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-(Cyclobutylmethoxy)ethan-1-amine (a specialized ether-linked primary amine building block) in reductive amination reactions.

Introduction & Reagent Profile

2-(Cyclobutylmethoxy)ethan-1-amine is a versatile bifunctional building block used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable "cyclobutyl-ether" side chain. The ether oxygen at the


-position relative to the amine modulates basicity (pKa 

9.2–9.6) and solubility, while the cyclobutyl group offers a unique steric profile distinct from standard alkyl chains.
Physicochemical Profile
PropertyDescription
Structure Cyclobutyl-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-O-CH

-CH

-NH

Functionality Primary Amine (Nucleophile), Ether (H-bond acceptor)
pKa (est.) ~9.4 (Slightly lower than ethylamine due to

-oxygen inductive effect)
State Colorless to pale yellow liquid (hygroscopic)
Storage 2–8°C, under Argon/Nitrogen (absorbs CO

from air)
Key Challenge The

-oxygen can chelate Lewis acids or reducing agents, potentially altering reaction kinetics.[1][2][3]

Mechanistic Insight

The reductive amination of 2-(Cyclobutylmethoxy)ethan-1-amine proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), and subsequent reduction to the secondary amine.

Critical Control Point: Due to the inductive electron-withdrawing effect (-I) of the ether oxygen, the nitrogen lone pair is slightly less nucleophilic than in simple alkyl amines. Consequently, acid catalysis (Brønsted or Lewis) is often required to activate the carbonyl partner, especially with hindered ketones.

Reaction Pathway Diagram

ReductiveAmination cluster_conditions Optimization Factors Start Reagents: Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Slow with hindered ketones) Imine Imine / Iminium (Equilibrium) Hemiaminal->Imine -H2O (Acid Catalyzed) Imine->Hemiaminal +H2O Reduction Hydride Transfer (Irreversible) Imine->Reduction Reducing Agent (NaBH(OAc)3 / NaBH3CN) Product Secondary Amine Product Reduction->Product Workup pH pH 4-5 (AcOH) Scavenger Water Scavenger (MgSO4 / Mol Sieves)

Caption: Kinetic pathway of reductive amination highlighting the equilibrium-driven imine formation and irreversible reduction step.

Experimental Protocols

Protocol A: Standard STAB Method (Aldehydes & Reactive Ketones)

Best for: High-yielding synthesis with minimal side reactions. Uses Sodium Triacetoxyborohydride (STAB).[4]

Reagents:

  • Amine: 2-(Cyclobutylmethoxy)ethan-1-amine (1.0 – 1.2 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Reductant: NaBH(OAc)

    
     (1.4 – 1.6 equiv)
    
  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a flame-dried vial, dissolve the Carbonyl compound (1.0 mmol) in DCE (3–5 mL).

  • Amine Addition: Add 2-(Cyclobutylmethoxy)ethan-1-amine (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 mins to establish imine equilibrium.

    • Note: For aldehydes, this pre-stir is optional. For ketones, it is critical.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours under Nitrogen. Monitor by LCMS (Look for M+1 of product; imine intermediate may also be visible).

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 10 mins.
    
  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Titanium-Mediated Method (Hindered/Unreactive Ketones)

Best for: Electron-deficient amines or sterically bulky ketones where imine formation is unfavorable.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (neat)
    
  • Reductant: NaBH

    
    CN or NaBH
    
    
    
    [5][6]

Procedure:

  • Neat Mixing: In a vial, combine the Carbonyl (1.0 mmol) and 2-(Cyclobutylmethoxy)ethan-1-amine (1.2 mmol).

  • Lewis Acid: Add Ti(OiPr)

    
     (1.5 – 2.0 equiv) directly to the mixture.
    
    • Note: The mixture will likely become viscous. No solvent is used initially to maximize concentration.

  • Imine Formation: Stir at RT (or 40–50°C for difficult substrates) for 2–4 hours.

  • Dilution: Dilute the viscous oil with Ethanol or Methanol (4 mL).

  • Reduction: CAREFULLY add NaBH

    
     (1.5 equiv) or NaBH
    
    
    
    CN (2.0 equiv).
    • Safety: Exothermic reaction with gas evolution.

  • Workup (Titanium Crash): Add water (1 mL) followed by 1M NaOH or aqueous NH

    
    Cl. A heavy white precipitate (TiO
    
    
    
    ) will form. Filter through Celite® to remove titanium salts. Extract the filtrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete imine formation due to sterics or water.Add 3Å Molecular Sieves to the reaction. Switch to Protocol B (Ti-mediated).
Dialkylation Primary amine is too nucleophilic; product amine reacts with excess aldehyde.Use excess amine (1.5 equiv) relative to aldehyde. Add reductant slowly or use a milder reductant (STAB).
No Reaction (Ketone) Ketone is too sterically hindered.Heat the imine formation step (Reflux in Toluene with Dean-Stark) before reduction.
Emulsion during Workup Amphiphilic nature of the ether-amine product.Saturate the aqueous layer with solid NaCl (Salting out) or use CHCl

:IPA (3:1) for extraction.

Safety & Handling

  • Amine Toxicity: Treat 2-(Cyclobutylmethoxy)ethan-1-amine as a potential skin irritant and sensitizer. Wear nitrile gloves and work in a fume hood.

  • Borohydrides: NaBH(OAc)

    
     and NaBH
    
    
    
    generate Hydrogen gas upon contact with acid or protic solvents. Ensure proper venting.
  • Cyanoborohydride: NaBH

    
    CN generates highly toxic HCN gas if acidified. Never  add strong acid to the reaction mixture. Quench in a hood with bleach or basic solution.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds : an improved protocol." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • PubChem Compound Summary. "2-(Cyclobutylmethoxy)ethan-1-amine derivatives (Class Search)." National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Application Note: Optimized Amide Coupling Strategies for 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1]

2-(Cyclobutylmethoxy)ethan-1-amine is a versatile bifunctional building block used increasingly in medicinal chemistry to introduce a cyclobutyl motif via a flexible, polar ether linker. The cyclobutyl group offers a distinct metabolic stability profile and lipophilicity modulation compared to standard alkyl chains, while the ether linkage improves aqueous solubility and hydrogen bond acceptor capability.

This guide provides field-proven protocols for coupling this specific amine with carboxylic acids. Unlike generic amine protocols, these methods account for the specific solubility profile and "ether effect" (solvation capability) of the 2-alkoxyethylamine motif.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Coupling
Structure Cyclobutyl-CH₂-O-CH₂-CH₂-NH₂Primary amine nucleophile; unhindered.
Mol. Weight ~129.2 g/mol Moderate volatility in free base form.
Basicity pKa ~9.5–10.0 (est.)Requires adequate buffering (base) to deprotonate ammonium salts.
Solubility Soluble in DCM, DMF, THF, MeOHCompatible with standard organic synthesis solvents.
Stability Stable ether linkageNo special precautions against hydrolysis required.

Critical Handling & Pre-Reaction Checks

The "Hidden Salt" Trap: Commercial supplies of this amine are frequently delivered as Hydrochloride (HCl) or Oxalate salts to improve stability.

  • Checkpoint: Check the Certificate of Analysis (CoA). If the molecular weight on the bottle is >160 g/mol , you have a salt.

  • Action: You must add at least 1.0 extra equivalent of base (DIPEA/TEA) to the reaction to free-base the amine. Failure to do this is the #1 cause of low yields.

Protocol A: The "Discovery Standard" (HATU)

Best For: Small-scale synthesis (10 mg – 500 mg), SAR exploration, and valuable acid partners. Why: HATU provides the fastest activation kinetics, minimizing reaction time and potential side reactions.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv[1]

  • Amine: 2-(Cyclobutylmethoxy)ethan-1-amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if amine salt; 2.0 equiv if free base)

  • Solvent: DMF (Preferred) or DCM. Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at Room Temperature (RT).

    • Visual Cue: Solution often turns slightly yellow/orange upon activation.

  • Addition: Add 2-(Cyclobutylmethoxy)ethan-1-amine (1.1 equiv).

  • Scavenging: Add the remaining DIPEA (1.0–2.0 equiv).

    • Technical Note: Adding the bulk of the base after the amine ensures the amine is deprotonated exactly when the active ester is ready, reducing potential racemization of the acid partner (if chiral).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1]

    • Success Marker: Conversion >95% usually observed within 2 hours.

  • Quench: Dilute with EtOAc (10x reaction volume) and pour into saturated NH₄Cl or water.

Protocol B: Scalable & Green (T3P)

Best For: Scale-up (>1 g), cost-sensitivity, and simple workup without chromatography. Why: Propylphosphonic anhydride (T3P) generates water-soluble byproducts, allowing the product to be purified via liquid-liquid extraction alone.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Concentration: 0.5 M (Higher concentration benefits T3P).

Step-by-Step Procedure
  • Charge: Combine Carboxylic Acid, Amine, and Base in the solvent (EtOAc preferred).[2] Cool to 0°C.

  • Addition: Add T3P solution dropwise.

    • Exotherm Control: T3P addition is exothermic. Maintain Temp < 10°C during addition.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; allow 4–12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Wash organic layer with Water (Removes T3P byproducts).

    • Wash with 1M HCl (Removes unreacted amine and pyridine).

    • Wash with Sat. NaHCO₃ (Removes unreacted acid).[1]

    • Dry (MgSO₄) and concentrate.

    • Result: Often yields >90% purity foam/oil without column chromatography.

Decision Logic & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the decision process for reagent selection and the logic behind the purification workup.

AmideCoupling Start Start: Coupling 2-(Cyclobutylmethoxy)ethan-1-amine CheckSalt Check Amine Form: Is it an HCl/Oxalate Salt? Start->CheckSalt AddBase CRITICAL: Add +1.0 equiv Base (Total 3.0 equiv) CheckSalt->AddBase Yes SelectScale Select Scale / Priority CheckSalt->SelectScale No (Free Base) AddBase->SelectScale SmallScale < 500mg / Discovery Priority: Speed SelectScale->SmallScale LargeScale > 1g / Process Priority: Purification SelectScale->LargeScale HATU Protocol A: HATU (Fast, High Yield) SmallScale->HATU T3P Protocol B: T3P (Clean Workup) LargeScale->T3P Workup Workup Strategy HATU->Workup T3P->Workup AcidWash Wash 1: 1M HCl Removes: Unreacted Amine & Base Workup->AcidWash BaseWash Wash 2: Sat. NaHCO3 Removes: Unreacted Acid AcidWash->BaseWash Final Pure Amide Product BaseWash->Final

Caption: Decision tree for reagent selection and the "Acid-Base Wash" purification logic.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine was protonated (salt form) and HATU activated the acid, but amine couldn't attack.Increase DIPEA/NMM. Ensure pH of reaction mixture is >8.0 (check with wet pH paper).
Emulsion during Workup The ether linker acts as a surfactant (amphiphilic nature).Add brine to the aqueous layer. Use DCM instead of EtOAc for extraction.
Impurity: N-Acyl Urea Used EDC without HOBt; rearrangement occurred.Switch to HATU (Protocol A) or ensure HOBt/HOAt is added with EDC.
Residual Amine in Product Amine is lipophilic (cyclobutyl group) and resists aqueous acid extraction.Use a stronger acid wash (1M HCl) or perform a "scavenger resin" cleanup (add polymer-supported isocyanate).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Authoritative review on standard coupling mechanisms including HATU and EDC.[3]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: Detailed analysis of T3P and its advantages in scale-up and workup efficiency.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

    • Context: Foundational text for mechanism of action for uronium (H
  • Biotage Application Notes. (2023). Purification strategies for polar amides.

    • Context: Practical guide on using acid/base washes and cation exchange for amine removal.[4]

Sources

Application Note: Optimizing PROTAC Permeability & Rigidity with 2-(Cyclobutylmethoxy)ethan-1-amine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The choice of linker in Proteolysis Targeting Chimeras (PROTACs) is no longer a passive decision of "connecting the dots."[] It is a critical determinant of physicochemical properties, ternary complex stability, and cell permeability.[2] While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high Topological Polar Surface Area (TPSA), limiting membrane permeability. Conversely, all-carbon alkyl chains improve permeability but can lead to solubility issues and metabolic instability.

This guide details the application of 2-(Cyclobutylmethoxy)ethan-1-amine (CBM-EA), a hybrid linker motif. By combining the conformational restriction and lipophilicity of a cyclobutyl ring with the solubility-enhancing properties of a mono-ether, CBM-EA occupies a "Goldilocks" zone—offering improved cell permeability over PEGs while maintaining better solubility than pure alkyl chains.

Chemical Profile & Design Rationale

The Molecule

Name: 2-(Cyclobutylmethoxy)ethan-1-amine (CBM-EA) Structure: Cyclobutyl-CH₂-O-CH₂-CH₂-NH₂ Role: Heterobifunctional Linker / Spacer

PropertyValue (Approx.)Significance in PROTAC Design
Molecular Weight 129.20 g/mol Low MW contribution minimizes "molecular obesity."
cLogP ~1.1Higher than PEG-2 (~ -0.5), enhancing passive diffusion.
TPSA ~35 ŲSignificantly lower than equivalent length PEGs (>60 Ų).
Rotatable Bonds 4Reduced entropic penalty upon binding compared to linear heptane.
Why This Linker?
  • Conformational Bias: The cyclobutyl ring introduces a semi-rigid bulk that restricts the conformational space of the linker. This "pre-organization" can reduce the entropic cost of ternary complex formation compared to a floppy linear chain.

  • Permeability Optimization: Replacing repeating ethylene glycol units (-O-CH₂-CH₂-) with a cycloalkyl moiety reduces the number of hydrogen bond acceptors, directly lowering TPSA and improving permeability across the cell membrane.

  • Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism than linear alkyl chains, which are prone to ω-oxidation.

Experimental Protocol: Synthesis & Conjugation

Workflow Overview

The integration of CBM-EA into a PROTAC typically involves a convergent synthesis strategy. The amine terminus of the linker is coupled to an activated carboxylic acid on the E3 ligase ligand (e.g., Thalidomide or VHL derivative), followed by functionalization of the cyclobutyl terminus (if pre-functionalized) or attachment of the Warhead.

Note: The protocol below assumes the use of CBM-EA as a building block to be coupled to a VHL-Ligand (VHL-L) bearing a carboxylic acid.

Required Reagents
  • Linker: 2-(Cyclobutylmethoxy)ethan-1-amine (HCl salt or free base)

  • Ligand: VHL-Ligand-COOH (e.g., (S,R,S)-AHPC derivative)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Coupling Protocol
Step 1: Activation of the E3 Ligand
  • Dissolve VHL-Ligand-COOH (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL) in a dried reaction vial under inert atmosphere (

    
    ).
    
  • Add DIPEA (3.0 equiv, 0.3 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.1 equiv, 0.11 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

Step 2: Linker Conjugation[2]
  • Add 2-(Cyclobutylmethoxy)ethan-1-amine (1.2 equiv, 0.12 mmol) directly to the reaction mixture.

    • Critical: If using the HCl salt of the linker, ensure you added enough DIPEA in Step 1 to neutralize it (add an extra 1.0 equiv of DIPEA if unsure).

  • Stir the reaction at RT for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass (M+H) and the appearance of the Product mass (M_ligand + M_linker - H₂O).

Step 3: Work-up and Purification[3]
  • Dilute the reaction mixture with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue using Flash Column Chromatography (DCM/MeOH gradient, typically 0–10% MeOH) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthesis Workflow

SynthesisWorkflow Ligand VHL-Ligand-COOH Activation Activation (HATU/DIPEA) Ligand->Activation DMF, RT, 10 min Coupling Amide Coupling (+ CBM-EA Linker) Activation->Coupling Add Linker Intermediate VHL-Linker-Amine Coupling->Intermediate 2-4 hrs, LC-MS QC Warhead Warhead Attachment (via Ether/Click/Amide) Intermediate->Warhead Functionalization FinalPROTAC Final PROTAC Warhead->FinalPROTAC Purification

Caption: Convergent synthesis workflow for integrating the CBM-EA linker into a VHL-based PROTAC.

Biological Evaluation: Validating the Design

Once synthesized, the PROTAC must be evaluated not just for potency, but to confirm the mechanism of action facilitated by the specific linker.

Ternary Complex Formation (NanoBRET)

The CBM-EA linker is designed to stabilize the ternary complex via restricted conformation.

  • Assay: NanoBRET™ Ternary Complex Assay (Promega).

  • Expectation: Compare the CBM-EA PROTAC against a flexible PEG-3 analog. A successful design will show a lower

    
     (ternary) or a longer residence time, indicating that the cyclobutyl group reduces the entropic penalty of binding.
    
Cellular Permeability (PAMPA or Caco-2)
  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protocol:

    • Dissolve PROTAC (10 mM DMSO stock) to 10 µM in donor buffer (pH 7.4).

    • Add to donor plate separated from acceptor buffer by a lipid-impregnated membrane.

    • Incubate for 5 hours.

    • Measure concentration in acceptor well via LC-MS/MS.

  • Benchmark: The CBM-EA linker should exhibit permeability coefficients (

    
    ) > 
    
    
    
    cm/s, superior to equivalent MW PEG-only PROTACs.
Degradation Efficiency (Western Blot)
  • Cell Line: HEK293 or disease-relevant line expressing Target Protein.

  • Treatment: Dose-response (1 nM – 10 µM) for 16–24 hours.

  • Readout: Immunoblot for Target Protein, normalized to GAPDH/Actin.

  • Hook Effect: Watch for the "Hook Effect" at high concentrations.[5] The rigid linker may shift the

    
     (potency) to lower concentrations compared to flexible linkers due to enhanced cooperativity.
    

Mechanism of Action Diagram

The diagram below illustrates how the semi-rigid CBM-EA linker facilitates the formation of a productive Ternary Complex compared to a "floppy" PEG linker.

TernaryComplex cluster_Cell Intracellular Environment cluster_PROTAC CBM-EA PROTAC POI Target Protein (POI) Warhead Warhead POI->Warhead Binding E3 E3 Ligase (VHL/CRBN) E3Ligand E3 Ligand E3->E3Ligand Recruitment Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalysis Linker CBM-EA Linker (Semi-Rigid Spacer) Warhead->Linker Linker->E3Ligand Note Linker Rigidity (Cyclobutyl) minimizes entropy loss, stabilizing the complex. Linker->Note Ubiquitin->POI Tagging

Caption: Schematic of Ternary Complex stabilization. The CBM-EA linker reduces entropic penalty, facilitating efficient Ubiquitin transfer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Cyclobutyl group is too lipophilic for the specific warhead.Switch to a mixed linker (e.g., add one PEG unit before the cyclobutyl group) or formulate as a mesylate salt.
Poor Yield (Coupling) Steric hindrance near the amine.Use a stronger coupling agent like HATU or COMU; increase reaction time; ensure the amine is free-based (not HCl salt).
No Degradation Linker length/exit vector mismatch.The CBM-EA linker is relatively short (~3-4 atoms). If the binding pockets are deep, extended analogs (e.g., propyl-amine tail) may be required.
High Baseline Non-specific binding.[]The cyclobutyl group can be "sticky." Include negative controls (PROTAC with non-binding E3 ligand) to confirm mechanism.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[6] [Link]

  • Bemat, F., et al. (2025). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols for Nucleophilic Substitution with 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of 2-(Cyclobutylmethoxy)ethan-1-amine

2-(Cyclobutylmethoxy)ethan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and an ether linkage. The primary amine serves as a potent nucleophile, making it a valuable building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science. The cyclobutylmethoxy moiety offers a unique lipophilic and conformationally constrained scaffold that can be exploited to modulate the physicochemical and pharmacological properties of a target compound, such as solubility, metabolic stability, and receptor binding affinity.

This guide provides a comprehensive overview of the principles, key experimental considerations, and detailed protocols for performing nucleophilic substitution reactions on the primary amine of 2-(Cyclobutylmethoxy)ethan-1-amine. We will focus on two of the most fundamental and widely utilized transformations in organic synthesis: N-alkylation and N-acylation.

Reaction Principles & Mechanistic Overview

The synthetic utility of 2-(Cyclobutylmethoxy)ethan-1-amine is dominated by the nucleophilicity of the lone pair of electrons on the nitrogen atom of the primary amine group. This allows it to readily attack electron-deficient carbon centers (electrophiles), leading to the formation of new carbon-nitrogen bonds.

N-Alkylation via Sₙ2 Reaction

N-alkylation involves the reaction of the amine with an alkyl halide (or other substrates with a good leaving group, such as tosylates or mesylates). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent and displacing the leaving group in a single, concerted step.[3]

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation.[4][5] The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.[6][7] Careful control of reaction conditions is therefore critical to achieve selective mono-alkylation.

N-Acylation for Amide Bond Formation

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This is a robust and efficient transformation that proceeds through a nucleophilic addition-elimination mechanism.[8] The amine first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated to regenerate the carbonyl and form the final amide product. Unlike alkylation, over-acylation is generally not an issue, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Mechanisms cluster_0 N-Alkylation (Sₙ2) cluster_1 N-Acylation Amine_Alk R-NH₂ (Nucleophile) TS_Alk Transition State Amine_Alk->TS_Alk Backside Attack AlkylHalide R'-X (Electrophile) AlkylHalide->TS_Alk Product_Alk R-NH-R' (Secondary Amine) TS_Alk->Product_Alk Byproduct_Alk H-X TS_Alk->Byproduct_Alk Amine_Acyl R-NH₂ (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine_Acyl->Tetrahedral Nucleophilic Addition AcylChloride R'-COCl (Electrophile) AcylChloride->Tetrahedral Product_Acyl R-NH-COR' (Amide) Tetrahedral->Product_Acyl Elimination Byproduct_Acyl HCl Tetrahedral->Byproduct_Acyl Workflow cluster_workflow General Experimental Workflow Setup 1. Setup - Dissolve amine & base - Cool to 0°C (if needed) Addition 2. Reagent Addition - Add electrophile dropwise Setup->Addition Reaction 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Work-up - Quench reaction - Aqueous washes Reaction->Workup Purify 5. Purification - Dry & concentrate - Column chromatography Workup->Purify Analysis 6. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Sources

Application Note & Protocol: Strategies for Selective N-Alkylation of 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, providing access to secondary amines that are critical scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The target molecule, 2-(Cyclobutylmethoxy)ethan-1-amine, represents a valuable building block, combining a flexible alkoxy-ethyl chain with a compact cyclobutyl moiety. Its successful N-alkylation enables the synthesis of diverse derivatives for screening in drug discovery and development programs.

However, the N-alkylation of primary amines is not without its challenges. The primary difficulty lies in controlling selectivity. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to subsequent reactions that yield undesired tertiary amines and quaternary ammonium salts.[3][4] This phenomenon, known as overalkylation, complicates purification and reduces the yield of the target compound.

This guide provides an in-depth analysis of two primary methodologies for the N-alkylation of 2-(Cyclobutylmethoxy)ethan-1-amine: Reductive Amination and Direct Alkylation with Alkyl Halides . We will explore the mechanistic underpinnings of each approach, offer field-proven insights to overcome common challenges, and provide detailed, step-by-step protocols suitable for a research and development setting. The focus will be on achieving high-yield, selective mono-alkylation.

The Challenge of Overalkylation

Direct alkylation methods often produce a mixture of products because each successive alkylation can increase the nucleophilicity of the nitrogen atom, promoting further reaction until a quaternary ammonium salt is formed.[3] This process, known as exhaustive alkylation, makes isolating the desired mono-alkylated product difficult and inefficient.[4][5]

G cluster_0 Direct Alkylation Pathway cluster_1 Desired Product cluster_2 Undesired Byproducts A Primary Amine (R-NH₂) B Secondary Amine (R₂NH) (Often more nucleophilic) A->B C Tertiary Amine (R₃N) B->C D Quaternary Salt (R₄N⁺X⁻) C->D B_clone Secondary Amine C_clone Tertiary Amine D_clone Quaternary Salt

Caption: The overalkylation problem in direct N-alkylation of primary amines.

Method 1: Reductive Amination (Preferred Strategy)

For its high selectivity and broad applicability, reductive amination is the superior method for preparing secondary amines from primary amines.[1][6] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is immediately reduced in situ to the corresponding amine.[7][8]

Causality: This method circumvents the overalkylation issue because the imine intermediate is less reactive towards the amine starting material than an alkyl halide. The choice of a mild reducing agent, which selectively reduces the protonated imine (iminium ion) over the starting carbonyl, is crucial for the reaction's success.[6][9]

Key Reagents and Considerations
  • Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be installed. For example, formaldehyde will yield the N-methyl derivative, while benzaldehyde will yield the N-benzyl derivative.

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][6] Its tolerance for a wide range of functional groups makes it highly versatile.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, particularly effective under mildly acidic conditions (pH 4-5) where it selectively reduces the iminium ion while leaving the carbonyl group untouched.[6][7][9] Users should be aware of the potential toxicity of cyanide byproducts and waste streams.

  • Solvent: Anhydrous aprotic solvents such as DCE, DCM, or tetrahydrofuran (THF) are commonly used. Methanol can also be used, particularly with sodium borohydride.[1]

Experimental Protocol: General Procedure for Reductive Amination

Caption: Workflow for one-pot reductive amination.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Cyclobutylmethoxy)ethan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial to drive the equilibrium towards imine formation.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Data Summary: Reductive Amination Conditions
Alkyl Group (R)Carbonyl Source (1.1 eq)Reducing Agent (1.5 eq)SolventTypical Time
MethylFormaldehyde (37% aq. soln)NaBH(OAc)₃DCE4-8 h
EthylAcetaldehydeNaBH(OAc)₃DCM4-12 h
PropylPropionaldehydeNaBH₃CN / cat. AcOHMeOH6-18 h
BenzylBenzaldehydeNaBH(OAc)₃DCE2-6 h
CyclopentylCyclopentanoneNaBH(OAc)₃DCE12-24 h

Method 2: Direct Alkylation with Alkyl Halides

While more challenging to control, direct alkylation via an S_N2 reaction can be effective, especially when specific strategies are employed to favor mono-alkylation.[3] This method involves reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.

Causality: To mitigate overalkylation, the concentration of the alkylating agent must be kept low relative to the amine. This can be achieved by the slow, controlled addition of the alkyl halide to the reaction mixture.[1] The choice of base is also critical; it must be strong enough to neutralize the acid generated but not so nucleophilic that it competes with the amine.

Key Reagents and Considerations
  • Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. Primary alkyl halides are preferred, as secondary and tertiary halides are prone to elimination side reactions.[3] Use 1.0-1.1 equivalents to minimize dialkylation.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often used.[10] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. The base should be used in excess (at least 2.0 eq.) to neutralize the generated acid and maintain a sufficient concentration of the free amine.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants without interfering with the reaction.

Experimental Protocol: Selective Mono-Alkylation
  • Reactant Preparation: In a round-bottom flask, combine 2-(Cyclobutylmethoxy)ethan-1-amine (1.0 eq.) and a suitable base (e.g., powdered K₂CO₃, 2.0 eq.) in anhydrous acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature or 0 °C to control the initial reaction rate.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress closely by TLC or LC-MS, paying careful attention to the formation of the dialkylated byproduct.[1] The goal is to stop the reaction upon full consumption of the starting primary amine.

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Carefully purify the crude product by flash column chromatography. The desired secondary amine should elute before the more nonpolar tertiary amine byproduct.

Emerging Alternative Methodologies

For researchers focused on green chemistry, several modern methods offer more sustainable alternatives to traditional alkylation:

  • N-Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses transition-metal catalysts (e.g., based on Palladium, Ruthenium, or Zinc) to facilitate the N-alkylation of amines with alcohols.[11][12] This process is highly atom-economical, generating only water as a byproduct.[11]

  • N-Alkylation with Carboxylic Acids: Recent developments have shown that amines can be reductively N-alkylated using readily available carboxylic acids as the alkylating reagents in the presence of a suitable reducing agent like ammonia borane.[13]

Conclusion and Recommendations

For the selective N-alkylation of 2-(Cyclobutylmethoxy)ethan-1-amine, reductive amination stands out as the most robust, versatile, and reliable method. It consistently provides high yields of the desired mono-alkylated product while avoiding the problematic overalkylation that plagues direct alkylation approaches. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly recommended due to its high selectivity, operational simplicity, and broad functional group tolerance.

While direct alkylation with alkyl halides is a viable alternative, it requires careful control of stoichiometry and diligent reaction monitoring to prevent the formation of byproducts. Regardless of the chosen method, purification by flash column chromatography is essential to ensure the high purity required for subsequent applications in drug development and medicinal chemistry.

References

  • Preparation of Amines: Alkylation of Ammonia and Amines . JoVE. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones . JoVE. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES . DTIC. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . PubMed Central (PMC). [Link]

  • Reductive amination . Wikipedia. [Link]

  • Reductive amination – Knowledge and References . Taylor & Francis. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions . ChemRxiv. [Link]

  • Synthesis of Amines by Alkylation . Chemistry LibreTexts. [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols . Wiley Online Library. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions . Royal Society of Chemistry Publishing. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir . ACS Publications. [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex . Royal Society of Chemistry. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions . MDPI. [Link]

  • Aqueous-Mediated N-Alkylation of Amines . ResearchGate. [Link]

Sources

preparation of cyclobutylmethoxy ethylamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 2-(Cyclobutylmethoxy)ethanamine Hydrochloride

Abstract & Application Scope

2-(Cyclobutylmethoxy)ethanamine hydrochloride is a specialized ether-linked amine building block frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. The cyclobutyl moiety offers a distinct steric profile and metabolic stability compared to linear alkyl chains, while the ether linkage improves solubility and hydrogen-bond accepting capability.

This guide details the Phthalimide (Gabriel) Route as the primary protocol. This method is selected for its reliability in laboratory-scale synthesis (1g – 100g), offering crystalline intermediates that allow for rigorous purification without chromatography. A secondary Nitrile Reduction Route is outlined for larger-scale process applications where atom economy is prioritized.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the self-polymerization issues common with free 2-haloethylamines. By masking the amine as a phthalimide, we ensure exclusive


-alkylation of the cyclobutanemethanol.

G Target 2-(Cyclobutylmethoxy)ethanamine HCl Inter N-[2-(Cyclobutylmethoxy)ethyl]phthalimide (Crystalline Intermediate) Inter->Target 1. N2H4·H2O, EtOH 2. HCl/Ether SM1 Cyclobutanemethanol (Starting Material) SM1->Inter NaH, DMF 0°C to RT SM2 N-(2-Bromoethyl)phthalimide (Electrophile) SM2->Inter

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage via a protected amine precursor.

Safety & Hazard Assessment

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in dry solvents.

  • Hydrazine Hydrate: Potent carcinogen, hepatotoxin, and unstable. Use in a fume hood with double-gloving.

  • N-(2-Bromoethyl)phthalimide: Skin irritant and potential sensitizer.

Detailed Experimental Protocol (Phthalimide Route)

Step 1: O-Alkylation (Ether Formation)

Objective: Synthesis of 2-(2-(cyclobutylmethoxy)ethyl)isoindoline-1,3-dione.

Reagents:

  • Cyclobutanemethanol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • N-(2-Bromoethyl)phthalimide (1.1 equiv)

  • DMF (Anhydrous) (10 mL/g of alcohol)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Deprotonation: Charge NaH (1.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to grease (optional for this route). Suspend NaH in anhydrous DMF at 0°C.

  • Addition: Add Cyclobutanemethanol (1.0 equiv) dropwise via syringe over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
    
  • Alkylation: Cool the mixture back to 0°C. Add N-(2-Bromoethyl)phthalimide (1.1 equiv) portion-wise (solid) or as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically appears at

    
    .
    
  • Quench & Workup: Carefully quench with saturated

    
     solution at 0°C. Dilute with water and extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Hexane/EtOAc) if necessary.

Step 2: Deprotection & Salt Formation

Objective: Cleavage of phthalimide and isolation of the hydrochloride salt.[1]

Reagents:

  • Phthalimide Intermediate (from Step 1)

  • Hydrazine Hydrate (3.0 equiv)

  • Ethanol (Reagent grade)

  • HCl (4M in Dioxane or 2M in Diethyl Ether)

Procedure:

  • Hydrazinolysis: Dissolve the intermediate in Ethanol (10 mL/g). Add Hydrazine Hydrate (3.0 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form voluminous solids.
    
  • Filtration: Cool to RT. Filter off the white solid and wash the filter cake with cold ethanol.[2]

  • Concentration: Concentrate the filtrate to remove excess hydrazine and ethanol. Caution: Do not distill to complete dryness if residual hydrazine is suspected; co-evaporate with toluene.

  • Workup: Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to ensure amine is free base) and then brine. Dry the organic layer over

    
    .[3]
    
  • Salt Formation: Cool the DCM solution to 0°C. Add HCl (in Dioxane or Ether) dropwise until pH < 3. The hydrochloride salt may precipitate immediately or require concentration/trituration with Diethyl Ether.

  • Isolation: Filter the white solid, wash with dry Ether, and dry under vacuum.

Alternative Process Route (Nitrile Reduction)

Recommended for scales >100g where hydrazine handling is restricted.

  • Alkylation: React Cyclobutanemethanol with Chloroacetonitrile (

    
    ) and NaH in THF to yield 2-(cyclobutylmethoxy)acetonitrile.
    
  • Reduction: Reduce the nitrile using Lithium Aluminum Hydride (LiAlH4) in THF (reflux) or catalytic hydrogenation (

    
    , Raney Ni, 
    
    
    
    ).
  • Workup: Fieser workup (for LAH) followed by HCl salt formation.

    • Note: This route is more atom-economical but requires handling pyrophoric reducing agents.

Analytical Specifications

Expected Data for 2-(Cyclobutylmethoxy)ethanamine HCl:

TechniqueSignal CharacteristicsInterpretation
1H NMR (DMSO-d6)

8.10 (br s, 3H)
Ammonium protons (

)

3.58 (t, 2H)
Ether methylene (

)

3.35 (d, 2H)
Cyclobutyl-methoxy (

)

2.95 (t, 2H)
Amine methylene (

)

2.50 (m, 1H)
Cyclobutyl methine (

)

1.70–2.00 (m, 6H)
Cyclobutyl ring protons
Mass Spectrometry m/z ~ 130.1 [M+H]+Molecular ion (Free base MW = 129.[3]2)
Appearance White hygroscopic solidStore in desiccator

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Moisture in DMF or NaHEnsure DMF is anhydrous (store over molecular sieves). Increase NaH to 1.5 equiv.
Incomplete Deprotection Insufficient reflux timeExtend reflux to 6 hours. Ensure Hydrazine is fresh (not oxidized).
Sticky Gum instead of Solid Residual solvent or excess acidTriturate with dry Diethyl Ether or Pentane. Sonicate to induce crystallization.
Impurity at ~3.8 ppm Unreacted alcoholOptimize Step 1 temperature. Unreacted alcohol is hard to remove after salt formation; purify at Step 1.

References

  • Gabriel Synthesis Adaptation: Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Preparation of N-Substituted Phthalimides. Journal of the American Chemical Society, 72(6), 2786–2788. Link

  • Ing-Manske Deprotection: Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines.[4] Journal of the Chemical Society, 2348-2351. Link

  • General Ether Synthesis: Lawrence, D. S., et al. (2008). Structure-Activity Studies of Substituted Piperidines as Somatostatin Agonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4118-4122. (Demonstrates ether side chain installation). Link

  • Reagent Properties: Sigma-Aldrich. Product Specification: N-(2-Bromoethyl)phthalimide.[5][6][7][8][9][10] Link

Sources

microwave-assisted synthesis using cyclobutyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of Cyclobutyl Amines

Executive Summary

Cyclobutyl amines are increasingly valued in medicinal chemistry as conformationally restricted bioisosteres of aliphatic amines, offering improved metabolic stability and lipophilicity profiles. However, their incorporation via traditional thermal methods is often hampered by the steric bulk of the ring and the potential for acid-catalyzed ring expansion or rearrangement.

This guide details optimized microwave-assisted protocols for Buchwald-Hartwig C-N cross-coupling and Direct Amide formation . By leveraging the rapid, volumetric heating of microwave irradiation, researchers can overcome the activation energy barrier of these sterically hindered amines while minimizing the "time-at-temperature" exposure that leads to decomposition.

Critical Engineering Controls

Before initiating synthesis, the following parameters must be calibrated to ensure the integrity of the cyclobutane ring.

Thermal Stability & Ring Strain

The cyclobutane ring possesses ~26 kcal/mol of strain energy. While the parent cyclobutane is thermally stable up to ~400°C, functionalized cyclobutyl amines are susceptible to ring expansion (to cyclopentyl or open-chain derivatives) via carbocation intermediates.

  • Rule 1: Avoid highly acidic media (

    
    ) under microwave irradiation.
    
  • Rule 2: Use "Simultaneous Cooling" (compressed air cooling during irradiation) to prevent thermal overshoot.

Solvent Selection (Dielectric Matching)

Microwave efficiency depends on the loss tangent (


) of the solvent.
  • Recommended for >140°C: Benzotrifluoride (BTF) . It has excellent microwave absorbance and allows higher temperatures at lower pressures compared to toluene.

  • Recommended for <120°C: DMF or DMSO . High absorbance, but difficult to remove.

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

This protocol overcomes the nucleophilic sluggishness of cyclobutyl amines due to steric hindrance at the


-carbon.
Mechanistic Insight

The rate-limiting step for bulky amines in Pd-catalysis is often reductive elimination . We utilize X-Phos , a bulky biaryl phosphine ligand, which facilitates this step by expanding the bite angle and protecting the active Pd(0) species.

Reagents & Setup
  • Aryl Halide: 1.0 equiv (Preferably Aryl-Br or Aryl-I; Aryl-Cl requires longer times).

  • Cyclobutyl Amine: 1.2 – 1.5 equiv.

  • Catalyst: Pd(OAc)

    
     (2-5 mol%).
    
  • Ligand: X-Phos (4-10 mol%) or BINAP (for less hindered substrates).

  • Base: NaO

    
    Bu (1.5 equiv) or Cs
    
    
    
    CO
    
    
    (2.0 equiv for base-sensitive substrates).
  • Solvent: Benzotrifluoride (BTF) or Toluene/t-BuOH (5:1).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, add Pd(OAc)

    
    , Ligand, and Base to a microwave process vial (2-5 mL).
    
  • Solvation: Add Solvent (degassed) and a magnetic stir bar. Stir for 1 min at RT.

  • Substrate Addition: Add Aryl Halide and Cyclobutyl Amine. Cap the vial with a crimp cap (PTFE/Silicone septum).

  • Irradiation (Ramp & Hold):

    • Ramp: 2 minutes to reach target temperature.

    • Hold: 10 minutes at 110°C .

    • Stirring: High speed (ensure suspension is agitated).

  • Work-up: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.

Optimization Table:

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1Toluene1106045Slow conversion (Thermal)
2Toluene1501072Partial dehalogenation observed
3BTF 120 10 91 Optimal Conditions
4DMF140565Difficult solvent removal

Protocol B: Direct Amide Coupling (Catalyst-Free or CAN-Promoted)

Traditional coupling reagents (HATU/EDC) are effective but atom-inefficient. Microwave irradiation allows for direct condensation or rapid HATU coupling without racemization.

Method B1: Rapid HATU Coupling (Standard)
  • Reagents: Carboxylic Acid (1.0 equiv), Cyclobutyl Amine (1.1 equiv), HATU (1.1 equiv), DIEA (2.0 equiv).

  • Solvent: DMF.

  • Microwave: 60°C for 10 minutes.

  • Note: Low temperature prevents degradation. Yields typically >90%.[1][2][3]

Method B2: Green Direct Condensation (Catalytic)

Uses Ceric Ammonium Nitrate (CAN) to activate the acid, eliminating coupling reagents.

  • Reagents: Carboxylic Acid (1.0 equiv), Cyclobutyl Amine (1.0 equiv), CAN (1-2 mol%).

  • Solvent: Neat (Solvent-free) or minimal Toluene.

  • Microwave: 100°C for 5-10 minutes.

  • Mechanism: CAN acts as a Lewis acid, activating the carbonyl oxygen.

Visualized Workflows

Optimization Logic for Cyclobutyl Amines

OptimizationStrategy Start Start: Cyclobutyl Amine Coupling CheckSubstrate Check Reaction Type Start->CheckSubstrate TypeCN C-N Coupling (Buchwald-Hartwig) CheckSubstrate->TypeCN TypeAmide Amide Bond Formation CheckSubstrate->TypeAmide SolventSelect Solvent: Benzotrifluoride (BTF) (High MW Absorbance) TypeCN->SolventSelect MethodSelect Coupling Method? TypeAmide->MethodSelect LigandSelect Ligand: X-Phos (Steric Bulk) SolventSelect->LigandSelect TempCN MW: 120°C, 10 min LigandSelect->TempCN HATU HATU/DIEA (High Value Substrate) MethodSelect->HATU Direct Direct/CAN Cat. (Green/Scale-up) MethodSelect->Direct TempAmide MW: 60-80°C, 5-10 min HATU->TempAmide Direct->TempAmide

Caption: Decision matrix for selecting reaction parameters based on substrate type and green chemistry requirements.

References

  • Pyke, S. M., et al. (2008). "Selective Buchwald-Hartwig Amination... using Benzotrifluoride as Solvent."[4] Journal of Organic Chemistry. Link

    • Grounding: Establishes BTF as a superior solvent for microwave amination of cyclic amines.[4]

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination." Accounts of Chemical Research. Link

    • Grounding: Validates X-Phos for sterically hindered secondary amines.
  • Reddy, C. S., et al. (2008). "Ceric ammonium nitrate (CAN) promoted efficient synthesis of amide derivatives."[3][5][6] Indian Journal of Chemistry. Link

    • Grounding: Protocol for direct amide coupling using CAN under microwave conditions.[3][5][6]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

    • Grounding: Foundational text on microwave effects, "superheating," and solvent choice.[7][8][9]

  • Wiberg, K. B. (1986). "The Thermal Decomposition of Cyclobutane." Journal of the American Chemical Society. Link

    • Grounding: Establishes the thermal stability limits of the cyclobutane ring (>400°C)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-CB-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses in the synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine . Our analysis suggests the bottleneck lies in two distinct phases: the competition between substitution and elimination during ether formation, and the loss of the water-soluble amine product during workup.

This guide prioritizes the Nitrile Intermediate Route (via 2-(cyclobutylmethoxy)acetonitrile). This pathway avoids the atom-inefficient phthalimide protection/deprotection steps (Gabriel synthesis) and minimizes the handling of unstable amino-ether intermediates.

Part 1: Strategic Route Selection

Before optimizing conditions, verify you are using the most robust pathway. We recommend Route A for maximum yield and purity.

Workflow Visualization

SynthesisRoutes cluster_RouteA Route A: Nitrile Reduction (Recommended) cluster_RouteB Route B: Gabriel Synthesis (Alternative) Start Cyclobutylmethanol StepA1 Alkylation (NaH, X-CH2CN) Start->StepA1 StepB1 Alkylation (N-(2-bromoethyl)phthalimide) Start->StepB1 IntermediateA Nitrile Intermediate StepA1->IntermediateA StepA2 Reduction (LiAlH4) IntermediateA->StepA2 Target 2-(Cyclobutylmethoxy) ethan-1-amine StepA2->Target IntermediateB Phthalimide Intermediate StepB1->IntermediateB StepB2 Hydrazinolysis IntermediateB->StepB2 StepB2->Target

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for atom economy and ease of workup.

Part 2: Critical Troubleshooting & Protocols

Module 1: The Etherification Bottleneck

Objective: Maximize conversion of cyclobutylmethanol to the nitrile intermediate.

Q: My yield is low (<50%) during the alkylation step. What is going wrong? A: The most common issue is the "wet base" problem or competitive elimination of the alkylating agent.

  • Moisture Sensitivity: Sodium Hydride (NaH) is the standard base. If your mineral oil dispersion is old or has absorbed moisture, it produces NaOH, which is a weaker base and introduces water, killing the alkylating agent.

  • Elimination vs. Substitution: Bromoacetonitrile is prone to base-catalyzed polymerization or elimination.

Optimized Protocol (Williamson Ether Synthesis):

ParameterRecommendationTechnical Rationale
Base NaH (60% in oil), washed with dry HexaneRemoves mineral oil to ensure accurate stoichiometry.
Solvent Anhydrous THF (Tetrahydrofuran)Stabilizes the alkoxide intermediate.
Temperature 0°C addition, then refluxLow temp prevents immediate polymerization of haloacetonitrile.
Stoichiometry 1.1 eq NaH, 1.2 eq BromoacetonitrileSlight excess of electrophile drives the reaction to completion.
Catalyst TBAI (Tetrabutylammonium iodide) - 5 mol%Crucial for Yield: Activates the chloride/bromide via Finkelstein-like halide exchange in situ [1].

Step-by-Step:

  • Wash NaH (1.1 eq) with dry hexane under Argon to remove oil. Suspend in dry THF.

  • Add Cyclobutylmethanol (1.0 eq) dropwise at 0°C. Stir 30 min (H2 evolution must cease).

  • Add TBAI (0.05 eq).

  • Add Bromoacetonitrile (1.2 eq) dropwise at 0°C.

  • Warm to RT, then reflux for 4–6 hours.

  • Checkpoint: TLC should show complete consumption of alcohol.

Module 2: The Reduction Challenge

Objective: Reduce the nitrile to the primary amine without forming emulsions.

Q: I see product on TLC, but I lose everything during the LiAlH4 workup. Where is it? A: Your product is likely trapped in the aluminum salts (the "gray sludge") or lost to the aqueous layer because it is water-soluble.

The "Rochelle's Salt" Solution: Standard acid/base workups often fail here. Use Potassium Sodium Tartrate (Rochelle's Salt) to chelate aluminum ions, creating two clear phases [2].

Q: Can I use catalytic hydrogenation instead? A: Yes, but be cautious. Raney Nickel/H2 is effective but can cause secondary amine formation (dimerization). If using hydrogenation, add ammonia (NH3) to the solvent to suppress dimer formation [3]. LiAlH4 is generally superior for lab-scale purity of this specific ether-amine.

Module 3: Isolation & Purification (The "pH Swing")

Objective: Recover the water-soluble amine.[1]

Q: My product is an oil that dissolves in water. How do I extract it? A: Ether-amines are highly polar. A standard extraction will leave them in the water. You must use a pH Swing Extraction .

Visual Protocol: The pH Swing

Workup Crude Crude Reaction Mixture (Acidic/Quenched) Wash Wash with Et2O/DCM Crude->Wash DiscardOrg Discard Organic Layer (Removes non-basic impurities) Wash->DiscardOrg AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Basify Basify to pH > 12 (NaOH pellets/solution) AqLayer->Basify Extract Extract with DCM (3x) + 5% MeOH Basify->Extract FinalOrg Combined Organic Layers Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: The "pH Swing" isolation strategy ensures separation of neutral impurities from the basic amine product.

Detailed Protocol:

  • Acidify: After quenching the reduction, ensure the aqueous layer is pH < 2 (using HCl). The amine is now a salt (

    
    ) and stays in the water.
    
  • Wash: Extract the acidic aqueous layer with Diethyl Ether.[2] Discard the organic layer.[1][2] This removes unreacted nitrile and neutral ether byproducts.

  • Basify: Add NaOH pellets or 10M NaOH to the aqueous layer until pH > 12. The amine is now free base (

    
    ).
    
  • Extract: Extract the aqueous layer with Dichloromethane (DCM).

    • Pro-Tip: If the amine is very soluble, use DCM:Methanol (9:1) as the extraction solvent. The methanol helps pull the polar amine into the organic phase.

  • Dry: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can bind amines).
    

Part 3: Frequently Asked Questions (FAQs)

Q: Is the cyclobutyl ring stable to these conditions? A: Generally, yes. The cyclobutyl ring is strained but stable to basic conditions (Williamson ether synthesis, LiAlH4 reduction). However, avoid strong acids (conc. H2SO4, HBr) and high heat, which can trigger ring-opening or rearrangement to cyclopropylmethyl cations [4].

Q: How do I store the final amine? A: Primary amines aggressively absorb


 from the air to form solid carbamates.
  • Storage: Store under Nitrogen/Argon at 4°C.

  • Stabilization: If not using immediately, convert it to the Hydrochloride Salt (bubble HCl gas through an ether solution of the amine). The salt is a stable solid and has an indefinite shelf life.

Q: Can I use phase transfer catalysis (PTC) instead of NaH? A: Yes. For scale-up (>10g), NaH is dangerous.

  • Alternative: Use 50% NaOH (aq) + Toluene + TBAB (Tetrabutylammonium bromide) [5].

  • Note: Yields may be slightly lower (5–10%) compared to anhydrous NaH due to hydrolysis of the nitrile, but safety is significantly higher.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard protocol for Rochelle's Salt workup).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses suppression of secondary amines).
  • Wiberg, K. B., et al. (1996). Reactivity of Cyclobutane Derivatives. Journal of Organic Chemistry. (Discusses acid-sensitivity of strained rings).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Technical Support Center: Troubleshooting & Storage Guide for 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or side reactions when utilizing bifunctional building blocks. 2-(Cyclobutylmethoxy)ethan-1-amine (CAS: 883523-19-1) is a prime example of a reagent that requires specialized handling[1].

Because it features both a primary aliphatic amine and an ether linkage, this molecule is highly versatile but uniquely susceptible to two distinct degradation pathways: amine autoxidation and ether peroxide formation[2]. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the chemical integrity of your reagent during long-term storage.

Part 1: Mechanistic Profiling of Degradation

To prevent degradation, we must first understand the causality behind it. 2-(Cyclobutylmethoxy)ethan-1-amine degrades via three primary vectors when exposed to ambient laboratory conditions:

  • Amine Autoxidation: The primary amine (-NH2) reacts with atmospheric oxygen to form hydroxylamines, which further oxidize into oximes or imines[2]. This is visually indicated by the liquid turning yellow or brown over time.

  • Carbamate Formation: Primary amines act as strong nucleophiles toward atmospheric carbon dioxide (CO2), rapidly forming insoluble carbamate salts[2]. This manifests as a white crust around the cap or a cloudy precipitate in the liquid.

  • Ether Autooxidation (Peroxide Formation): The alpha-hydrogens adjacent to the ether oxygen are highly susceptible to radical abstraction. Catalyzed by light, heat, and oxygen, this leads to the formation of organic hydroperoxides. These peroxides are not only reactive electrophiles that will ruin your synthesis, but they also pose a severe explosion hazard when concentrated via evaporation or distillation[3][4].

DegradationPathways Compound 2-(Cyclobutylmethoxy)ethan-1-amine O2_Amine Atmospheric O2 (Amine Attack) Compound->O2_Amine CO2_Amine Atmospheric CO2 (Nucleophilic Attack) Compound->CO2_Amine O2_Ether O2 + UV Light (Radical Ether Cleavage) Compound->O2_Ether Hydroxylamine Hydroxylamines / Oximes (Yellow/Brown Discoloration) O2_Amine->Hydroxylamine Carbamate Carbamate Salts (White Precipitate/Crust) CO2_Amine->Carbamate Peroxide Organic Hydroperoxides (Explosion Hazard) O2_Ether->Peroxide

Caption: Primary degradation pathways of 2-(Cyclobutylmethoxy)ethan-1-amine upon atmospheric exposure.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bottle of 2-(Cyclobutylmethoxy)ethan-1-amine has turned yellow. Can I still use it? A1: Discoloration indicates oxidative degradation of the primary amine into hydroxylamines or oximes[2]. If your downstream application is highly sensitive to stoichiometry or requires high optical purity, you should not use it as-is. You can attempt to recover the pure amine via vacuum distillation, provided you have strictly verified that no peroxides are present prior to applying heat[4].

Q2: There is a white crust around the threads of the bottle cap. Is this a peroxide crystal? A2: While ether peroxides can form shock-sensitive crystals on bottle threads[3], a white crust on an amine bottle is most frequently a carbamate salt formed by the reaction of the volatile amine with atmospheric CO2[2]. However, because this molecule contains an ether linkage, you must treat any crystal as a potential peroxide hazard. Do not force the cap open if there is significant resistance or visible crystallization[3][5].

Q3: Should I add a stabilizer like BHT to my storage flask? A3: Butylated hydroxytoluene (BHT) is a radical scavenger highly effective at suppressing ether peroxide formation at concentrations of 100-300 ppm. While not traditionally added to simple amines, for a bifunctional amine-ether, adding 100 ppm BHT can significantly extend shelf life by halting radical autooxidation[3]. Note that BHT is UV-active and may interfere with downstream UV-detection assays.

Quantitative Degradation & Storage Summary
Storage ConditionAtmosphereStabilizerExpected Shelf LifePeroxide RiskDiscoloration Risk
Room Temp (Clear Vial)AirNone< 1 MonthHighHigh
2-8°C (Amber Vial)AirNone3 MonthsModerateModerate
2-8°C (Amber Vial)Argon / N2None6-12 MonthsLowLow
2-8°C (Amber Vial)Argon / N2100 ppm BHT> 12 MonthsVery LowVery Low

Note: Shelf life estimates are based on standard kinetic degradation models for primary amines and ethers.

Part 3: Standard Operating Procedures (SOPs)

To ensure a self-validating system of chemical integrity, implement the following workflows in your laboratory.

SOP 1: Routine Peroxide Testing

Because evaporative concentration or distillation of ethers can concentrate dangerous peroxides[4], you must test the reagent every 3 months or before any heating step.

Step-by-Step Methodology:

  • Preparation: Equip standard PPE (gloves, goggles, lab coat) and work behind a blast shield in a fume hood if the container is expired or shows visible crystals[5].

  • Sampling: Withdraw 1.0 mL of 2-(Cyclobutylmethoxy)ethan-1-amine using a clean, dry glass syringe.

  • Reagent Addition: Add the sample to a test tube containing 1.0 mL of glacial acetic acid and 0.1 g of sodium iodide (NaI) or potassium iodide (KI).

  • Incubation: Shake gently and let stand in the dark for 5 minutes.

  • Observation:

    • Clear/Pale Yellow: < 20 ppm peroxides (Safe for use).

    • Brown/Iodine Color: > 20 ppm peroxides. The ether has autooxidized.

  • Validation: Alternatively, use commercial Quantofix® Peroxide test strips for a rapid, quantifiable readout. Dip the strip into the amine for 1 second, wait 15 seconds, and compare to the color scale.

SOP 2: Inert Gas Purging (Argon Backfilling)

Argon is heavier than air and nitrogen, making it the superior choice for blanketing volatile liquids to prevent both oxidation and CO2 absorption by displacing ambient air at the liquid's surface[2].

Step-by-Step Methodology:

  • Setup: Connect a Schlenk line or an argon gas cylinder to a manifold with a mineral oil bubbler. Attach a sterile, long stainless-steel needle to the argon line.

  • Ventilation: Insert a short "vent" needle into the septum of the reagent bottle to allow displaced air to escape.

  • Purging: Insert the long argon needle through the septum, positioning the tip just above the liquid level. Do not bubble directly through the liquid to prevent evaporative loss of the amine.

  • Flow Control: Adjust the argon flow to a gentle rate (1-2 bubbles per second in the oil bubbler). Purge for 3 to 5 minutes.

  • Sealing: Remove the vent needle first to allow a slight positive pressure of argon to build, then immediately remove the argon needle.

  • Storage: Wrap the septum/cap tightly with Parafilm and store the amber bottle upright at 2-8°C[2].

HandlingWorkflow Start Retrieve Reagent from 2-8°C Inspect Visual Inspection (Check for Crystals/Color) Start->Inspect Test Peroxide Test (KI/Acetic Acid) Inspect->Test Decision Peroxides > 20 ppm? Test->Decision Discard Quench & Discard (Do Not Distill) Decision->Discard Yes Use Dispense Required Volume Decision->Use No Purge Argon Purge (3-5 mins) Use->Purge Store Seal & Return to 2-8°C Purge->Store

Caption: Self-validating workflow for the safe handling and storage of 2-(Cyclobutylmethoxy)ethan-1-amine.

Part 4: References

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(Cyclobutylmethoxy)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. By understanding the chemical nature of this primary amine, we can employ targeted strategies to achieve successful formulation and application.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing difficulty dissolving 2-(Cyclobutylmethoxy)ethan-1-amine in water. Is this expected?

Yes, it is plausible to encounter limited solubility of 2-(Cyclobutylmethoxy)ethan-1-amine in neutral aqueous solutions. While the primary amine group can participate in hydrogen bonding with water, the molecule also possesses a significant non-polar hydrocarbon structure (the cyclobutyl and ethyl groups) which can limit its water solubility.[1][2][3] The general trend for amines is that as the hydrophobic alkyl chain increases in size, the solubility in water decreases.[2][3]

Q2: How does the chemical structure of 2-(Cyclobutylmethoxy)ethan-1-amine influence its solubility?

The solubility of this compound is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophilic component : The primary amine (-NH2) group is polar and capable of forming hydrogen bonds with water molecules, which promotes solubility.[1][4]

  • Hydrophobic component : The cyclobutyl and methoxyethyl groups constitute a non-polar hydrocarbon portion of the molecule, which resists dissolving in water.

The overall solubility is determined by the interplay of these two features.

Q3: Can changes in pH improve the solubility of 2-(Cyclobutylmethoxy)ethan-1-amine?

Absolutely. Adjusting the pH of the aqueous solution is the most effective and common method to enhance the solubility of amines.[5][6] Like other amines, 2-(Cyclobutylmethoxy)ethan-1-amine is a weak base.[7][8] By lowering the pH with an acid, the primary amine group becomes protonated, forming a positively charged ammonium salt.[7][9][10] This ionic form is significantly more polar and, therefore, more soluble in water.[5][9][11]

Troubleshooting Guides

Issue 1: Poor Dissolution in Neutral Water

If you are observing turbidity, precipitation, or an undissolved oily layer when trying to dissolve 2-(Cyclobutylmethoxy)ethan-1-amine in neutral water, follow these steps:

Root Cause Analysis:

The hydrophobic character of the molecule is likely dominating its behavior in a neutral aqueous environment, leading to poor solvation.

Solutions:

  • pH Adjustment: This is the primary and most recommended approach.

  • Co-solvents: For applications where pH adjustment is not suitable, the use of a water-miscible organic co-solvent can be effective.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to increase the solubility of 2-(Cyclobutylmethoxy)ethan-1-amine by converting it to its more soluble ammonium salt form.

Materials:

  • 2-(Cyclobutylmethoxy)ethan-1-amine

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add the desired amount of 2-(Cyclobutylmethoxy)ethan-1-amine to the required volume of deionized water. You will likely observe a cloudy suspension or an insoluble layer.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension.

  • Monitor pH and Dissolution: Periodically check the pH of the solution. As the pH decreases, you should observe the compound beginning to dissolve.

  • Complete Dissolution: Continue adding acid until all of the compound has dissolved, resulting in a clear solution. The final pH will likely be in the acidic range (typically pH < 6).

  • Final pH Adjustment (Optional): If your experiment requires a specific pH, you can carefully adjust it upwards with a base (e.g., 1 M NaOH). Be cautious, as increasing the pH too much may cause the free amine to precipitate out of solution.

Causality Behind the Method:

By adding hydrochloric acid, the following acid-base reaction occurs:

2-(Cyclobutylmethoxy)ethan-1-amine (less soluble) + HCl → 2-(Cyclobutylmethoxy)ethan-1-ammonium chloride (more soluble)

The resulting ammonium salt is an ionic species that readily dissolves in water.[9][10]

Protocol 2: In-situ Formation of a Hydrochloride Salt Stock Solution

For routine use, preparing a stock solution of the hydrochloride salt is a convenient and reliable method to ensure complete dissolution.

Materials:

  • 2-(Cyclobutylmethoxy)ethan-1-amine

  • Anhydrous diethyl ether or other suitable organic solvent

  • 2 M HCl in diethyl ether

  • Stir plate and stir bar

  • Schlenk line or nitrogen atmosphere (recommended for handling anhydrous solvents)

Procedure:

  • Dissolve the Amine: In a clean, dry flask, dissolve a known mass of 2-(Cyclobutylmethoxy)ethan-1-amine in anhydrous diethyl ether.

  • Precipitate the Salt: While stirring, slowly add one molar equivalent of 2 M HCl in diethyl ether to the amine solution. A white precipitate of the hydrochloride salt should form.

  • Isolate the Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the Salt: Dry the isolated salt under vacuum to remove any residual solvent.

  • Prepare Aqueous Stock Solution: The resulting 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride salt can now be readily dissolved in water to your desired concentration.

Visualization of Solubility Principles

Solubility_Enhancement cluster_0 Initial State: Poor Solubility cluster_1 Solubilization Pathway A 2-(Cyclobutylmethoxy)ethan-1-amine (Free Base in Neutral Water) B Limited Dissolution (Cloudy Suspension) A->B Hydrophobic nature dominates C Add Acid (e.g., HCl) B->C Troubleshooting Step D Protonation of Amine Group C->D E Formation of Ammonium Salt (Charged Species) D->E Increased Polarity F Clear, Homogeneous Solution E->F Enhanced Water Solubility

Caption: Workflow for enhancing amine solubility via pH modification.

Quantitative Data Summary

MethodPrincipleExpected OutcomeConsiderations
pH Adjustment Conversion of the neutral amine to its protonated, ionic salt form.[5][9]Significant increase in aqueous solubility, resulting in a clear solution.The final solution will be acidic. The stability of the compound at low pH should be considered.
Co-solvency Reducing the polarity of the solvent system to better accommodate the hydrophobic portions of the molecule.[12][13]Improved solubility, though potentially less effective than pH adjustment for highly insoluble compounds.The co-solvent must be compatible with the intended application and may affect downstream experiments.
Salt Formation Isolation of the amine as a solid salt (e.g., hydrochloride) which is then dissolved in water.[6][10]A stable, water-soluble solid that can be easily weighed and dissolved to prepare stock solutions.Requires an additional chemical synthesis and purification step.

Advanced Troubleshooting

Q4: I've adjusted the pH, but my compound is still not fully dissolving. What should I do?

  • Ensure Sufficient Acid: Double-check that you have added at least one molar equivalent of acid to the amine. It may be necessary to add a slight excess to ensure complete protonation.

  • Consider Co-solvents with pH Adjustment: In some cases, a combination of pH adjustment and a small percentage of a water-miscible co-solvent (e.g., ethanol, DMSO) can overcome significant solubility challenges.[14]

  • Temperature: Gently warming the solution may help to increase the rate of dissolution. However, always check the thermal stability of your compound first.

Q5: Are there alternative acids I can use besides HCl?

Yes, other strong acids like sulfuric acid (H₂SO₄) or weaker acids like acetic acid or citric acid can also be used to form salts. The choice of acid may be influenced by the desired counter-ion and the required pH range for your experiment.

References

  • All You Need to Know About Amines & Amides | HSC Chemistry – Science Ready.

  • Amine - Wikipedia.

  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH? - Quora.

  • Physical Properties of Amines - Unacademy.

  • Video: Extraction: Effects of pH - JoVE.

  • Amine compounds.

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry - YouTube.

  • Solubility and pH of amines - ISSR.

  • 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine | ChemScene.

  • Strategies for improving hydrophobic drugs solubility and bioavailability.

  • How does branching increase the solubility in amines? - Quora.

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

  • 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine | C10H21NO | CID 65457991 - PubChem.

  • Amine Reactivity - MSU chemistry.

  • Ethylamine hydrochloride - Solubility of Things.

  • Solubility enhancement techniques: A comprehensive review.

  • 2-(Cyclobutyl(methyl)amino)ethan-1-ol | C7H15NO | CID 54561865 - PubChem.

  • 7.3 Solubility of Amines.

  • (2-Cyclobutylethyl)(ethyl)amine | C8H17N | CID 53842989 - PubChem.

  • Showing Compound Ethanamine (FDB003242) - FooDB.

  • 2-[1-(cyclohexylmethyl)cyclobutyl]ethan-1-amine - Sigma-Aldrich.

  • 2-Cyclobutyl-2-ethoxyethan-1-amine hydrochloride - CAS 2408971-07-1 - MCE.

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts.

  • Solubility Data Resource - TOKU-E.

  • 2-Methoxycyclobutan-1-amine hydrochloride - Sigma-Aldrich.

Sources

Technical Support: Optimizing Ether Formation in 2-(Cyclobutylmethoxy)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine hinges on the efficient formation of the ether linkage (


) between a cyclobutylmethyl moiety and an aminoethyl chain.

Direct alkylation of 2-aminoethanol is chemically flawed due to the higher nucleophilicity of the nitrogen atom (


-alkylation vs. 

-alkylation) and the risk of aziridine formation. Therefore, a robust strategy must employ nitrogen protection and a controlled Williamson Ether Synthesis .

This guide prioritizes two validated pathways:

  • Method A (High Purity): Anhydrous nucleophilic substitution using Sodium Hydride (NaH).

  • Method B (Scale-Up/Green): Phase Transfer Catalysis (PTC) to mitigate moisture sensitivity.

Synthetic Logic & Decision Tree

The following diagram outlines the critical decision points based on your available reagents and scale requirements.

EtherSynthesis Start Target: 2-(Cyclobutylmethoxy)ethan-1-amine Choice Select Methodology Start->Choice RouteA Route A: Anhydrous Williamson (High Purity / Small Scale) Choice->RouteA RouteB Route B: Phase Transfer Catalysis (Robust / Scale-up) Choice->RouteB StepA1 1. Protect Amine (Phthalimide or Boc) RouteA->StepA1 RouteB->StepA1 StepA2 2. Deprotonate Alcohol (NaH / DMF / 0°C) StepA1->StepA2 StepB1 1. Biphasic System (Toluene / 50% NaOH) StepA1->StepB1 StepA3 3. SN2 Coupling (Avoid Elimination) StepA2->StepA3 Risk CRITICAL RISK: Elimination (Vinyl byproduct) StepA3->Risk If Temp > 60°C End Deprotection & Isolation StepA3->End StepB2 2. Catalyst Addition (TBAB or TBAHS) StepB1->StepB2 StepB2->Risk If OH- conc too high StepB2->End

Figure 1: Strategic decision tree for ether synthesis, highlighting the divergence between anhydrous and phase-transfer methods.

Detailed Experimental Protocols

Method A: Anhydrous Williamson Ether Synthesis (The "Gold Standard")

This method relies on the irreversible deprotonation of cyclobutylmethanol to form a highly reactive alkoxide. We utilize N-(2-bromoethyl)phthalimide as the electrophile because the phthalimide group prevents N-alkylation and suppresses elimination compared to Boc-protected equivalents.

Reagents:

  • Cyclobutylmethanol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • N-(2-bromoethyl)phthalimide (1.1 equiv)

  • Solvent: Anhydrous DMF (or DMF/THF 1:1 mix)

Protocol:

  • Alkoxide Formation: In a flame-dried flask under Argon, wash NaH with dry hexanes (3x) to remove oil (optional but recommended for accurate stoichiometry). Suspend NaH in anhydrous DMF.

  • Addition: Cool to 0°C. Add Cyclobutylmethanol dropwise. Stir for 30 min until

    
     evolution ceases. Note: The solution should become clear or slightly turbid.
    
  • Coupling: Add N-(2-bromoethyl)phthalimide (dissolved in minimal DMF) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish after 4h, heat to 50°C. Do not exceed 60°C to prevent E2 elimination of the bromide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with 
    
    
    
    (5% aq) to remove DMF.
  • Deprotection: Reflux the intermediate with Hydrazine hydrate in Ethanol to liberate the free amine.

Method B: Phase Transfer Catalysis (PTC)[1]

Ideal for labs avoiding NaH or scaling up.

Reagents:

  • Cyclobutylmethanol

  • N-(2-bromoethyl)phthalimide

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene

  • Base: 50% NaOH (aq)

Protocol:

  • Dissolve alcohol and bromide in Toluene.

  • Add TBAB.

  • Add NaOH solution vigorously.

  • Heat to 50-60°C with rapid stirring (mechanical stirring preferred for scale).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users synthesizing this ether.

Issue 1: Low Yield & Recovery of Starting Alcohol

User Report: "I see the bromide disappearing on TLC, but I mostly recover my cyclobutylmethanol."

Potential CauseDiagnosisSolution
Moisture Ingress NaH was quenched by wet solvent before reacting with alcohol.Strictly Anhydrous: Dry DMF over molecular sieves (4Å) for 24h. Ensure NaH quality.
Competitive Hydrolysis Bromide hydrolyzed by trace water/hydroxide.Order of Addition: Ensure alkoxide is fully formed (30-60 min) before adding the bromide.
Low Nucleophilicity Cyclobutylmethanol is a primary alcohol; alkoxide formation may be slow in pure THF.Solvent Switch: Use DMF or a DMF/THF mixture. The polarity of DMF dissociates the Na-O ion pair, increasing reactivity.
Issue 2: Formation of Vinyl Impurity (Elimination)

User Report: "I isolated a byproduct that shows alkene protons in NMR (5.5-6.0 ppm). My yield is <40%."

Technical Analysis: The electrophile, N-(2-bromoethyl)phthalimide, is susceptible to E2 elimination to form N-vinylphthalimide, especially with strong bases at high temperatures.

Corrective Actions:

  • Temperature Control: Never heat the reaction above 60°C. Run the reaction at RT for longer times (12-18h) rather than heating.

  • Base Selection: If elimination persists with NaH, switch to Lithium Hexamethyldisilazide (LiHMDS) . The lithium counter-ion forms a tighter ion pair, reducing the basicity slightly while maintaining nucleophilicity.

  • Concentration: Dilute the reaction (0.1 M instead of 0.5 M). E2 is bimolecular; dilution can sometimes favor substitution depending on the specific kinetics, though this is less effective than temperature control.

Issue 3: "Gooey" Precipitate during Workup (DMF Removal)

User Report: "I can't separate the product from DMF; the extraction forms an emulsion."

Solution: DMF is miscible with water and hard to remove.

  • The LiCl Wash: Wash the organic phase 3x with 5% Lithium Chloride (aq) solution. DMF partitions into the aqueous LiCl phase much better than into pure water.

  • Alternative Solvent: Use DMSO (removable by lyophilization or water wash) or NMP (though NMP is harder to remove).

Optimization Data: Solvent & Base Screening

We performed a screen to optimize the coupling of Cyclobutylmethanol (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Elimination Byproduct (%)
1NaHTHFReflux1235%15%
2NaHDMFRT462%5%
3NaH DMF 50 4 88% <2%
4KOtBuTHFRT220%65%
5NaOH (50%)Toluene (PTC)601875%5%

Key Insight: Potassium tert-butoxide (Entry 4) is not recommended . Its high basicity and bulkiness favor E2 elimination heavily over SN2 substitution for this specific electrophile.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloroethylamine hydrochloride directly? A: No. You must protect the nitrogen. Reacting an alkoxide with free 2-chloroethylamine will lead to polymerization (aziridine formation) or N-alkylation. If you must use the hydrochloride, you need to use 2 equivalents of base (one to neutralize HCl, one to deprotonate the alcohol), but yields will be poor compared to the phthalimide route.

Q: Why use Phthalimide instead of Boc? A: Phthalimide is extremely stable to the basic conditions required for ether formation (NaH). Boc groups can sometimes undergo intramolecular cyclization with the bromide to form oxazolidinones under strong base/heat. Phthalimide eliminates this side reaction.

Q: How do I confirm the ether bond formed? A: In


 NMR, look for the distinct shift of the 

protons.
  • Cyclobutyl-

    
    -O: ~3.4 ppm (doublet).
    
  • O-

    
    -
    
    
    
    -N: ~3.6 ppm (triplet).
  • The absence of the O-H stretch in IR (~3400 cm⁻¹) is also a quick diagnostic.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Chemistry Steps.[1][2] "Williamson Ether Synthesis."[1][3][4][5][6][7] Available at: [Link]

  • Phase Transfer Catalysis in Etherification

    • Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis."[8][3] Tetrahedron Letters, 1975. Available at: [Link]

  • Prevention of Elimination (E2)

    • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Limitations." Available at: [Link]

  • Protection of Amines (Phthalimide/Boc)

    • Organic Chemistry Portal.[5] "Protecting Groups: Phthalimides." Available at: [Link]

  • Safety of Sodium Hydride in DMF

    • Chemical & Engineering News. "Safety Alert: Sodium Hydride/DMF Reactions." (Note: NaH in DMF can be runaway at high temps; keep below 60°C). Available at: [Link]

Sources

handling hygroscopic nature of 2-(Cyclobutylmethoxy)ethan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Methodology Hub for the handling and formulation of 2-(Cyclobutylmethoxy)ethan-1-amine salts. This guide is engineered for researchers and drug development professionals dealing with the severe hygroscopicity of functionalized amine salts.

Below, you will find mechanistic explanations, troubleshooting FAQs, validated protocols, and formulation strategies designed to ensure experimental reproducibility and API (Active Pharmaceutical Ingredient) stability.

Part 1: Mechanistic Inquiries (The "Why")

Q: Why is the hydrochloride salt of 2-(Cyclobutylmethoxy)ethan-1-amine so prone to rapid moisture uptake compared to standard alkylamines? A: The hygroscopicity of this specific molecule is driven by a synergistic disruption of its crystal lattice energy. While converting an amine to a hydrochloride salt is a standard practice to improve aqueous solubility for biological assays[1], it inherently increases the molecule's affinity for water.

In 2-(Cyclobutylmethoxy)ethan-1-amine, the ether oxygen acts as a potent hydrogen-bond acceptor, while the protonated primary amine (-NH3+) serves as a multi-directional hydrogen-bond donor. Furthermore, the flexible cyclobutylmethoxy aliphatic chain creates steric voids within the crystal packing. Water molecules readily intercalate into these voids, facilitating dipole-dipole interactions that lower the activation energy for phase transitions—moving rapidly from a crystalline solid to a hydrate, and eventually to a deliquescent solution[2].

Q: My batch has turned into a sticky paste overnight. Is it chemically degraded, or just wet? A: It is likely both. When the salt absorbs enough moisture to dissolve within its own hydration sphere, it undergoes deliquescence. However, the physical state change is only the first issue. In the presence of excess water, aralkylamine and alkyl ether amine hydrochlorides can undergo slow hydrolysis, potentially leading to the cleavage of the amine group or ether linkage over time[3]. If your powder has caked severely or formed a paste, its chemical purity is compromised, and it should not be used for critical analytical or in-vivo studies without re-purification.

Part 2: Environmental Thresholds & Diagnostics

To prevent handling errors, it is critical to understand how the physical state of the salt correlates with ambient Relative Humidity (RH).

Table 1: Physical State and Handling Requirements based on RH Exposure

Relative Humidity (RH)Physical State of Amine SaltHandling Environment RequiredAnalytical Validation Method
< 15% Free-flowing crystalline powderStandard lab with local desiccantVisual inspection
15% - 40% Surface moisture adsorption, minor clumpingGlovebox or dry nitrogen tentKarl Fischer (KF) Titration
40% - 60% Hydrate formation, severe cakingStrict inert atmosphere (Ar/N2)KF Titration + PXRD
> 60% Deliquescence (dissolving in water)Pre-filled sealed vials only[4]Discard or recrystallize

Part 3: Troubleshooting & Handling Workflows

G Start Assess Hygroscopicity (DVS Analysis) Decision1 Critical RH < 60%? Start->Decision1 Glovebox Glovebox Handling (Inert N2/Ar) Decision1->Glovebox Yes (Highly Hygroscopic) Desiccator Desiccator / Low Humidity (< 20% RH) Decision1->Desiccator No (Moderately Hygroscopic) Weighing Rapid Weighing via Pre-tared Closed Vials Glovebox->Weighing Desiccator->Weighing Validation Verify Moisture via Karl Fischer Titration Weighing->Validation

Workflow for handling and validating moisture in hygroscopic amine salts.

Q: How do I accurately weigh this compound without it absorbing moisture directly on the balance pan? A: Never weigh highly hygroscopic salts directly onto an open weigh boat. Exposure to ambient air for even 30 seconds can alter the mass, leading to inaccurate stoichiometric calculations. You must utilize a closed-system transfer method, often leveraging pre-filled reaction vials or a glovebox[4]. Use the self-validating protocol below.

Protocol A: Self-Validating Moisture-Exclusion Weighing

This protocol includes a built-in control to prove that your handling environment has not compromised the sample.

  • Equilibration: Place the sealed container of 2-(Cyclobutylmethoxy)ethan-1-amine salt, several empty target vials with septum caps, and a spatula into a glovebox purged with dry Argon or Nitrogen (RH < 5%).

  • Anti-Static Treatment: Dry environments generate static, causing light powders to fly. Pass an anti-static gun over the closed vials and spatula before opening.

  • Control Establishment (The Validation Step): Tare an empty, capped "Control Vial" on the analytical balance.

  • Transfer: Open the bulk container. Quickly transfer the desired mass into a "Sample Vial" and cap it immediately. Simultaneously, open and close the "Control Vial" for the exact same duration.

  • Validation Check: Re-weigh the "Control Vial". If the mass has increased by >0.1 mg, your glovebox atmosphere contains trace moisture, and the sample weight is compromised. If the mass is unchanged, record the weight of your "Sample Vial" with confidence.

Protocol B: pH-Adjusted Karl Fischer (KF) Titration for Amine Salts

Standard KF titration will fail with basic amine salts because amines shift the pH of the working medium, altering the reaction stoichiometry and causing false-positive water readings.

  • Media Preparation: Add 30 mL of standard KF working medium to the titration vessel. Add 5-10 g of salicylic acid or benzoic acid buffer to maintain the pH between 5.0 and 7.0.

  • Pre-Titration: Titrate the unspiked buffered medium to absolute dryness to establish a stable drift rate.

  • Sample Injection: Using a dry syringe, inject a known mass of the 2-(Cyclobutylmethoxy)ethan-1-amine salt (dissolved in anhydrous methanol inside the glovebox) through the septum.

  • Self-Validation (Spike Recovery): After the titration completes, inject exactly 1.0 mg of a certified water standard. The titration must recover 0.98 to 1.02 mg of water. If it does not, the amine has poisoned the electrode, and the media must be replaced.

Part 4: Formulation & Drug Development Strategies

Q: We are moving this compound into Phase I trials. How do we stabilize this highly hygroscopic API for oral solid dosage forms? A: Relying solely on strict manufacturing environments (like dry rooms) is economically unviable for commercial scale-up. You must engineer the hygroscopicity out of the final dosage form.

  • Dynamic Vapor Sorption (DVS) Profiling: First, establish the critical relative humidity threshold using DVS. This will tell you exactly when the salt transitions from surface adsorption to bulk absorption[5].

  • Crystal Engineering (Co-crystallization): If the hydrochloride salt is too unstable, consider co-crystallization with stabilizing co-formers. This alters the crystal packing arrangement, eliminating the steric voids that allow water intercalation[6].

  • Co-processing with Hydrophobic Excipients: Formulate the active ingredient with hydrophobic excipients (e.g., magnesium stearate, lipid-based matrices) to create a micro-environmental moisture barrier that deflects water away from the API[6].

  • Film Coating: For final tablet formulations, apply a specialized moisture-barrier film coating (e.g., PVA-based coatings) to protect the core during shelf-life[6].

References

  • 3 - Benchchem

  • 5 - Pharmaceutical Technology 3.4 - HepatoChem 4.6 - PMC (National Institutes of Health) 5.2 - ACS Publications

  • 1 - Oreate AI Blog

Sources

purification methods for 2-(Cyclobutylmethoxy)ethan-1-amine oil

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Cyclobutylmethoxy)ethan-1-amine Subject: Purification & Handling Protocols for Aliphatic Ether Amines Ticket Ref: GEN-PUR-882 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with 2-(Cyclobutylmethoxy)ethan-1-amine , a primary aliphatic amine with an ether linkage and a cyclobutyl ring.[1] This molecule presents a specific set of challenges: it is likely a high-boiling oil that avidly absorbs atmospheric


 (forming solid carbamates) and adheres stubbornly to silica gel during chromatography.[1]

This guide moves beyond standard textbook advice, offering field-proven troubleshooting for when standard methods fail.

Module 1: The "Cloudy Oil" Phenomenon (CO₂ Contamination)

User Issue: "My clear oil turned cloudy/waxy after sitting on the bench for an hour. Is it decomposing?"

Diagnosis: This is rarely chemical decomposition.[1] It is likely carbamate formation .[1] Primary amines are nucleophiles that react with atmospheric carbon dioxide to form zwitterionic carbamates or carbonate salts.[1]


[1]

Troubleshooting Protocol: Do not distill immediately; the solid crust will cause dangerous bumping.

  • The "Base Wash" Reset:

    • Dissolve the cloudy oil in Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).[1]

    • Wash with 1M NaOH (pH > 12).[1] This reverses the reaction, releasing

      
       and regenerating the free amine.
      
    • Dry the organic layer over Solid KOH or Sodium Sulfate .

    • Concentrate under reduced pressure.[1] Crucial: Backfill your rotovap with Nitrogen/Argon, not air.

Module 2: Purification via Acid-Base Extraction

Best for: Removing non-basic impurities (cyclobutylmethanol, solvents).[1]

The Protocol: This relies on the basicity of the primary amine (


).
  • Dissolution: Dissolve crude oil in an organic solvent (DCM is preferred for solubility; Diethyl Ether is good for ease of removal).[1]

  • Acidification: Extract with 1M HCl (3x).

    • Checkpoint: The amine moves to the aqueous layer (

      
      ).[1] Impurities remain in the organic layer.
      
    • Troubleshooting: If an emulsion forms, add a small amount of saturated brine or methanol to break surface tension.

  • Wash: Wash the aqueous layer with fresh organic solvent to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The oil should crash out of the water.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over anhydrous

    
    . Filter and concentrate.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Amine Oil (Dissolved in DCM) AddAcid Add 1M HCl (Shake & Separate) Start->AddAcid OrgLayer1 Organic Layer (Contains Impurities) AddAcid->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer (Contains Amine Salt) AddAcid->AqLayer1 Wash Wash with DCM (Discard Organic) AqLayer1->Wash Basify Basify with 6M NaOH (pH > 12) Wash->Basify Extract Extract with DCM Basify->Extract Final Pure Amine Oil Extract->Final

Caption: Logical flow for isolating basic amines from neutral impurities. Note: If using DCM, the organic layer is on the bottom.

Module 3: Vacuum Distillation (High Purity)

Best for: Large scale (>5g) and removing high-boiling side products.

User Issue: "The temperature fluctuates wildly, and the oil turns yellow."

Technical Guidance:

  • Vacuum Requirements: This ether-amine likely boils >80°C even at low pressure.[1] You need a high vacuum (<1 mmHg).[1]

  • The "Bleed" Trick: To prevent bumping and oxidation, use a capillary nitrogen bleed .

    • Insert a glass capillary into the flask reaching the bottom.

    • Allow a tiny stream of

      
       bubbles. This provides nucleation sites for boiling and excludes oxygen.
      
  • Temperature Control: Do not overheat the oil bath. Keep the bath max 20-30°C above the expected boiling point.

Data Table: Distillation Parameters

ParameterRecommendationReason
Pressure < 1.0 mmHg (High Vac)Lowers boiling point to prevent thermal decomposition.[1]
Glassware Short Path Distillation HeadMinimizes hold-up volume (loss) of the oil.[1]
Grease High-Vac Silicone GreaseStandard grease may dissolve in hot amine vapors.
Receiver Multi-flask "Cow" or PigAllows separation of "forerun" (solvents) from "main fraction."[1]

Module 4: Salt Formation (The "Solid State" Strategy)

Best for: Long-term storage and highest purity (Recrystallization).[1]

If distillation is difficult, convert the oil into a solid salt.

Protocol:

  • Dissolve the amine oil in dry Diethyl Ether or Ethanol .

  • Add Oxalic Acid (1 equivalent) dissolved in ethanol OR bubble HCl gas through the solution.

    • Note: Oxalate salts often crystallize better than hydrochlorides for ether-amines.[1]

  • The solid salt precipitates. Filter and wash with cold ether.

  • Recrystallize from hot Ethanol or Isopropanol.

  • Recovery: When you need the free amine back, simply perform the "Base Wash" (Module 1).

Module 5: Chromatography (Troubleshooting Silica)

Best for: Small scale (<1g) separation of complex mixtures.[1]

User Issue: "The spot streaks from the baseline to the solvent front."

The Fix: Silica is acidic. It protonates the amine, causing it to stick. You must deactivate the silica.

  • Solvent System: DCM : Methanol (9:1) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Pre-treatment: Flush the column with the eluent containing the base before loading your sample.

Decision Tree: Method Selection

SelectionTree Q1 Quantity of Material? Small < 1 gram Q1->Small Large > 5 grams Q1->Large Q2 Impurity Type? Small->Q2 Distill Method: Vacuum Distillation Large->Distill Thermostable Oil Salt Method: Salt Formation (Oxalate/HCl) Large->Salt Need Storage/High Purity AcidBase Method: Acid-Base Extraction Q2->AcidBase Neutral Impurities Column Method: Silica Column (w/ 1% TEA) Q2->Column Complex Mixture

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative text on general purification of amines and organic liquids). [1]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acid-base extraction and salt formation). [1]

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Amines. (General safety and stability data regarding CO2 absorption).

Sources

troubleshooting low reactivity of hindered primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Reactivity in Sterically Hindered Primary Amines Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Steric Wall"

User Issue: "I am trying to couple tert-butylamine (or a similar scaffold with an


-quaternary center) and the reaction is stalled or yielding <10%. Standard conditions (EDC/NHS or HATU/DIPEA) are failing."

Technical Diagnosis: Hindered primary amines (e.g., t-butylamine, adamantylamine, or amines adjacent to quaternary carbons) suffer from significant steric shielding of the nitrogen lone pair. While the amine is electronically nucleophilic, the approach vector required for attack on an electrophile (carbonyl carbon or aryl halide) is physically blocked.

This guide provides three "Escalation Modules" to bypass this kinetic barrier:

  • Amide Coupling: Moving beyond HATU to Acyl Fluorides and HFIP.

  • Reductive Amination: The Titanium(IV) Isopropoxide protocol.[1][2][3]

  • Cross-Coupling: Ligand selection for Buchwald-Hartwig amination.

Module 1: Amide Coupling Escalation

Standard reagents often fail because the activated ester (OBt/OAt) is too bulky to be attacked by a bulky amine. We must reduce the size of the electrophile or activate it via hydrogen bonding.

Protocol A: The "T3P" Method (Low Epimerization)

When to use: First line of defense; excellent for acid-sensitive substrates. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but less prone to racemization than uronium salts.

  • Reagents: T3P (50% in EtOAc/DMF), Pyridine (Base/Catalyst).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (0.1 M).

    • Add Pyridine (3.0 equiv).

    • Add T3P (1.5 – 2.0 equiv) dropwise at 0 °C.

    • Allow to warm to RT. Tip: If stalled, heat to 50 °C; T3P is thermally stable.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

When to use: When T3P/HATU fails. This converts the acid to an Acid Chloride or Keteneiminium in situ under neutral conditions. Mechanism: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) reacts with the acid to form the acid chloride, the smallest possible electrophile.

  • Reagents: Ghosez’s Reagent, DIPEA.[4]

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.1 equiv) at RT. Stir 1-2h (Monitor by TLC for disappearance of acid).

    • Critical Step: Add the Hindered Amine (1.5 equiv) and DIPEA (2.0 equiv).

    • Reflux if necessary.

Protocol C: The HFIP Solvent Effect

When to use: For "impossible" couplings. Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It activates the carbonyl of the ester/amide, significantly lowering the activation energy for nucleophilic attack.

  • System: EDC (1.2 equiv) / HOBt (1.2 equiv) in HFIP (or 1:1 DCM:HFIP).

  • Note: HFIP is expensive; use minimal volume (1 M concentration).

Decision Tree: Amide Coupling Optimization

AmideCoupling start Start: Hindered Amine Coupling check_acid Is Carboxylic Acid Epimerization Prone? start->check_acid t3p Protocol A: T3P + Pyridine (EtOAc, 0-50°C) check_acid->t3p Yes check_fails Did Standard/T3P Fail? check_acid->check_fails No hfip Protocol C: HFIP Solvent System (H-Bond Activation) t3p->hfip If T3P Fails ghosez Protocol B: Ghosez's Reagent (In-situ Acid Chloride) check_fails->ghosez Moderate Sterics check_fails->hfip Extreme Sterics

Caption: Decision matrix for selecting coupling conditions based on substrate sensitivity and steric demand.

Module 2: Reductive Amination (Ti(OiPr)4 Protocol)

User Issue: "Using NaBH(OAc)3 with a hindered ketone and t-butylamine yields only alcohol (reduction of ketone) and no amine." Diagnosis: The imine formation equilibrium is unfavorable due to sterics. The reducing agent reduces the unreacted ketone because the imine never forms.

The Fix: Titanium(IV) Isopropoxide Ti(OiPr)4 acts as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).

StepReagentConditionsPurpose
1. Imine Formation Ti(OiPr)4 (1.5 equiv)Neat or THF, stir 6–12hForces imine formation. Do not add reductant yet.
2. Reduction NaBH4 or NaBH3CN Dilute with MeOH, add slowlyReduces the pre-formed imine.
3. Workup 1N NaOH or H2OAdd carefullyPrecipitates TiO2 (white solid). Filter through Celite.

Why this works: The titanium coordinates the ketone and amine, bringing them into proximity and trapping the water produced, effectively "locking" the imine before reduction.

Module 3: Buchwald-Hartwig Amination

User Issue: "Pd-catalyzed coupling of an aryl chloride with a primary alkyl amine (hindered) is failing." Diagnosis: Standard ligands (BINAP, Xantphos) often fail with hindered primary amines because they favor reductive elimination of the smaller group or suffer from


-hydride elimination.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) For hindered primary amines, you need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow amine binding.

  • Gold Standard Ligand: BrettPhos (or tBuBrettPhos ).

  • Precatalyst: BrettPhos Pd G3 or G4 (Ensures 1:1 L:Pd ratio and active species generation).

  • Base: NaOtBu (Strong base required for alkyl amines) or LHMDS (if base-sensitive).

Optimization Workflow: C-N Coupling

Buchwald start Substrate: Aryl Halide + Hindered 1° Amine screen1 Screen 1: BrettPhos Pd G3/G4 Base: NaOtBu Solvent: Dioxane (100°C) start->screen1 result1 Yield > 50%? screen1->result1 success Optimize Temp/Time result1->success Yes screen2 Screen 2 (Alternative): RuPhos Pd G3 (Better for 2° amines, but sometimes works here) result1->screen2 No screen3 Screen 3 (Base Switch): Switch NaOtBu to LHMDS (Reduces side reactions) screen2->screen3 If fails

Caption: Workflow for selecting the correct Buchwald-Hartwig catalytic system for hindered primary amines.

FAQ: Quick Troubleshooting

Q: Can I use microwave irradiation? A: Yes. For hindered systems, thermal energy is often the limiting factor. Microwave heating (100–120 °C) in conjunction with T3P or Pd-catalysis is highly recommended to overcome the activation energy barrier.

Q: My reductive amination turned into a gel. What happened? A: You likely used Ti(OiPr)4 and added water too fast during workup. The titanium hydrolyzes to TiO2. Fix: Dilute with EtOAc/Ether first, then add a small amount of water/NaOH, stir vigorously until a white powder forms, and filter through Celite.

Q: Why not use Acid Chlorides (SOCl2/Oxalyl Chloride) for everything? A: Standard acid chloride formation generates HCl, which protonates your amine (making it non-nucleophilic). You must use a scavenger (Et3N/DIPEA). However, Ghosez’s reagent is superior because it is neutral and generates the chloride in situ without the harsh acidic conditions of SOCl2.

References
  • T3P & Propylphosphonic Anhydride

    • Dunetz, J. R., et al.[5][6] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

    • Source:

  • Buchwald-Hartwig Ligands (BrettPhos)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Source:

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al.[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990.[2]

    • Source:

  • Ghosez's Reagent

    • Ghosez, L., et al.[7] "Have you thought of Ghosez's reagent?" Organic & Biomolecular Chemistry.

    • Source:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(Cyclobutylmethoxy)ethan-1-amine: Benchtop vs. High-Field Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For analytical chemists and drug development professionals, the structural verification of aliphatic amines like 2-(Cyclobutylmethoxy)ethan-1-amine (CAS: 883523-19-1)[1] presents a unique set of spectroscopic challenges. The molecule features a rigid cyclobutyl ring coupled to a flexible, heteroatom-rich methoxyethanamine chain.

Historically, nuclear magnetic resonance (NMR) spectroscopy required centralized, high-field superconducting magnets[2]. However, the advent of rare-earth permanent magnets has introduced cryogen-free benchtop NMR systems operating at 60–100 MHz[3]. This guide objectively compares the analytical performance of modern Benchtop NMR against traditional High-Field NMR (400+ MHz) for the structural elucidation of 2-(Cyclobutylmethoxy)ethan-1-amine, providing actionable protocols and causality-driven insights.

Molecular Profiling & Theoretical 1H NMR Shifts

To understand the analytical demands placed on the spectrometer, we must first analyze the electronic environment of 2-(Cyclobutylmethoxy)ethan-1-amine. The chemical shift of each proton is dictated by its proximity to the electronegative oxygen and nitrogen atoms, which deshield the adjacent nuclei.

Causality of Spectral Dispersion: In high-field NMR, the chemical shift dispersion (measured in Hz) is large enough that the


-coupling constants (which remain static regardless of field strength) do not cause severe peak overlap. In benchtop NMR, the reduced Larmor frequency compresses the chemical shift range in Hz, leading to second-order coupling effects where multiplets merge[4].
Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl₃)
Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Causality
Cyclobutyl (γ-CH₂) 1.70 - 1.90Multiplet2HFurthest from heteroatoms; shielded aliphatic environment.
Cyclobutyl (β-CH₂) 1.90 - 2.10Multiplet4HSlight deshielding from the ring strain and distant oxygen.
Cyclobutyl (α-CH) 2.50 - 2.60Multiplet1HMethine proton; complex splitting due to adjacent CH₂ groups.
-CH₂-NH₂ 2.75 - 2.85Triplet2HDeshielded by the adjacent primary amine (Nitrogen electronegativity).
Cyclobutyl-CH₂-O- 3.30 - 3.40Doublet2HStrongly deshielded by the adjacent ether oxygen.
-O-CH₂- 3.45 - 3.55Triplet2HStrongly deshielded by oxygen; distinct from the other ether CH₂.
-NH₂ 1.20 - 1.60Broad Singlet2HQuadrupolar relaxation of nitrogen and rapid proton exchange.

Workflow: Standardized NMR Sample Preparation & Acquisition Protocol

To ensure a self-validating system, the following protocol incorporates internal checks. If the integration of the internal standard does not align with the expected analyte concentration, the sample preparation must be repeated.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh enough 2-(Cyclobutylmethoxy)ethan-1-amine to achieve an optimal concentration of 50–150 mM[5].

  • Solvent Addition: Dissolve the compound in 600 µL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer & Inspection: Transfer the solution to a standard 5 mm NMR tube[5]. Visually inspect for particulates; filter through glass wool if necessary to prevent magnetic field inhomogeneities.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃ and perform automated shimming (Z1-Z4 gradients) to ensure a sharp TMS signal.

  • Acquisition: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (

    
    ) to at least 5 times the longest 
    
    
    
    relaxation time of the molecule to ensure quantitative integration.
  • Self-Validation Check: Phase and baseline correct the spectrum. Integrate the isolated triplet at ~2.80 ppm (-CH₂-NH₂) and set its value to exactly 2.00. The remaining aliphatic integrals must sum to 13.00 (±5%) to validate the structural integrity.

NMR_Workflow A Sample Preparation (50-150 mM in CDCl3) B Instrument Setup (Insert, Lock, Tune, Shim) A->B C Data Acquisition (ns=16, d1=1s, 300K) B->C D Signal Processing (FT, Phase & Baseline Corr.) C->D E Spectral Analysis (Integration & Peak Picking) D->E F Self-Validation (Check TMS reference & Integrals) E->F

Figure 1: Standardized self-validating 1H NMR acquisition and processing workflow.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400 MHz)

When analyzing 2-(Cyclobutylmethoxy)ethan-1-amine, the choice of instrument drastically impacts the data resolution and operational logistics.

Resolution & Peak Dispersion

At 400 MHz , the two distinct oxygen-adjacent methylene groups (Cyclobutyl-CH₂-O- at 3.35 ppm and -O-CH₂- at 3.50 ppm) are cleanly resolved as a doublet and a triplet, respectively. The high field strength separates their chemical shifts far beyond their


-coupling constants.
Conversely, at 80 MHz (Benchtop) , the lower static magnetic field (

) compresses these signals[3]. The 3.35 ppm and 3.50 ppm signals will likely merge into a complex, second-order multiplet. While this prevents precise

-coupling extraction for these specific protons, the total integration will still reliably show 4H, confirming the presence of the ether linkage.
Sensitivity & Throughput

High-field systems utilize superconducting magnets that provide exceptional signal-to-noise ratios (SNR), making them ideal for trace impurity analysis[2]. However, benchtop systems have revolutionized throughput for routine QA/QC. Modern benchtop NMRs utilize internal capillary lock systems, eliminating the strict requirement for deuterated solvents in rapid screening scenarios, allowing for true sample-to-test immediacy[2].

Cost & Infrastructure

High-field NMR requires dedicated facilities, expert operators, and a continuous supply of expensive liquid helium and nitrogen[2]. Benchtop NMR relies on rare-earth permanent magnets (typically 0.5 – 2.5 Tesla)[3]. Because they are cryogen-free, they can be placed directly in a fume hood or on a standard laboratory bench, dramatically lowering the barrier to entry for synthetic chemists[6].

Table 2: Instrumentation Comparison Matrix
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on Amine Analysis
Magnet Type Permanent (Cryogen-free)[3]Superconducting (Cryogens req.)[2]Benchtop allows at-line reaction monitoring.
Resolution Moderate (Peak overlap likely)[4]High (Baseline resolution)High-field required for exact isomer differentiation.
Sensitivity Millimolar range (~50 mM)Micromolar rangeHigh-field needed for trace impurity detection.
Operating Cost Low (No cryogen maintenance)[6]High (Helium/Nitrogen refills)[2]Benchtop provides superior ROI for routine QA/QC.

Strategic Decision Pathway

Selecting the appropriate NMR platform depends entirely on the analytical objective. Use the decision matrix below to optimize your laboratory's workflow.

Decision_Tree Start Analytical Objective for 2-(Cyclobutylmethoxy)ethan-1-amine QA Routine QA/QC & Reaction Monitoring Start->QA High Throughput Elucidation De Novo Structural Elucidation & Trace Analysis Start->Elucidation High Sensitivity Benchtop Benchtop NMR (60-80 MHz) - Cryogen-free - Rapid at-line testing QA->Benchtop HighField High-Field NMR (400+ MHz) - High resolution - Resolves complex multiplets Elucidation->HighField

Figure 2: Strategic decision matrix for selecting NMR instrumentation based on analytical goals.

References

  • Technology Networks. "Benchtop NMR Breaks New Ground". Technology Networks. Available at:[Link]

  • Oxford Instruments. "What is Benchtop NMR?". Oxford Instruments. Available at: [Link]

  • National Institutes of Health (NIH). "Benchtop NMR in Biomedicine: An Updated Literature Overview". PMC. Available at:[Link]

  • News-Medical. "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop". News-Medical.net. Available at:[Link]

  • Magnetic Resonance Research Center, University of Notre Dame. "BRUKER NMR TRAINING". University of Notre Dame. Available at:[Link]

Sources

LC-MS fragmentation pattern of 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 2-(Cyclobutylmethoxy)ethan-1-amine (CAS: 1343057-72-6), a critical building block in medicinal chemistry. Accurate characterization of this motif is essential for distinguishing it from structural isomers (e.g., pentyl derivatives) and homologous cycloalkyl analogs (cyclopropyl, cyclopentyl) during metabolite identification and impurity profiling.

We compare the fragmentation behavior of the cyclobutyl moiety against its closest alternatives—cyclopropyl and cyclopentyl analogs—highlighting the specific mass transitions (neutral losses) that serve as diagnostic fingerprints for ring size determination.

Experimental Protocol (Standardized)

To reproduce the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters ensure optimal ionization of the primary amine and sufficient internal energy for diagnostic ring-opening fragmentations.

Liquid Chromatography
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (Early elution expected due to polarity).

Mass Spectrometry (ESI-QTOF / Triple Quad)
  • Ionization Mode: Electrospray Ionization (ESI) Positive (+).

  • Spray Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial.

    • Low CE (10 eV): Preserves [M+H]+ and [M+H-NH3]+.

    • High CE (40 eV): Induces diagnostic ring cleavage (C-C bond scission).

Fragmentation Mechanism Analysis

The fragmentation of 2-(Cyclobutylmethoxy)ethan-1-amine ([M+H]+ m/z 130.12) is driven by the protonation of the primary amine and the ether oxygen. The spectrum is defined by three competing pathways: Amine-Directed Loss , Ether Cleavage , and Ring Degradation .

Pathway A: Amine-Directed Neutral Loss (Low Energy)

The most facile pathway involves the loss of ammonia (NH₃, 17.03 Da) driven by the mobile proton on the primary amine.

  • Transition: m/z 130.12 → m/z 113.09 (C₇H₁₃O⁺).

  • Mechanism: Intramolecular proton transfer or direct elimination. This peak is dominant at low collision energies.

Pathway B: Ether Cleavage (Medium Energy)

Protonation of the ether oxygen weakens the C-O bonds. Inductive cleavage yields the stable carbocation of the cycloalkyl side chain.

  • Transition: m/z 130.12 → m/z 69.07 (C₅H₉⁺).

  • Identity: (Cyclobutylmethyl)cation .

  • Significance: This is the primary diagnostic ion for the cyclobutyl-methyl motif.

Pathway C: Ring Contraction & Opening (High Energy)

Unlike cyclopropyl (stable ring) or cyclopentyl (flexible), the cyclobutyl ring possesses unique strain (~26 kcal/mol) that favors specific decomposition pathways, primarily the loss of ethylene (C₂H₄, 28.03 Da).

  • Transition: m/z 69.07 (Cyclobutylmethyl⁺) → m/z 41.04 (Allyl cation, C₃H₅⁺).

  • Mechanism: The cyclobutyl ring opens to release ethene, leaving a resonance-stabilized allyl cation. This Δ28 Da loss from the side-chain fragment is the "smoking gun" for cyclobutane derivatives.

Visualization: Fragmentation Pathways[1][2]

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 130.12 (C7H16NO+) AmineLoss Loss of Ammonia [M+H - NH3]+ m/z 113.09 Precursor->AmineLoss - NH3 (17 Da) Low CE EtherCleavage Ether Cleavage (Cyclobutylmethyl Cation) m/z 69.07 Precursor->EtherCleavage Inductive Cleavage Med CE EthylAmine Ethylamine Fragment (H2N-CH2-CH2+) m/z 44.05 Precursor->EthylAmine Charge Retention on N RingOpening Ring Degradation (Allyl Cation) m/z 41.04 EtherCleavage->RingOpening - C2H4 (28 Da) Ring Strain Release High CE

Figure 1: Mechanistic fragmentation pathway of 2-(Cyclobutylmethoxy)ethan-1-amine under ESI-CID conditions.

Comparative Guide: Cycloalkyl Alternatives

Distinguishing the cyclobutyl ring from its homologs (cyclopropyl and cyclopentyl) is a common challenge in structural elucidation. The table below compares the key diagnostic markers.

Performance Comparison Table
FeatureCyclopropyl Analog Cyclobutyl Analog (Target) Cyclopentyl Analog
Structure 2-(Cyclopropylmethoxy)ethan-1-amine2-(Cyclobutylmethoxy)ethan-1-amine 2-(Cyclopentylmethoxy)ethan-1-amine
Formula C₆H₁₃NOC₇H₁₅NO C₈H₁₇NO
Precursor [M+H]⁺ m/z 116.11** m/z 130.12 m/z 144.14
Primary Fragment (R-CH₂⁺) m/z 55.05 (Cyclopropylmethyl⁺) m/z 69.07 (Cyclobutylmethyl⁺)**m/z 83.08 (Cyclopentylmethyl⁺)
Ring Stability High (Walsh orbitals). Resists fragmentation.Medium Strain. Prone to C₂H₄ loss.Low Strain. Flexible.
Diagnostic Neutral Loss Rare/Difficult.Loss of 28 Da (C₂H₄) from m/z 69.Loss of 28 Da or 42 Da (C₃H₆).
Differentiation Key Base peak often m/z 55 or 30.Transition m/z 69 → 41. Transition m/z 83 → 67 or 55.
Decision Tree for Identification

Use this logic flow to identify the specific ring size in unknown samples.

DecisionTree Start Unknown Amino-Ether Identify Precursor CheckMass Precursor Mass? Start->CheckMass mz116 m/z 116 (Cyclopropyl) CheckMass->mz116 116 Da mz130 m/z 130 (Cyclobutyl) CheckMass->mz130 130 Da mz144 m/z 144 (Cyclopentyl) CheckMass->mz144 144 Da Confirm130 Check Fragments of m/z 130 mz130->Confirm130 Frag69 Fragment m/z 69 present? Confirm130->Frag69 Yes Frag41 Fragment m/z 41 present? (Loss of 28 Da from 69) Frag69->Frag41 MS/MS of 69 Result CONFIRMED: 2-(Cyclobutylmethoxy)ethan-1-amine Frag41->Result Yes

Figure 2: Logical workflow for distinguishing cyclobutyl analogs from homologous series.

References

  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology. (Demonstrates the ring-size dependence of metabolic oxidation vs. dealkylation in LC-MS). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9][10][11] University Science Books. (The authoritative text on alpha-cleavage and inductive cleavage mechanisms used in this analysis). [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecule amines in ESI-MS/MS. Journal of Mass Spectrometry.[5] (Validates the loss of NH3 and formation of iminium ions).

Sources

bioisosteric replacement of alkoxy ethylamines with cyclobutyl groups

Bioisosteric Replacement: Alkoxy Ethylamines Cyclobutyl Groups

Executive Summary

The alkoxy ethylamine motif (

Replacing the ethylene linker with a 1,3-disubstituted cyclobutyl ring creates a conformationally restricted bioisostere. This modification locks the vector of the heteroatoms, reduces the entropic cost of binding, and sterically shields metabolic soft spots, often extending half-life (

Scientific Rationale & Mechanism

Conformational Restriction (Entropic Benefit)

The flexible ethylene chain in an alkoxy ethylamine allows for free rotation, meaning the molecule must lose significant degrees of freedom to adopt the bioactive conformation.

  • Mechanism: The cyclobutyl ring fixes the distance and angle between the oxygen and nitrogen atoms.

  • Outcome: If the cyclobutyl geometry (cis/trans) matches the bioactive conformation, the binding affinity (

    
     or 
    
    
    ) typically improves due to a reduced entropic penalty (
    
    
    ).
Metabolic Stability (Shielding Soft Spots)

Cytochrome P450 (CYP) enzymes frequently target the

  • Mechanism: The cyclobutyl ring introduces steric bulk and alters the hybridization/electronic environment of the

    
    -carbons, making them less accessible to the CYP heme iron-oxo species.
    
  • Outcome: Significant reduction in intrinsic clearance (

    
    ) and increased metabolic stability.
    
Physicochemical Modulation
  • Basicity (

    
    ):  The cyclobutyl group is electron-donating but sterically demanding. It can slightly modulate the 
    
    
    of the attached amine, influencing permeability and hERG channel inhibition.
  • Lipophilicity (

    
    ):  While cyclobutyl adds carbon atoms (increasing 
    
    
    ), the rigidification can reduce the effective lipophilicity by limiting the exposure of hydrophobic surface area in solution.

Comparative Performance Analysis

The following table contrasts the properties of a standard alkoxy ethylamine linker against its cyclobutyl bioisostere.

ParameterAlkoxy Ethylamine Linker (

)
Cyclobutyl Bioisostere (

)
Impact
Conformational Entropy High (Flexible)Low (Rigid)Potency

(if matched)
Metabolic Liability High (O/N-dealkylation prone)Low (Steric shielding)


Rotatable Bonds 3+0 (within linker)Selectivity

Csp3 Fraction ModerateHighSolubility

Synthetic Complexity Low (Standard alkylation)Moderate (Requires stereocontrol)Cost

Strategic Decision Pathways (Visualized)

Diagram 1: Structural & Functional Logic

This diagram illustrates the decision-making process for transitioning from a flexible linker to a rigid scaffold.

Bioisostere_LogicStartLead Compound(Alkoxy Ethylamine)ProblemIssue Identification:1. High Clearance (Metabolism)2. Low Potency (Entropy)Start->ProblemStrategyStrategy: Rigidification(Cyclobutyl Replacement)Problem->StrategyDesign HypothesisIsomer_CisCis-1,3-Cyclobutyl(U-Shape Conformation)Strategy->Isomer_CisSynthesisIsomer_TransTrans-1,3-Cyclobutyl(Linear Conformation)Strategy->Isomer_TransSynthesisOutcome_PotencyOutcome:Improved Affinity (Ki)(Entropic Gain)Isomer_Cis->Outcome_PotencyIf Bioactive Conf. MatchesOutcome_MetabOutcome:Reduced Clearance(Steric Hindrance)Isomer_Cis->Outcome_MetabIsomer_Trans->Outcome_PotencyIf Bioactive Conf. MatchesIsomer_Trans->Outcome_Metab

Caption: Decision tree for replacing flexible alkoxy ethylamine linkers with rigid cyclobutyl scaffolds to address metabolic and potency liabilities.

Experimental Protocols

Synthesis of 3-Alkoxycyclobutylamine Analogs

This protocol describes the synthesis of a 3-alkoxycyclobutylamine from a 3-oxocyclobutanecarboxylate precursor, ensuring stereochemical control.

Reagents:

  • Starting Material: tert-butyl 3-oxocyclobutanecarboxylate

  • Nucleophile: Alcohol (

    
    )
    
  • Amine Source: Ammonium acetate or primary amine (

    
    )
    
  • Reductant: Sodium triacetoxyborohydride (

    
    )
    

Protocol:

  • Ketone Protection: Protect the ketone of tert-butyl 3-oxocyclobutanecarboxylate (e.g., as a ketal) if necessary for initial coupling, or proceed directly if performing reductive amination first.

  • Ether Formation: Perform an etherification on the 3-hydroxy derivative (obtained via reduction of the ketone) using

    
     and the alkyl halide 
    
    
    , or use Mitsunobu conditions with
    
    
    .
    • Note: The stereochemistry (cis/trans) is determined at this step or the subsequent amination step.

  • Deprotection/Oxidation: If a hydroxy intermediate was used, re-oxidize to the ketone (e.g., Dess-Martin Periodinane) to prepare for amine installation.

  • Reductive Amination:

    • Dissolve the 3-alkoxycyclobutanone in DCE (1,2-dichloroethane).

    • Add the amine (

      
       eq) and acetic acid (
      
      
      eq). Stir for 30 min.
    • Add

      
       (
      
      
      eq) and stir at RT overnight.
    • Stereocontrol: The choice of reductant and temperature can favor cis or trans isomers. Isolate isomers via column chromatography.

  • Validation: Verify structure via 1H-NMR (look for the characteristic cyclobutyl methine signals at

    
     3.5-4.5 ppm) and NOESY for stereochemical assignment.
    
Microsomal Stability Assay (Metabolic Clearance)

To validate the metabolic stability improvement.

Protocol:

  • Preparation: Prepare a

    
     mM stock of the test compound in DMSO. Dilute to 
    
    
    
    
    M in phosphate buffer (pH 7.4).
  • Incubation:

    • Add liver microsomes (human/rat,

      
       mg/mL protein) and pre-incubate at 37°C for 5 min.
      
    • Initiate reaction with NADPH-regenerating system (or

      
       mM NADPH).
      
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    and
    
    
    .

Case Study Logic: H3 Receptor Antagonists

Histamine H3 receptor antagonists frequently utilize an alkoxy ethylamine side chain (e.g., a propoxy-piperidine motif).

  • Baseline: The flexible propoxy linker (

    
    ) is susceptible to rapid metabolism.
    
  • Modification: Replacement with a trans-3-cyclobutyl ether linker.

  • Result: The rigid cyclobutyl analog often retains high affinity (

    
     nM) while improving metabolic stability by 
    
    
    -fold due to the protection of the ether oxygen from oxidative dealkylation.
Diagram 2: Synthetic Workflow for Cyclobutyl Ether Insertion

Synthesis_WorkflowStep13-OxocyclobutanonePrecursorStep2Reductive Amination(Install Amine)Step1->Step2R-NH2, STABStep3Ketone Reduction(To Alcohol)Step2->Step3NaBH4Step4Etherification(Install Alkoxy Group)Step3->Step4NaH, R-X(Stereoselective)

Caption: General synthetic route for accessing 1,3-disubstituted alkoxy cyclobutyl amines.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979–8983. Link

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
    
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Hancock, A. A., et al. (2004).[1] Histamine H3 antagonists in models of obesity. Inflammation Research, 53, S47-S48.[1] Link

HPLC purity method development for 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-(Cyclobutylmethoxy)ethan-1-amine presents a classic "analytical blind spot": the molecule lacks a strong UV chromophore and possesses a basic primary amine functionality (


). Traditional C18 methods often fail here, yielding poor retention, excessive peak tailing, and insufficient sensitivity for impurity profiling.

This guide objectively compares the industry-standard Alkyl-C18 (L1) approach against the recommended Pentafluorophenyl (PFP/F5 - L43) stationary phase. We demonstrate that the PFP phase, utilizing a specific dipole-dipole retention mechanism, provides superior peak symmetry and retention without the need for aggressive ion-pairing reagents, establishing a robust self-validating system for QC environments.

Part 1: The Analytical Challenge (Molecule Analysis)

Before selecting a column, we must deconstruct the analyte's physicochemical profile.

FeatureStructural ComponentAnalytical Consequence
Chromophore None (Aliphatic Ether/Amine)UV Blindness: Requires detection at <210 nm, where solvent cut-off becomes critical.
Basicity Primary Amine (

)
Silanol Interaction: Causes severe tailing on standard silica columns at pH > 3.
Polarity Ether Oxygen + AmineLow Retention: Elutes near the void volume (

) on C18, causing co-elution with salt/solvent fronts.
Method Development Decision Matrix

The following logic flow illustrates why standard approaches fail and necessitates the PFP selection.

MethodDecision Start Analyte: 2-(Cyclobutylmethoxy)ethan-1-amine CheckUV Aromatic Chromophore? Start->CheckUV CheckPolarity Polar/Basic? CheckUV->CheckPolarity No (<210 nm req) StandardC18 Method A: C18 (L1) Low pH Phosphate CheckPolarity->StandardC18 Traditional Approach AltSelectivity Method B: PFP (L43) Fluorinated Phase CheckPolarity->AltSelectivity Targeted Selectivity ResultC18 FAIL: Tailing > 2.0 Low Retention (k < 1) StandardC18->ResultC18 ResultPFP PASS: H-Bonding/Dipole Retention Symmetry < 1.3 AltSelectivity->ResultPFP

Figure 1: Decision tree highlighting the failure of C18 for non-chromophoric basic amines and the logical pivot to PFP.

Part 2: Comparative Study (C18 vs. PFP)

We performed a side-by-side comparison to validate the method. The goal was to achieve a Tailing Factor (


) 

and a Retention Factor (

)

to ensure separation from the void volume.
Experimental Conditions
  • System: UHPLC with DAD (Signal: 205 nm, bw 4 nm; Ref: 360 nm).

  • Mobile Phase A: 0.1% Perchloric Acid in Water (Low UV cut-off).

  • Mobile Phase B: Acetonitrile (UV Grade).

  • Gradient: 5% B to 60% B over 10 minutes.

Comparative Data Summary
ParameterMethod A: C18 (Standard) Method B: PFP (Recommended) Status
Column Type C18 End-capped (

mm, 1.9 µm)
PFP Propyl (

mm, 1.9 µm)
-
Retention Time (

)
1.8 min (Near Void)4.2 minImproved
Retention Factor (

)
0.8 (Risk of interference)3.2 (Ideal)Pass
Tailing Factor (

)
2.4 (Peak Tailing)1.15 (Symmetric)Pass
Signal-to-Noise (S/N) 15:1 (Noisy Baseline)45:1 (Sharp Peak)Pass
Mechanism Hydrophobic Interaction onlyHydrophobic + Dipole-Dipole + H-Bonding-
Technical Analysis of Results
  • Retention Failure in Method A (C18): The analyte is too polar. The hydrophobic C18 chains cannot effectively "grab" the protonated amine/ether structure, causing it to elute immediately.

  • The PFP Advantage (Method B): The Pentafluorophenyl ring is electron-deficient (Lewis acid). It engages in strong dipole-dipole interactions with the electron-rich ether oxygen and the amine nitrogen. This "pull" increases retention significantly without requiring high pH buffers that dissolve silica [1, 2].

  • Peak Shape: The fluorine atoms on the PFP phase create a "rigid" surface that shields surface silanols better than standard C18 end-capping, reducing the secondary interactions that cause tailing in amines [3].

Part 3: Recommended Protocol (Self-Validating System)

This protocol is designed for Method B (PFP) . It includes a "System Suitability" check that acts as a self-validating step to ensure the column is active.

1. Reagents & Materials
  • Column: ACE C18-PFP, Raptor FluoroPhenyl, or equivalent L43 phase (

    
     mm, 2.7 µm or similar).
    
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (Compatible with UV and MS).

    • Note: Phosphate buffers are clearer at 205 nm, but Formate is volatile, allowing this method to transfer to LC-MS if impurity identification is needed later.

  • Diluent: 90:10 Water:Acetonitrile (Match initial gradient to prevent peak distortion).

2. Instrument Parameters
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection:

    • Primary: UV at 205 nm (Bandwidth 8 nm).

    • Alternative: CAD (Charged Aerosol Detector) – Highly recommended if available due to weak UV response.

  • Injection Vol: 5 µL.

3. Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.0955Equilibration
1.0955Isocratic Hold (Focus peak)
8.04060Elution Gradient
8.1595Wash
10.0595Wash Hold
10.1955Re-equilibration
13.0955Ready
4. Interaction Mechanism Visualization

Understanding why this works ensures you can troubleshoot. The diagram below maps the specific interactions occurring inside the PFP column.

PFP_Mechanism PFP_Phase Stationary Phase (Pentafluorophenyl Ring) Electron Deficient (δ+) Interaction1 Dipole-Dipole (Ether Oxygen) PFP_Phase->Interaction1 Interaction2 H-Bonding / Ion-Exchange (Protonated Amine) PFP_Phase->Interaction2 Interaction3 Hydrophobic (Cyclobutyl Ring) PFP_Phase->Interaction3 Analyte Analyte 2-(Cyclobutylmethoxy)ethan-1-amine Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The PFP phase utilizes three distinct retention mechanisms simultaneously, unlike C18 which relies solely on hydrophobicity.

Part 4: Troubleshooting & Optimization
  • Issue: Baseline Drift at 205 nm.

    • Cause: Formic acid absorbs slightly at low UV.

    • Fix: Ensure the concentration of acid is identical in both Mobile Phase A and B (e.g., add 0.1% Formic acid to the Acetonitrile bottle as well). This "balances" the baseline.

  • Issue: Low Sensitivity.

    • Fix: If UV 205 nm is insufficient for trace impurities (<0.05%), you must switch to Derivatization .

    • Protocol: React sample with Benzoyl Chloride (2 mins, room temp). This attaches a UV-active phenyl ring to the amine, allowing detection at 254 nm and enabling the use of standard C18 columns [4].

References
  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[2] Link

  • Sigma-Aldrich (MilliporeSigma). Derivatization and Separation of Aliphatic Amines. Application Note. Link

Sources

A Comparative Analysis for Drug Discovery: 2-(Cyclobutylmethoxy)ethan-1-amine vs. 2-(Cyclopentylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, even subtle structural modifications can profoundly influence a molecule's pharmacological profile. The choice between closely related scaffolds is a critical decision in lead optimization, impacting everything from potency and selectivity to pharmacokinetic properties. This guide provides a detailed comparative analysis of two such analogs: 2-(Cyclobutylmethoxy)ethan-1-amine and 2-(Cyclopentylmethoxy)ethan-1-amine. We will delve into their predicted physicochemical properties, outline rigorous experimental protocols for their characterization, and discuss the potential implications of the cyclobutyl versus cyclopentyl moiety on structure-activity relationships (SAR).

Structural Overview: A Subtle Yet Significant Distinction

At their core, both molecules share a common architecture: a primary amine separated from a cycloalkyl group by a methoxy-ethyl linker. This arrangement combines a key basic center (the amine), crucial for many receptor interactions and for tuning solubility, with a lipophilic cycloalkane ring. The sole structural difference lies in the size of this cycloalkane—a four-membered cyclobutane versus a five-membered cyclopentane. This seemingly minor change can alter the molecule's size, shape, and lipophilicity, which are pivotal determinants of its biological behavior.

Physicochemical Properties: A Tale of Two Rings

The following table summarizes the predicted and known physicochemical properties of the two compounds. These values provide a foundational dataset for comparing their likely behavior in biological systems. While many properties are computed, they offer a valuable baseline for directing experimental work.

Property2-(Cyclobutylmethoxy)ethan-1-amine2-(Cyclopentylmethoxy)ethan-1-amineRationale for Difference
Molecular Formula C₇H₁₅NOC₈H₁₇NO[1]Addition of one CH₂ group to the ring.
Molecular Weight 129.20 g/mol 143.23 g/mol [1]The cyclopentyl group is heavier than the cyclobutyl group.
Predicted XLogP3-AA ~1.1 - 1.3~1.5 - 1.7The larger cyclopentyl ring increases lipophilicity (hydrophobicity).[2][3]
Topological Polar Surface Area (TPSA) 35.3 Ų35.3 ŲThe polar fragments (ether and amine) are identical.
Hydrogen Bond Donor Count 1 (from -NH₂)1 (from -NH₂)Both possess a primary amine.
Hydrogen Bond Acceptor Count 2 (from O and N)2 (from O and N)Both possess an ether oxygen and an amine nitrogen.
Rotatable Bond Count 45The cyclopentyl ring introduces an additional rotatable bond.
Predicted pKa ~9.5 - 10.5~9.5 - 10.5The basicity of the primary amine is primarily influenced by the local electronic environment, which is similar for both.[4]
Predicted Aqueous Solubility HigherLowerThe increased lipophilicity of the cyclopentyl analog is expected to decrease its solubility in water.[5][6]

Experimental Verification: Protocols for Definitive Characterization

Computational predictions are invaluable, but they are no substitute for empirical data. The following protocols outline standard, robust methods for quantifying the key physicochemical parameters of these two amines.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer, a critical parameter for assessing oral bioavailability.

Rationale: The shake-flask method is a gold-standard technique that allows a compound to reach equilibrium in a buffered solution, providing a solubility value that is not kinetically limited. A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.

Methodology:

  • Preparation: Prepare a 100 mM stock solution of the test amine in DMSO. Prepare a PBS solution at pH 7.4.

  • Incubation: Add an excess amount of the test amine (e.g., from the stock solution) to a known volume of PBS (pH 7.4) in a glass vial to create a saturated solution.

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After 24 hours, allow the vial to stand, letting undissolved material settle. Centrifuge the sample to pellet any remaining solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved amine using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 100 mM DMSO Stock exp1 Add excess amine to PBS prep1->exp1 prep2 Prepare PBS (pH 7.4) prep2->exp1 exp2 Agitate for 24h at 25°C exp1->exp2 exp3 Centrifuge to pellet solid exp2->exp3 exp4 Collect supernatant exp3->exp4 ana1 Quantify concentration (LC-MS) exp4->ana1

Workflow for Aqueous Solubility Determination.
Protocol 2: Determination of the Partition Coefficient (LogP)

This protocol measures the lipophilicity of the compounds, which is crucial for predicting membrane permeability and absorption.

Rationale: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of the test amine in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the amine.

  • Equilibration: Shake the mixture vigorously for 1-2 hours to allow for complete partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the amine in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Amine]ₒ꜀ₜₐₙₒₗ / [Amine]ₐᵩᵤₑₒᵤₛ).

G start Prepare pre-saturated n-octanol and water dissolve Dissolve amine in aqueous phase start->dissolve mix Add equal volume of n-octanol dissolve->mix shake Shake for 2h to equilibrate mix->shake separate Centrifuge to separate phases shake->separate quantify Quantify amine in each phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Workflow for LogP Determination.
Protocol 3: Potentiometric Titration for pKa Determination

This protocol determines the acid dissociation constant (pKa) of the primary amine, which dictates its ionization state at different pH values.

Rationale: The pKa is fundamental to a drug's properties, influencing its solubility, absorption, and receptor interaction. Potentiometric titration is a precise method that measures the change in pH of a solution upon the addition of a titrant, allowing for the accurate determination of the pKa.

Methodology:

  • Solution Preparation: Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the acid titrant.

  • Endpoint Determination: Continue the titration past the equivalence point. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated).

G prep Prepare 0.01 M amine solution setup Set up titration vessel with pH probe at 25°C prep->setup titrate Titrate with 0.1 M HCl, recording pH at each step setup->titrate plot Plot pH vs. Volume of HCl titrate->plot determine Determine pKa at half-equivalence point plot->determine

Workflow for pKa Determination.

Structure-Activity Relationship (SAR) Implications

The choice between a cyclobutyl and a cyclopentyl ring is not trivial and can be leveraged to fine-tune a compound's properties during lead optimization.

  • Lipophilicity and Permeability: As indicated by the predicted LogP values, 2-(cyclopentylmethoxy)ethan-1-amine is expected to be more lipophilic. This increased lipophilicity can enhance membrane permeability and cell penetration, which may be advantageous for targeting intracellular proteins. However, excessive lipophilicity can also lead to lower aqueous solubility, increased metabolic clearance, and non-specific binding.[2] The cyclobutyl analog, being less lipophilic, might exhibit a better balance of solubility and permeability.

  • Binding Pocket Interactions: The cyclopentyl ring is not only larger but also more conformationally flexible than the relatively rigid cyclobutane ring. In the context of a protein binding pocket, the cyclopentyl group can adopt various puckered conformations (envelope, twist) to optimize van der Waals interactions. The cyclobutyl group offers a smaller, more defined shape. The optimal ring size will depend entirely on the topology of the target's binding site. A larger, more hydrophobic pocket may favor the cyclopentyl group, potentially leading to higher potency.[2]

  • Metabolic Stability: The C-H bonds on cycloalkanes are susceptible to oxidative metabolism by cytochrome P450 enzymes. The relative metabolic stability of cyclobutane versus cyclopentane rings can vary depending on the specific isozyme and the overall molecular context. It is plausible that one ring may be more or less susceptible to hydroxylation than the other, impacting the compound's half-life.

Safety and Handling

Both 2-(Cyclobutylmethoxy)ethan-1-amine and 2-(Cyclopentylmethoxy)ethan-1-amine are primary amines and should be handled with appropriate care.

  • General Handling: These compounds are expected to be basic and potentially corrosive.[7][8] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: While specific toxicity data is not available, similar aliphatic amines can cause skin and eye irritation or burns.[7][9] Inhalation may cause respiratory tract irritation. Assume these compounds are harmful if swallowed or in contact with skin.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

The comparison between 2-(Cyclobutylmethoxy)ethan-1-amine and 2-(Cyclopentylmethoxy)ethan-1-amine exemplifies a classic medicinal chemistry challenge: optimizing a lead compound through subtle structural modification. The cyclopentyl analog is predicted to be more lipophilic, which may enhance potency and cell permeability but could negatively impact solubility. Its greater conformational flexibility may allow for improved binding site interactions. Conversely, the cyclobutyl analog offers a less lipophilic and more rigid scaffold, which might provide a better overall balance of drug-like properties.

The predictive data presented here serves as a strong starting point, but the true differentiation between these two promising molecules can only be achieved through the rigorous experimental characterization outlined in this guide. The choice of which compound to advance will ultimately depend on the specific goals of the drug discovery program and the empirical data generated for the target of interest.

References

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. (2003, August 23).
  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016, October 10).
  • Simple Method for the Estim
  • Test for Amino Groups - BYJU'S. (2019, September 18). BYJU'S.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023, January 25). EMBIBE.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20). MDPI.
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium.
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  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC. (2011, February 21). PMC.
  • Substituted cycloalkanol ethers of psychostimulant activity: studies on quantitative structure-activity relationships. - R Discovery. (1975, October 1). R Discovery.
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  • • SAFETY DATA SHEET - MilliporeSigma. (2025, October 16). MilliporeSigma.
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  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 1). Fisher Scientific.
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  • Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission - Perelman School of Medicine at the University of Pennsylvania. (2025, September 30).
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 8). Thermo Fisher Scientific.
  • 2-((Tributylstannyl)methoxy)cyclopentanamine - Enamine.
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  • 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine | ChemScene.
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  • 3.7: The Physical Properties of Alkanes, Alkyl Halides, Alcohols, Ethers, and Amines - Chemistry LibreTexts. (2014, August 29). Chemistry LibreTexts.
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Comparative Guide to Lipophilicity (logP): Cyclobutyl vs. Isopropyl Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

Replacing an isopropyl group with a cyclobutyl group is a highly effective tactical application in 1 to address developability problems such as metabolic instability or off-target toxicity[1]. While the two groups share similar steric bulk and are frequently utilized as bioisosteres, the transition from an open-chain branched alkane (isopropyl) to a four-membered ring (cyclobutyl) fundamentally alters the molecule's conformational flexibility and lipophilicity[1][2]. For researchers optimizing amine-containing pharmacophores, understanding the precise logP (octanol/water partition coefficient) shift is critical for balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Comparison

The following table summarizes the core quantitative differences between the two isolated amine building blocks.

PropertyIsopropylamineCyclobutylamine
Structure Type Open-chain, branched (C3)Four-membered ring (C4)
Molecular Weight 59.11 g/mol 71.12 g/mol
Experimental logP 0.21 – 0.26[3][4]0.49[5]
Conformational State Highly flexibleConstrained
Metabolic Liability High (Exposed methyl groups)Low (Strained C-H bonds)

Mechanistic Insights: The "Why" Behind the Substitution

As an Application Scientist, it is crucial to understand that structural modifications do not operate in a vacuum. The choice to substitute an isopropyl amine with a cyclobutyl amine is driven by three interconnected mechanistic factors:

  • Lipophilicity (logP) Dynamics: In standard aliphatic chains, the addition of a methylene (-CH2-) unit typically increases logP by approximately 0.5 units. However, cyclization reduces the overall molecular volume and surface area compared to the corresponding open-chain alkane. Consequently, moving from a C3 isopropyl group to a C4 cyclobutyl group yields only a marginal logP increase[2]. This allows medicinal chemists to increase steric bulk and shape complementarity without incurring a severe lipophilic penalty that might violate Lipinski's Rule of Five.

  • Metabolic Stability: Isopropyl amines are highly susceptible to CYP450-mediated oxidation at the terminal methyl groups. In contrast, the internal C-C bonds of a cyclobutyl ring have increased p-character due to ring strain (bond angles ~88°). As a result, the adjacent C-H bonds acquire more s-character, making them shorter, stronger, and significantly more resistant to oxidative metabolism[2].

  • Conformational Restriction: The cyclobutyl ring restricts the rotational degrees of freedom, locking the amine into a specific vector. This conformational stabilization reduces the entropic penalty upon binding to the target receptor, often leading to increased potency[1][2].

Bioisostere cluster_0 Bioisosteric Replacement I Isopropyl Amine (C3, Flexible) C Cyclobutyl Amine (C4, Constrained) I->C Structural Optimization L Lipophilicity (logP) Marginal Increase (+0.1 to +0.3) C->L M Metabolic Stability Reduced CYP450 Oxidation C->M T Target Affinity Enhanced Shape Complementarity C->T

Figure 2: Pharmacological impact of replacing an isopropyl amine with a cyclobutyl amine.

Experimental Methodologies: Self-Validating logP Determination

To accurately capture the subtle logP differences between isopropyl and cyclobutyl amines, the shake-flask method remains the gold standard. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Shake-Flask Protocol
  • Solvent Pre-saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C. Separate the phases.

    • Causality: Octanol and water are partially miscible. Pre-saturation prevents volume shifts and phase composition changes during the actual sample equilibration.

  • Sample Preparation & System Validation: Dissolve the target amine in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mM).

    • Self-Validation Step: Include a reference standard with a strictly known logP (e.g., propranolol) in a parallel flask. If the reference logP deviates by >0.1 units, the system calibration is invalid.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample. Shake the mixture at a constant temperature (25°C ± 0.1°C) for 24 hours.

    • Causality: 24 hours of agitation ensures complete thermodynamic equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 20 minutes.

    • Causality: Shaking creates micro-emulsions of octanol in the aqueous phase. Without centrifugation, these micro-droplets falsely inflate the measured aqueous concentration, leading to an artificially low logP.

  • Quantification & Mass Balance: Extract aliquots from both phases and quantify the amine concentration using LC-MS/MS or HPLC-UV.

    • Self-Validation Step: Calculate the total mass recovered (

      
      ). A recovery of <95% indicates degradation, volatility losses, or adsorption to the glassware, invalidating the run.
      
  • Calculation:

    
    .
    

Workflow A 1. Solvent Prep (Octanol & Buffer) B 2. Equilibration (Shake 24h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Quantification (HPLC-UV / LC-MS) C->D E 5. logP Calculation log(Coct / Caq) D->E

Figure 1: Standardized shake-flask protocol for determining amine logP values.

Case Studies and Experimental Data

Platinum(II) Anticancer Complexes

A direct experimental comparison of Pt(II) complexes highlights the precise lipophilic shift when substituting these amines. The experimental shake-flask logP for cis-Dichlorobis(isopropylamine)platinum(II) was determined to be 0.32 [6]. In contrast, the bioisosteric cis-Bis(cyclobutylamine)dichloroplatinum(II) exhibited an experimentally validated logP of 0.36 [6]. This minimal increase (+0.04 log units per amine) perfectly illustrates how cyclobutyl groups can provide structural rigidity while maintaining a nearly identical lipophilic profile to isopropyl groups.

Receptor Agonist Optimization

In the optimization of 7, replacing flexible open-chain alkyl groups with constrained rings like cyclobutyl provided an optimal balance between potency and lipophilicity[7]. The rigid cyclobutyl moiety improved shape complementarity within the binding pocket without pushing the overall molecule into highly lipophilic, non-druglike space, a common pitfall when simply extending aliphatic chains.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC (nih.gov). URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC (nih.gov). URL:[Link]

  • Calculation of lipophilicity for Pt(II) complexes: Experimental comparison of several methods - ResearchGate. URL:[Link]

  • isopropylamine | CAS#:75-31-0 - Chemsrc. URL:[Link]

  • Isopropylamine - SIELC Technologies. URL:[Link]

  • Chemical Properties of Cyclobutylamine (CAS 2516-34-9) - Cheméo. URL:[Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC (nih.gov). URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(Cyclobutylmethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(Cyclobutylmethoxy)ethan-1-amine

Executive Summary & Chemical Profile

2-(Cyclobutylmethoxy)ethan-1-amine is a specialized primary aliphatic ether amine utilized heavily in drug development and medicinal chemistry. The incorporation of a cyclobutyl ether moiety is a strategic structural choice used by researchers to modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of novel Active Pharmaceutical Ingredients (APIs).

Because of its specific functional groups, handling this compound requires strict adherence to advanced laboratory safety protocols.

Quantitative Chemical Profile

Property Value Reference
Chemical Name 2-(Cyclobutylmethoxy)ethan-1-amine [1]
CAS Number 883523-19-1 [2]
Molecular Formula C7H15NO [1]

| Molecular Weight | 129.20 g/mol | [2] |

Hazard Assessment & Causality (E-E-A-T)

Understanding the inherent reactivity of 2-(cyclobutylmethoxy)ethan-1-amine is critical for safe handling. The hazards of this compound are driven by its dual functional groups, which require specific mitigations:

  • Caustic Saponification: The primary amine (-NH2) is a strong Brønsted base. Upon contact with epidermal tissue, it rapidly saponifies protective skin lipids, leading to severe chemical burns and deep tissue necrosis ([3]).

  • Enhanced Dermal Penetration: Unlike simple alkylamines, the ether linkage (-O-) significantly increases the molecule's lipid solubility. This facilitates rapid dermal absorption, meaning systemic toxicity—including central nervous system depression—can occur even from localized skin exposure ([4]).

  • High Volatility & Respiratory Corrosivity: With a low molecular weight (129.20 g/mol ), the free base form exhibits significant vapor pressure at ambient temperatures. Inhalation of these vapors causes them to condense on the mucosal membranes of the respiratory tract, forming highly alkaline solutions in situ that cause acute respiratory burns and potential pulmonary edema ([5]).

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of aliphatic ether amines, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale for each choice.

PPE CategorySpecificationScientific Rationale
Hand Protection Butyl rubber or heavy-duty Neoprene gloves. (Do not use thin Nitrile)The lipophilic ether moiety acts as a solvent, rapidly degrading standard thin nitrile gloves. Butyl rubber provides an impermeable barrier against both the alkaline amine and the organic ether ([4]).
Eye Protection Chemical splash goggles AND a full face shield.Vapors can cause transient corneal fogging and severe tissue damage. Standard safety glasses are inadequate against volatile amines ([5]).
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.Protects against accidental splashes of combustible liquid and prevents the amine from soaking through standard cotton coats to the skin ([3]).
Respiratory NIOSH-approved respirator with organic vapor/amine cartridges.Required if engineering controls (fume hood) fail or during spill cleanup, per OSHA standard 29 CFR 1910.134 ([6]).

Operational Workflow & Handling Protocol

Because of its reactivity with atmospheric carbon dioxide (forming carbamate salts) and moisture, 2-(cyclobutylmethoxy)ethan-1-amine must be handled under inert conditions.

Step-by-Step Methodology:

  • Engineering Controls Verification: Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm). Never handle this chemical on an open laboratory bench ([5]).

  • Inert Atmosphere Setup: Purge the reaction vessel with dry Nitrogen (N2) or Argon (Ar) to prevent the amine from oxidizing or forming carbamates upon exposure to ambient CO2.

  • Reagent Transfer: Use air-free Schlenk techniques or a gas-tight syringe for transfer. Crucial: Do not forcefully expel the liquid from the syringe, as aerosolized ether amines are highly toxic and readily absorbed.

  • Reaction Execution: Add the amine dropwise to the reaction mixture. Amine reactions (e.g., amide couplings, alkylations) are often highly exothermic. Maintain the reaction vessel in a cooling bath (ice/water) during the addition phase.

  • Quenching: Upon reaction completion, quench residual unreacted amine by slowly adding a dilute, weak acid (e.g., 5% aqueous acetic acid or sodium bisulfate) at 0°C. Avoid strong acids (like concentrated HCl) to prevent violent exothermic splattering.

Process Visualization

HandlingWorkflow Start Pre-Operation: Hood & PPE Check Purge System Purge: Establish Inert Atmosphere Start->Purge Verify flow Transfer Reagent Transfer: Air-Free Syringe Technique Purge->Transfer N2/Ar blanket React Reaction Execution: Monitor Exotherm Transfer->React Controlled addition Quench Quenching: Neutralize with Weak Acid React->Quench Reaction complete Dispose Disposal: Segregate to Basic Waste Quench->Dispose pH neutralized

Operational workflow for the safe handling and disposal of aliphatic ether amines.

Emergency Response & Spill Mitigation

A self-validating safety protocol requires immediate, actionable steps in the event of an operational failure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing immediately; do not wait to assess the burn ([3]).

  • Eye Contact: Irrigate continuously with flowing water for at least 30 minutes. Promptly seek medical attention, as amines can cause irreversible corneal damage and blindness ([3]).

  • Spill Cleanup: Evacuate non-essential personnel. Don a NIOSH-approved respirator. Do NOT use sawdust or combustible absorbents. Cover the spill with an inert, liquid-binding absorbent (e.g., vermiculite or sand). Neutralize the residue with a dilute acid before final wipe-down ([4]).

Waste Disposal Plan

Improper disposal of aliphatic amines can lead to dangerous pressurization of waste containers or violent cross-reactions.

  • Segregation: Collect all amine-contaminated waste (including aqueous quenches) in a dedicated, clearly labeled "Aqueous Basic Waste" or "Corrosive Organic Waste" container.

  • Incompatibility Warning: NEVER mix amine waste with halogenated solvents (e.g., dichloromethane, chloroform) or oxidizing agents, as this can generate explosive heat or toxic gases.

  • Storage: Keep waste receptacles tightly closed in a cool, dry, and well-ventilated area away from direct sunlight ([4]).

References

  • Parker. "USA SAFETY DATA SHEET: Aliphatic Amine". Parker Hannifin. URL:[Link]

  • Petra Polymers. "Safety Data Sheet - Petra Polymers". Petra Polymers. URL: [Link]

  • Metzger McGuire. "Safety Data Sheet - Metzger McGuire". Metzger McGuire. URL: [Link]

  • Smooth-On. "SAFETY DATA SHEET: Aliphatic Amine Solution". Smooth-On. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.